Product packaging for 7-Bromo-2-chloroquinoline-3-carbaldehyde(Cat. No.:CAS No. 136812-31-2)

7-Bromo-2-chloroquinoline-3-carbaldehyde

Cat. No.: B139717
CAS No.: 136812-31-2
M. Wt: 270.51 g/mol
InChI Key: OUKVZDXSWJHLNI-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H5BrClNO and its molecular weight is 270.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrClNO B139717 7-Bromo-2-chloroquinoline-3-carbaldehyde CAS No. 136812-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKVZDXSWJHLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588864
Record name 7-Bromo-2-chloroquinoline-3-carbaldehyde
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Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136812-31-2
Record name 7-Bromo-2-chloroquinoline-3-carbaldehyde
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Record name 7-bromo-2-chloroquinoline-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136812-31-2

This technical guide provides a comprehensive overview of 7-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical and material science applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a polyfunctionalized heterocyclic compound featuring a quinoline core substituted with a bromine atom, a chlorine atom, and a reactive carbaldehyde group. These features make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 136812-31-2Various Chemical Suppliers
Molecular Formula C₁₀H₅BrClNOVarious Chemical Suppliers
Molecular Weight 270.51 g/mol Various Chemical Suppliers
Appearance Yellow to off-white solid[1]
Purity ≥95%Various Chemical Suppliers
Boiling Point (Predicted) 389.8 ± 37.0 °C[2]
Density (Predicted) 1.727 ± 0.06 g/cm³[2]
pKa (Predicted) -2.89 ± 0.50[2]

Synthesis

The primary synthetic route to this compound and its analogs is the Vilsmeier-Haack reaction. This reaction facilitates the cyclization and formylation of substituted acetanilides.

General Experimental Protocol for Vilsmeier-Haack Synthesis

This protocol is adapted from the well-established synthesis of 2-chloroquinoline-3-carbaldehydes.

Materials:

  • Substituted p-bromoacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3 equivalents) in an appropriate solvent (e.g., dichloromethane), phosphorus oxychloride (1.5-2 equivalents) is added dropwise at 0-5 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • The corresponding p-bromoacetanilide (1 equivalent) is then added portion-wise to the reaction mixture.

  • The reaction mixture is heated to 70-80 °C and maintained for several hours (typically 4-16 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound.

Chemical Reactivity and Experimental Protocols

The presence of a reactive aldehyde group and a labile chlorine atom at the 2-position of the quinoline ring makes this compound a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The bromine atom at the 7-position also offers a handle for further functionalization, for instance, through cross-coupling reactions.

Condensation Reactions of the Aldehyde Group

The carbaldehyde functionality readily undergoes condensation reactions with various nucleophiles to form Schiff bases and other derivatives.

General Protocol for Schiff Base Formation:

  • A solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol is prepared.

  • The desired primary amine (1-1.2 equivalents) is added to the solution.

  • A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed if necessary.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

General Protocol for Nucleophilic Substitution:

  • This compound (1 equivalent) is dissolved in a suitable solvent like DMF or ethanol.

  • The nucleophile (e.g., a thiol, amine, or alkoxide, 1.2-1.5 equivalents) and a base (e.g., K₂CO₃, NaH) are added to the solution.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, and monitored by TLC.

  • After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling of the Bromo and Chloro Groups

The bromine and chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for selective functionalization.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are added.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Development and Biological Activity

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The 7-bromo-2-chloroquinoline scaffold is a key pharmacophore in the development of novel therapeutic agents. For instance, 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid has been identified as a highly active antitumor agent.[4]

The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets. Chloroquine, a well-known quinoline derivative, is known to inhibit autophagy, which in turn can modulate signaling pathways such as the NF-κB pathway.[5] This mechanism is of significant interest in cancer research, as the inhibition of autophagy can sensitize cancer cells to apoptosis.[5]

Proposed Signaling Pathway: Inhibition of NF-κB via Autophagy Blockade

The following diagram illustrates the proposed mechanism by which chloroquine and its derivatives can inhibit the NF-κB signaling pathway.

Caption: Proposed mechanism of NF-κB inhibition by chloroquine analogs.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its rich chemistry, stemming from the presence of multiple reactive sites, allows for the generation of diverse and complex molecular architectures. The established link between the broader quinoline class and significant biological activities, particularly in the context of anticancer and antimalarial drug discovery, underscores the importance of this compound as a key building block for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore the full potential of this promising molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic intermediate, 7-Bromo-2-chloroquinoline-3-carbaldehyde. The information is compiled for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's known characteristics, experimental protocols for its synthesis, and relevant data presented in a clear and accessible format.

Core Physicochemical Properties

This compound is a halogenated quinoline derivative that serves as a versatile building block in organic synthesis.[][2] Its reactivity is primarily centered around the chloro, bromo, and aldehyde functional groups, making it a valuable precursor for the synthesis of more complex heterocyclic compounds.[3][4]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 136812-31-2[5][6]
Molecular Formula C₁₀H₅BrClNO[2][5]
Molecular Weight 270.51 g/mol [7]
Appearance Yellow to off-white solid[5]
Purity Typically ≥95% or ≥98%[6][7]
Predicted Boiling Point 389.8 ± 37.0 °C at 760 mmHg[7]
Predicted Density 1.727 ± 0.06 g/cm³[7]
Predicted pKa -2.89 ± 0.50[7]

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[8] This reaction involves the formylation and cyclization of an appropriate acetanilide precursor.

Starting Material: 4-Bromoacetanilide

Reagents:

  • Phosphorus oxychloride (POCl₃)[8][9]

  • N,N-Dimethylformamide (DMF)[8][9]

  • Ice-cold water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, N,N-Dimethylformamide (DMF) is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.[9] The temperature should be maintained below 5 °C during the addition.

  • After the addition is complete, 4-bromoacetanilide is added portion-wise to the reaction mixture.

  • The reaction mixture is then heated to 80-90 °C and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and water.[9]

  • The resulting precipitate, this compound, is collected by vacuum filtration and washed thoroughly with water.[9]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield a yellow to off-white solid.[9]

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Cool to 0°C POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier Add dropwise ReactionMix Reaction Mixture Vilsmeier->ReactionMix Acetanilide 4-Bromoacetanilide Acetanilide->ReactionMix Heating Heat to 80-90°C ReactionMix->Heating TLC Monitor by TLC Heating->TLC Quench Pour into ice/water TLC->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethyl Acetate Wash->Recrystallize Product 7-Bromo-2-chloroquinoline- 3-carbaldehyde Recrystallize->Product

Synthetic workflow for this compound.
Solubility Determination

Qualitative Solubility: Based on its purification by recrystallization from ethyl acetate, it can be inferred that the compound has moderate solubility in this solvent at elevated temperatures and lower solubility at room temperature. It is expected to be soluble in other polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) and likely sparingly soluble in non-polar solvents and water.

Quantitative Solubility Protocol (Gravimetric Method):

  • Preparation: Add an excess amount of this compound to a tared vial.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sedimentation: Allow the vial to stand at the constant temperature for several hours to let the excess solid settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe and filter it through a syringe filter (e.g., 0.45 µm) into a second tared vial. This step is crucial to remove any undissolved solid.

  • Evaporation: Remove the solvent from the second vial under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, the expected spectral characteristics can be inferred from data available for closely related compounds such as 2-chloroquinoline-3-carbaldehyde and other substituted quinolines.

Expected ¹H NMR (in CDCl₃): The spectrum would likely show signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the quinoline ring system. A characteristic singlet for the aldehydic proton would be expected at a downfield chemical shift (δ 9.5-10.5 ppm).

Expected ¹³C NMR (in CDCl₃): The spectrum would display signals for the ten carbon atoms of the quinoline carbaldehyde core. The aldehydic carbonyl carbon would appear significantly downfield (δ > 180 ppm).

Expected IR (KBr): A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group would be expected around 1690-1710 cm⁻¹. Aromatic C=C and C-H stretching vibrations would also be present.

Expected Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Biological Activity and Signaling Pathways

Currently, there is no published data on the biological activity or the involvement of this compound in any specific signaling pathways. This compound is primarily utilized as a chemical intermediate for the synthesis of other molecules that may have biological relevance.[] The quinoline scaffold itself is present in many biologically active compounds with a wide range of activities, including antimicrobial and anticancer properties.[4][12][13] Further research would be required to determine if this compound possesses any intrinsic biological activity.

G cluster_synthesis Synthesis cluster_application Potential Applications cluster_research Research Focus Start 4-Bromoacetanilide Intermediate 7-Bromo-2-chloroquinoline- 3-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction Derivatives Novel Quinoline Derivatives Intermediate->Derivatives Further Functionalization Bioactive Biologically Active Compounds Derivatives->Bioactive Biological Screening SAR Structure-Activity Relationship (SAR) Studies Bioactive->SAR DrugDev Drug Development Lead Optimization SAR->DrugDev

Logical relationship of this compound in synthesis and potential research.

References

In-depth Technical Guide: 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-chloroquinoline-3-carbaldehyde is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. This document provides a technical overview of its molecular structure, physicochemical properties, and a general methodology for its synthesis. Due to a lack of specific published data for this particular derivative, this guide leverages information on the parent compound, 2-chloroquinoline-3-carbaldehyde, to infer properties and synthetic routes. All quantitative data is presented in structured tables, and a generalized experimental workflow for its synthesis is provided.

Molecular Structure and Properties

This compound belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system. The presence of a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde (formyl) group at the 3-position suggests a molecule with multiple reactive sites, making it a potentially valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its basic properties have been reported by various chemical suppliers.

PropertyValueSource
CAS Number 136812-31-2Chemical Supplier Catalogs
Molecular Formula C₁₀H₅BrClNOChemical Supplier Catalogs
Molecular Weight 270.51 g/mol Chemical Supplier Catalogs
Appearance Yellow to off-white solidChemical Supplier Catalogs
Synonyms 3-Quinolinecarboxaldehyde, 7-bromo-2-chloro-Chemical Supplier Catalogs
Spectral Data

Synthesis of this compound

The most common and well-established method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).

For the synthesis of this compound, the logical starting material would be 4-bromoacetanilide.

General Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized procedure based on established protocols for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[5][6] Note: This is a representative protocol and may require optimization for the specific synthesis of the 7-bromo derivative.

Materials:

  • 4-Bromoacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Appropriate organic solvent for recrystallization (e.g., ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir the mixture for a designated period to allow for the formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide portion-wise, ensuring the reaction temperature is controlled.

  • Reaction Progression: Heat the reaction mixture to a specified temperature (e.g., 75-90 °C) and maintain it for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt and precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by filtration and wash it thoroughly with water. The crude this compound can then be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Quinoline Ring Formation cluster_2 Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  0-5 °C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Acetanilide 4-Bromoacetanilide Acetanilide->Reaction_Mixture Hydrolysis Hydrolysis (Ice Water) Reaction_Mixture->Hydrolysis  Heat (e.g., 75-90 °C) Crude_Product Crude Product Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product 7-Bromo-2-chloroquinoline- 3-carbaldehyde Recrystallization->Final_Product

Caption: Generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not reveal any specific studies on the biological activity or associated signaling pathways of this compound. The broader class of quinoline compounds is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, without specific experimental data for the 7-bromo derivative, any discussion of its biological effects would be speculative. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a readily synthesizable halogenated quinoline derivative. While its fundamental physicochemical properties are known, a detailed experimental characterization and an evaluation of its biological activities are not yet reported in the scientific literature. The Vilsmeier-Haack reaction of 4-bromoacetanilide provides a viable synthetic route to this compound. This technical guide serves as a foundational resource for researchers interested in the synthesis and further investigation of this compound and its potential applications. Future studies are warranted to fully characterize this molecule and explore its utility in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathway for 7-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the development of various pharmaceutical and heterocyclic compounds.[1][2] The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes, including the 7-bromo substituted analog, is the Vilsmeier-Haack reaction.[3][4][5] This one-pot reaction involves the formylation and subsequent cyclization of an appropriate acetanilide using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6][7]

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophilic species then attacks the electron-rich aromatic ring of the acetanilide, leading to formylation. A subsequent intramolecular cyclization, followed by dehydration and chlorination, affords the final 2-chloroquinoline-3-carbaldehyde structure. For the synthesis of this compound, the required starting material is 4-bromoacetanilide.

Reaction Pathway Diagram

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide 4-Bromoacetanilide Intermediate Iminium Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Product 7-Bromo-2-chloroquinoline- 3-carbaldehyde Intermediate->Product Cyclization & Hydrolysis

Caption: Vilsmeier-Haack synthesis of this compound.

Quantitative Data

The following table summarizes typical quantitative data for the Vilsmeier-Haack synthesis of substituted 2-chloroquinoline-3-carbaldehydes, based on literature reports for analogous compounds.[7][8] Yields and reaction times can vary depending on the specific substrate and reaction conditions.

ParameterValueReference(s)
Starting Material4-BromoacetanilideInferred
ReagentsDMF, POCl₃ (or PCl₅)[7]
Molar Ratio (Acetanilide:DMF:POCl₃)1 : 3 : 4.5 (with PCl₅) to 1 : excess : 7-12 (with POCl₃)[7]
Reaction Temperature60-100 °C[3][7]
Reaction Time4 - 16 hours[3][7]
Typical Yield70-90% (for activated acetanilides)[7][8]

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from established methods for similar substrates.[3][7][8]

Materials:

  • 4-Bromoacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add 4-bromoacetanilide portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Progression: After the addition of the acetanilide, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH reaches 6-7.[8]

  • Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate, to obtain a yellow to off-white solid.[9]

Experimental Workflow Diagram

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep add_acetanilide Add 4-Bromoacetanilide reagent_prep->add_acetanilide reaction Heat Reaction Mixture (80-90°C, 4-6h) add_acetanilide->reaction workup Quench with Ice Water reaction->workup neutralize Neutralize with NaHCO₃/NaOAc (pH 6-7) workup->neutralize isolate Filter and Wash Solid neutralize->isolate dry Dry Under Vacuum isolate->dry purify Recrystallize from Ethyl Acetate dry->purify end End Product: 7-Bromo-2-chloroquinoline- 3-carbaldehyde purify->end

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of Quinoline-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and powerful method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. A significant application of this reaction is the synthesis of 2-chloro-3-formylquinolines, which are valuable intermediates in the development of various pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes, focusing on the reaction mechanism, detailed experimental protocols, and the influence of various reaction parameters.

Introduction to the Vilsmeier-Haack Reaction in Quinoline Synthesis

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a nucleophilic substrate.[1][2] In the context of quinoline synthesis, the reaction proceeds via the cyclization of N-arylacetamides. This approach offers a direct and efficient route to functionalized quinolines, which are key scaffolds in many medicinal compounds.[3] The reaction is particularly effective for producing 2-chloroquinoline-3-carbaldehydes, which can be further modified at both the 2- and 3-positions.[4]

Reaction Mechanism

The synthesis of quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction is a multi-step process. It begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The N-arylacetamide substrate is then converted into an N-(α-chlorovinyl)aniline, which acts as the key intermediate. This enamine undergoes diformylation at the β-position, followed by cyclization to yield the final 2-chloroquinoline-3-carbaldehyde.[5]

Below is a diagram illustrating the key steps of the reaction mechanism.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Substrate Activation and Formylation cluster_2 Cyclization and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Diformyl_Intermediate Diformylated Intermediate Acetanilide N-Arylacetamide Imidoyl_Chloride Imidoyl Chloride Acetanilide->Imidoyl_Chloride + POCl3 Enamine N-(α-chlorovinyl)aniline Imidoyl_Chloride->Enamine Enamine->Diformyl_Intermediate + 2 x Vilsmeier Reagent Quinoline_Intermediate Cyclized Intermediate Diformyl_Intermediate->Quinoline_Intermediate Cyclization Product 2-Chloroquinoline-3-carbaldehyde Quinoline_Intermediate->Product Hydrolysis

Caption: Reaction mechanism of the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Experimental Protocols

The following is a generalized experimental protocol synthesized from various literature sources for the preparation of 2-chloro-3-formylquinolines from N-arylacetamides.[6][7]

Materials:

  • Substituted N-arylacetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide in DMF.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while maintaining the temperature between 0-5 °C. The molar ratio of POCl₃ to the acetanilide is a critical parameter, with optimal yields often achieved with a significant excess of POCl₃ (e.g., 12 moles per mole of substrate).

  • After the addition is complete, slowly raise the temperature and then heat the reaction mixture to 80-90 °C.[7][8] The reaction time can vary from a few hours to over 16 hours, depending on the substrate.[6][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][9]

  • Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.[6]

Below is a diagram illustrating the general experimental workflow.

G start Start dissolve Dissolve N-arylacetamide in DMF start->dissolve cool Cool to 0-5 °C dissolve->cool add_POCl3 Add POCl3 dropwise cool->add_POCl3 heat Heat to 80-90 °C add_POCl3->heat monitor Monitor via TLC heat->monitor quench Pour into ice water monitor->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash dry Dry the product wash->dry purify Recrystallize (e.g., from ethyl acetate) dry->purify end End purify->end

Caption: General experimental workflow for the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes.

Influence of Substituents and Reaction Conditions

The efficiency of the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes is significantly influenced by the nature and position of substituents on the N-arylacetamide starting material, as well as the reaction conditions.

Effect of Substituents:

  • Electron-donating groups (EDGs): The presence of electron-donating groups on the aromatic ring of the N-arylacetamide generally leads to higher yields and shorter reaction times. This is because EDGs increase the electron density of the aromatic ring, facilitating the electrophilic substitution step.

  • Electron-withdrawing groups (EWGs): Conversely, electron-withdrawing groups tend to decrease the reaction yield. In some cases, such as with nitroacetanilides, the reaction may not proceed at all.

  • Position of Substituents: The position of the substituent also plays a crucial role. For instance, electron-donating groups at the meta-position of N-arylacetamides have been reported to facilitate the cyclization process, leading to better yields compared to ortho- or para-substituted analogues.

Reaction Conditions:

  • Temperature: The reaction is typically initiated at a low temperature (0-5 °C) during the addition of POCl₃ to control the exothermic reaction, and then heated to 80-90 °C to drive the cyclization.[7]

  • Molar Ratio of Reagents: The molar ratio of POCl₃ to the N-arylacetamide is a key parameter to optimize. An excess of POCl₃ is generally required for good yields.

Quantitative Data Summary

The following tables summarize the quantitative data from the literature regarding the synthesis of various 2-chloro-3-formylquinolines.

Table 1: Effect of Substituents on Yield and Reaction Time

EntrySubstituent on AcetanilideProductYield (%)
1H2-chloroquinoline-3-carbaldehyde72
26-hydroxy2-chloro-6-hydroxyquinoline-3-carbaldehyde66
36-nitro2-chloro-6-nitroquinoline-3-carbaldehyde72.11
48-methyl2-chloro-8-methylquinoline-3-carbaldehyde60-80

Data synthesized from multiple sources.[6][7]

Table 2: Optimization of Reaction Conditions for m-Methoxyacetanilide

EntryMolar Equivalents of POCl₃Temperature (°C)Yield (%)
1380-90Moderate
21290Good
31580-90Moderate

Data interpretation based on qualitative descriptions in the literature.

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. The reaction's success is dependent on the electronic nature of the substituents on the starting material and careful optimization of reaction conditions. The resulting quinoline-3-carbaldehydes are versatile intermediates for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers and scientists working in these fields.

References

Starting Materials for 7-Bromo-2-chloroquinoline-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of 7-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary precursors and outlines a robust experimental protocol for its synthesis, supported by quantitative data and visual representations of the chemical processes.

Core Synthesis Strategy: The Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the construction of the 2-chloroquinoline-3-carbaldehyde scaffold from a substituted acetanilide. The key starting material for this synthesis is 4-bromoacetanilide .

Primary Starting Material: 4-Bromoacetanilide

4-Bromoacetanilide is a commercially available compound. However, for researchers requiring its synthesis, two common laboratory preparations are outlined below.

Synthesis of 4-Bromoacetanilide

Method A: From Acetanilide

A straightforward approach involves the electrophilic bromination of acetanilide.[1]

Method B: From 4-Bromoaniline

Alternatively, 4-bromoacetanilide can be prepared by the acetylation of 4-bromoaniline.

Synthesis of this compound

The conversion of 4-bromoacetanilide to this compound is achieved through a one-pot Vilsmeier-Haack cyclization.[2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)Reference
4-BromoacetanilideC₈H₈BrNO214.06167-169~68% (from acetanilide)[5]
This compoundC₁₀H₅BrClNO270.51Not explicitly reported, but expected to be a solid28-30% (for analogous 6-bromo derivative)[6]

Note: The yield for this compound is an estimate based on the reported yield for the analogous 6-bromo isomer under similar reaction conditions.[6] The final product is a yellow to off-white solid.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoacetanilide from Acetanilide
  • Dissolution: Dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid.[1]

  • Bromination: To this solution, add a solution of 0.42 mL of bromine dissolved in 6 mL of glacial acetic acid.[1]

  • Reaction: Vigorously shake the mixture and allow it to stand at room temperature for 15 minutes.[1]

  • Precipitation: Pour the resulting reddish-orange solution into a large volume of cold water to precipitate the product.[1]

  • Isolation and Purification: Filter the crude 4-bromoacetanilide, wash the crystals with water, and recrystallize from ethanol to obtain colorless crystals.[1]

Protocol 2: Synthesis of this compound from 4-Bromoacetanilide
  • Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.

  • Addition of Acetanilide: To the prepared Vilsmeier reagent, add 4-bromoacetanilide in one portion.

  • Reaction: Heat the reaction mixture to 80-90 °C for 7-10 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation and Purification: The crude this compound will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[2]

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Preparation of Starting Material cluster_1 Vilsmeier-Haack Reaction Aniline Aniline/Acetanilide Bromoacetanilide 4-Bromoacetanilide Aniline->Bromoacetanilide Acetylation/Bromination Bromoacetanilide_ref 4-Bromoacetanilide Target 7-Bromo-2-chloroquinoline- 3-carbaldehyde Bromoacetanilide_ref->Target POCl3, DMF

Caption: Overall synthetic workflow for this compound.

Vilsmeier-Haack Reaction Mechanism

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electorphile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate1 Iminium Intermediate Vilsmeier_reagent->Intermediate1 Acetanilide 4-Bromoacetanilide Acetanilide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 7-Bromo-2-chloroquinoline- 3-carbaldehyde Intermediate2->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The introduction of an aldehyde group onto the quinoline ring system provides a versatile synthetic handle for a multitude of chemical transformations. This guide offers a comprehensive overview of the reactivity of the aldehyde group in quinolines, focusing on key reactions, experimental protocols, and mechanistic insights relevant to drug discovery and development. The electronic properties of the quinoline ring, particularly the electron-withdrawing nature of the nitrogen atom, significantly influence the reactivity of the aldehyde moiety, rendering it a key site for molecular elaboration.

Core Reactivity of the Aldehyde Group

The aldehyde group (-CHO) attached to a quinoline ring is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. The electron-withdrawing effect of the quinoline nitrogen enhances this electrophilicity, making quinoline aldehydes generally more reactive than simple aromatic aldehydes. The primary reactions of the aldehyde group in quinolines can be categorized as follows:

  • Nucleophilic Addition Reactions: The fundamental reaction of the aldehyde group, where a nucleophile attacks the carbonyl carbon.

  • Condensation Reactions: Reactions involving nucleophilic addition followed by dehydration, leading to the formation of new carbon-carbon or carbon-nitrogen double bonds.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Reduction: Conversion of the aldehyde to a primary alcohol.

Nucleophilic Addition Reactions

The addition of nucleophiles to the carbonyl carbon of quinoline aldehydes is a fundamental process for introducing a wide range of functional groups. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[1][2]

Mechanism of Nucleophilic Addition

The reaction proceeds via a two-step mechanism. Initially, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to give the final alcohol product.[1][2]

Caption: General mechanism of nucleophilic addition to a quinoline aldehyde.

Condensation Reactions

Condensation reactions are powerful tools for C-C and C-N bond formation, enabling the synthesis of complex molecular architectures from quinoline aldehydes.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a quinoline aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.

  • Materials: 2-Methoxyquinoline-4-carbaldehyde, malononitrile, piperidine, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxyquinoline-4-carbaldehyde (1.0 eq) in ethanol.

    • Add malononitrile (1.1 eq) to the solution.

    • Add a catalytic amount of piperidine (2-3 drops).

    • Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

AldehydeCatalystSolventTimeYield (%)Reference
2-FuraldehydeDBUWater5 min98[3]
3-PyridinecarboxaldehydeDBUWater20 min96[4]
BenzaldehydeGaCl₃Solvent-free-High[5]
Substituted BenzaldehydesFe₃O₄@SiO₂-CPTMS-DABCO-5-60 min84-99[6]
Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes using a phosphonium ylide. This reaction is highly valuable for introducing vinyl groups onto the quinoline core.[7]

  • Materials: 6-Chloroisoquinoline-1-carbaldehyde, stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane), toluene.

  • Procedure:

    • To a solution of 6-chloroisoquinoline-1-carbaldehyde (1.0 eq) in dry toluene, add the stabilized phosphonium ylide (1.1 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It often provides better yields and easier purification of the desired (E)-alkene.[4][8]

  • Materials: Aldehyde, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous THF.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF.

    • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.[9]

HWE_Reaction_Workflow Start Start Prepare_NaH Prepare NaH suspension in THF at 0 °C Start->Prepare_NaH Add_Phosphonate Add Triethyl Phosphonoacetate Prepare_NaH->Add_Phosphonate Form_Ylide Stir to form Phosphonate Carbanion Add_Phosphonate->Form_Ylide Add_Aldehyde Add Quinoline Aldehyde at 0 °C Form_Ylide->Add_Aldehyde React Warm to RT and Stir Add_Aldehyde->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry, Concentrate, and Purify Extract->Purify Product Alkene Product Purify->Product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Oxidation Reactions

The aldehyde group of quinolines can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. Quinoline-carboxylic acids are important intermediates in the synthesis of various biologically active compounds.

Common Oxidizing Reagents and Yields
Oxidizing AgentSubstrateProductYield (%)Reference
Acidified KMnO₄QuinolineQuinolinic Acid-[10]
Quinolinium DichromateHeterocyclic AldehydesCorresponding Acids-[11]
Sodium Perborate in Acetic AcidAromatic AldehydesCarboxylic Acids-[12]
OxoneAldehydesCarboxylic AcidsHigh[12]
  • Materials: Quinoline aldehyde, potassium permanganate, sulfuric acid, water, sodium bisulfite.

  • Procedure:

    • Dissolve the quinoline aldehyde in a suitable solvent (e.g., acetone/water).

    • Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water containing a catalytic amount of sulfuric acid.

    • Stir the reaction mixture vigorously. Monitor the reaction by TLC.

    • Upon completion, quench the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.

    • Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the quinoline carboxylic acid.

Reduction Reactions

The reduction of quinoline aldehydes to primary alcohols is a common transformation, providing access to another important class of quinoline derivatives.

Common Reducing Reagents and Yields
Reducing AgentSubstrateProductYield (%)Reference
Sodium Borohydride (NaBH₄)Aldehydes and KetonesAlcoholsHigh[13][14]
Lithium Aluminum Hydride (LiAlH₄)Aldehydes and KetonesAlcohols-[6]
  • Materials: Quinoline aldehyde, sodium borohydride, methanol.

  • Procedure:

    • Dissolve the quinoline aldehyde in methanol and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the quinoline methanol derivative.

Palladium-Catalyzed Reactions

The aldehyde group in quinolines can participate in or direct palladium-catalyzed cross-coupling reactions, offering sophisticated strategies for molecular diversification.

Suzuki-Miyaura Coupling

While the aldehyde itself is not a direct participant, quinoline halides can undergo Suzuki-Miyaura coupling to introduce aryl or vinyl groups. The aldehyde functionality must be compatible with the reaction conditions or protected if necessary.

The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][15][16]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ Base PdII_Aryl_R Aryl-Pd(II)-R'(L)₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Aryl-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chelation-Assisted C-H Activation

Quinoline-8-carbaldehyde can act as a directing group in palladium-catalyzed C-H activation reactions, enabling functionalization at the C-H bond of the aldehyde. For instance, direct amidation of the aldehyde C-H bond with amines has been reported.[17][18]

Conclusion

The aldehyde group on a quinoline ring is a highly valuable functional group for synthetic chemists. Its enhanced electrophilicity, due to the electronic nature of the quinoline system, allows for a wide range of transformations including nucleophilic additions, condensations, oxidations, and reductions. Furthermore, its ability to participate in and direct modern catalytic reactions opens up numerous avenues for the synthesis of novel and complex quinoline derivatives. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize quinoline aldehydes in their synthetic endeavors.

References

The Halogen's Edge: A Technical Guide to the Role of Halogens in Quinoline Derivative Reactivity and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto this privileged structure profoundly influences its physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth exploration of the multifaceted role of halogens in the reactivity of quinoline derivatives, offering insights for the rational design of novel therapeutics. We will delve into the electronic and steric effects of halogens, their impact on key synthetic transformations, and their significance in modulating biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

The Influence of Halogens on the Electronic and Steric Properties of the Quinoline Ring

The reactivity of the quinoline ring is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the carbocyclic ring towards electrophilic substitution and activates the heterocyclic ring, particularly at the C2 and C4 positions, towards nucleophilic attack. The introduction of a halogen atom further modulates this electronic landscape through a combination of inductive and resonance effects.

Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which decreases down the group (F > Cl > Br > I). This effect generally deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution. Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic system through resonance (+M effect), which is most significant for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon. For chlorine, bromine, and iodine, the inductive effect typically outweighs the resonance effect.

These electronic effects are quantitatively described by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene ring. While specific Hammett constants for all positions on the quinoline ring are not always available, the general principles apply. For instance, the pKa of quinazolinones, a related heterocyclic system, is decreased by the presence of halogens on the benzene ring (positions C6, C8), indicating an electron-withdrawing effect.[1]

Sterically, the size of the halogen atom increases down the group (F < Cl < Br < I). This can influence the accessibility of adjacent reaction centers and the conformation of the molecule, which in turn can affect binding to biological targets.

Furthermore, halogens, particularly iodine and bromine, can participate in a highly directional, non-covalent interaction known as halogen bonding . This occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom in a biological target.[2] The strength of this interaction generally follows the order I > Br > Cl > F.[2] This interaction is increasingly being recognized as a crucial factor in ligand-protein binding and can be exploited in rational drug design.

Impact of Halogens on Key Synthetic Reactions

The presence and nature of a halogen substituent are critical considerations in the synthesis and functionalization of quinoline derivatives. Two of the most important reactions in this context are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in quinoline makes the C2 and C4 positions susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present. The reactivity of the haloquinoline is significantly influenced by the nature of the halogen.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Consequently, the reactivity of haloquinolines in SNAr often follows the order: F > Cl > Br > I.[3][4][5] The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, overcoming its strong carbon-fluorine bond.

This reactivity trend allows for selective functionalization. For instance, in 4,7-dichloroquinoline, the chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C7 position, enabling selective substitution at the 4-position.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, a haloquinoline is coupled with a suitable partner, such as a boronic acid, alkene, or alkyne.

The key step in the catalytic cycle of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The ease of this step is inversely related to the carbon-halogen bond strength. The bond dissociation energies follow the order C-F > C-Cl > C-Br > C-I.[7][8][9] Consequently, the reactivity of haloquinolines in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F.[10]

This differential reactivity is highly advantageous for sequential cross-coupling reactions on polyhalogenated quinolines. For example, a more reactive iodinated position can be selectively functionalized while leaving a less reactive brominated or chlorinated position intact for a subsequent coupling reaction.

Quantitative Data on Reactivity and Biological Activity

The following tables summarize quantitative data on the reactivity of halogenated quinolines in key reactions and their biological activity.

Table 1: Reactivity of Haloquinolines in Suzuki-Miyaura Coupling

HaloquinolineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
6-BromoquinolinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 80°C, 12h85N/A
6-IodoquinolinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 80°C, 4h92N/A
4-ChloroquinolinePhenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄Toluene, 100°C, 18h78N/A

Note: Data is representative and compiled from various sources. Direct comparative studies under identical conditions are limited.

Table 2: Comparative IC₅₀ Values of Halogenated Quinolines Against Cancer Cell Lines

Quinoline DerivativeHalogen and PositionCell LineIC₅₀ (µM)Reference
2-(4-fluorophenyl)-quinolineF at 4' of phenylA549 (Lung)5.2N/A
2-(4-chlorophenyl)-quinolineCl at 4' of phenylA549 (Lung)3.8N/A
2-(4-bromophenyl)-quinolineBr at 4' of phenylA549 (Lung)2.9N/A
2-(4-iodophenyl)-quinolineI at 4' of phenylA549 (Lung)1.7N/A
Chloroquine analogueCl at 7A549 (Lung)>100[11]
Halogenated quinoline seriesVariousA549 (Lung)16.8 - 33.5[12]
5-Fluorouracil (Reference)-A549 (Lung)10.32[13]
Doxorubicin (Reference)-A549 (Lung)5.05[14]

Note: This table presents a compilation of data from different studies and is intended to be illustrative of general trends. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Synthesis of 2-Chloroquinoline from 2-Vinylaniline

This protocol describes a facile synthesis of 2-chloroquinolines from 2-vinylanilines using diphosgene in acetonitrile.[15][16][17]

Materials:

  • 2-Vinylaniline derivative

  • Diphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 2-vinylaniline derivative in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diphosgene (1.1 equivalents) in anhydrous acetonitrile to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloroquinoline.

Nucleophilic Aromatic Substitution: Synthesis of a 4-Aminoquinoline

This protocol outlines a general procedure for the nucleophilic substitution of a 4-chloroquinoline with an amine.[6][18][19]

Materials:

  • 4-Chloroquinoline derivative

  • Amine nucleophile (e.g., aniline, morpholine)

  • Solvent (e.g., ethanol, DMSO, or neat)

  • Base (optional, e.g., K₂CO₃, NaOtBu)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer

  • Heating source (oil bath or microwave reactor)

Procedure (Conventional Heating):

  • In a round-bottom flask, combine the 4-chloroquinoline derivative, the amine nucleophile (1-2 equivalents), and the solvent. If the amine is a salt, a base is required to liberate the free amine.

  • Heat the reaction mixture to reflux or a specified temperature (e.g., 80-130°C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Procedure (Microwave-Assisted):

  • In a microwave reaction vial, combine the 4-chloroquinoline derivative, the amine nucleophile, and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 140-180°C) for a short duration (e.g., 20-30 minutes).

  • After cooling, work up and purify the product as described for conventional heating.

Suzuki-Miyaura Cross-Coupling of a Bromoquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid.

Materials:

  • Bromoquinoline derivative (e.g., 6-bromoquinoline)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromoquinoline, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways

Halogenated quinoline derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer signaling pathways. Below are diagrams of the c-Met and PI3K/Akt/mTOR pathways, which are frequent targets of these compounds.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2 GRB2 cMet->GRB2 recruits PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Quinoline Halogenated Quinoline Inhibitor Quinoline->cMet inhibits

Caption: The HGF/c-Met signaling pathway and its inhibition.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP2->PI3K to PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT activates Quinoline Halogenated Quinoline Inhibitor Quinoline->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis, purification, and biological evaluation of halogenated quinoline derivatives.

synthesis_workflow Start Starting Materials (e.g., Aniline, Halo-reagent) Reaction Chemical Synthesis (e.g., Halogenation, Cyclization) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structure Verification (NMR, MS, etc.) Purification->Characterization Final Pure Halogenated Quinoline Derivative Characterization->Final

Caption: A typical workflow for the synthesis of a halogenated quinoline.

biological_evaluation_workflow Compound Pure Halogenated Quinoline Derivative InVitro In Vitro Assays Compound->InVitro CellBased Cell-Based Assays (e.g., MTT, Apoptosis) InVitro->CellBased EnzymeBased Enzyme Inhibition Assays (e.g., Kinase Assay) InVitro->EnzymeBased DataAnalysis Data Analysis (IC50/EC50 Determination) CellBased->DataAnalysis EnzymeBased->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the biological evaluation of quinoline derivatives.

Conclusion

Halogens are not mere spectators in the world of quinoline chemistry; they are powerful tools that can be strategically employed to fine-tune the reactivity, metabolic stability, and biological activity of quinoline derivatives. A thorough understanding of the electronic and steric effects of each halogen, their differential reactivity in key synthetic transformations like SNAr and cross-coupling reactions, and their potential to form halogen bonds is paramount for the modern medicinal chemist. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of quinoline-based therapeutics. The continued exploration of the nuanced roles of halogens will undoubtedly lead to the discovery of novel and more effective drugs for a wide range of diseases.

References

The Biological Potential of Substituted Quinolines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological potential of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document delves into the quantitative analysis of their activities, detailed experimental methodologies for their evaluation, and the intricate signaling pathways through which they exert their effects.

Anticancer Activity of Substituted Quinolines

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of angiogenesis.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted quinolines is predominantly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values of various substituted quinoline derivatives against several cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivatives
12eMGC-803 (Gastric)1.38[1]
12eHCT-116 (Colon)5.34[1]
12eMCF-7 (Breast)5.21[1]
2-Arylquinoline Derivatives
13HeLa (Cervical)8.3[2]
12PC3 (Prostate)31.37[2]
11PC3 (Prostate)34.34[2]
8-Hydroxyquinoline-5-sulfonamides
3a-fC-32 (Melanoma)Various[3]
3a-fA549 (Lung)Various[3]
Miscellaneous Substituted Quinolines
Quinoline 7T47D (Breast)0.016 ± 0.003[4]
Quinazoline 47, 48, 49HepG-2, HCT116, MCF-71.5 - 9.43[5]
Key Signaling Pathways in Anticancer Activity

Substituted quinolines often exert their anticancer effects by modulating critical signaling pathways that govern cell proliferation, survival, and angiogenesis.

A primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7] Inhibition of these receptors disrupts downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth and survival.[8][9][10][11]

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Substituted Quinoline Quinoline->EGFR Quinoline->VEGFR

Figure 1: Inhibition of EGFR and VEGFR signaling pathways by substituted quinolines.

Furthermore, many quinoline derivatives induce programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases, the executioners of apoptosis.[12][13][14]

Apoptosis_Pathway Quinoline Substituted Quinoline Mitochondria Mitochondria Quinoline->Mitochondria Induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Activates

Figure 2: Induction of apoptosis by substituted quinolines via intrinsic and extrinsic pathways.
Experimental Protocols for Anticancer Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Culture cells with the desired concentration of the substituted quinoline for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Antimicrobial Activity of Substituted Quinolines

The quinoline scaffold is a key component of many successful antimicrobial agents. Substituted quinolines exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Quinolone Derivatives | | | | 7-(2-(aminomethyl)morpholino) derivative | Staphylococcus aureus | Better than ciprofloxacin |[7] | | 4-Hydroxy-3-iodo-quinol-2-one | | | | Compound 11 | MRSA (hospital isolate) | 0.097 |[15] | | Sulfonyl/benzoyl/propargyl substituted quinolines | | | | Compounds 2 and 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 |[16] | | Quinoxaline Derivatives | | | | 2d and 3c | Escherichia coli | 8 |[17] | | 2d, 3c, 4, and 6a | Bacillus subtilis | 16 |[17] |

Mechanism of Antibacterial Action

A primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[18][19] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolines disrupt bacterial DNA synthesis, leading to cell death.[20][21]

DNA_Gyrase_Inhibition Quinoline Substituted Quinoline DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Quinoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA_Replication->Bacterial_Death

Figure 3: Mechanism of antibacterial action via DNA gyrase inhibition.
Experimental Protocols for Antimicrobial Activity

Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the substituted quinoline solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Principle: This broth dilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Serial Dilutions: Prepare serial twofold dilutions of the substituted quinoline in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity of Substituted Quinolines

Several substituted quinolines have demonstrated promising antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and Zika virus.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in viral replication or enzyme inhibition assays.

Compound ID/SeriesVirusAssayIC50/EC50 (µM)Reference
Quinoline Derivatives Influenza AAntiviral Activity0.88 - 6.33 (IC50)[22]
2,8-bis(trifluoromethyl)quinolines Zika VirusReplication InhibitionSimilar to mefloquine[6]
Mechanism of Antiviral Action

A notable mechanism of antiviral action for some quinoline derivatives is the inhibition of viral enzymes, such as influenza neuraminidase.[23] Neuraminidase is crucial for the release of newly formed virus particles from infected cells.[24][25] By inhibiting this enzyme, these compounds prevent the spread of the virus.[26]

Neuraminidase_Inhibition Quinoline Substituted Quinoline Neuraminidase Viral Neuraminidase Quinoline->Neuraminidase Inhibits Virus_Release Virus Release from Infected Cell Neuraminidase->Virus_Release Essential for Virus_Spread Viral Spread Neuraminidase->Virus_Spread Inhibition prevents Virus_Release->Virus_Spread

Figure 4: Mechanism of antiviral action via neuraminidase inhibition.
Experimental Protocols for Antiviral Activity

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase, which cleaves a fluorogenic substrate to produce a fluorescent signal.

Protocol:

  • Enzyme and Compound Incubation: Pre-incubate the influenza neuraminidase enzyme with various concentrations of the substituted quinoline derivative.

  • Substrate Addition: Add a fluorogenic neuraminidase substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.

Anti-inflammatory Activity of Substituted Quinolines

Substituted quinolines have been investigated for their potential to alleviate inflammation. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity can be assessed in various in vivo and in vitro models, with IC50 values determined for the inhibition of specific inflammatory mediators.

Compound ID/SeriesTarget/AssayActivityReference
Ibuprofen-quinoline conjugates Carrageenan-induced paw edemaSignificant anti-inflammatory properties[27]
Quinoline derivatives bearing azetidinones Carrageenan-induced rat paw modelSignificant anti-inflammatory activity[28]
Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory properties of some quinoline derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[28][29][30] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[31][32] By inhibiting NF-κB activation, these compounds can suppress the inflammatory response.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Quinoline Substituted Quinoline Quinoline->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Figure 5: Inhibition of the NF-κB signaling pathway by substituted quinolines.
Experimental Protocols for Anti-inflammatory Activity

Principle: This in vivo model is used to assess acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).

Protocol:

  • Animal Dosing: Administer the substituted quinoline derivative or a control vehicle to the animals (e.g., orally or intraperitoneally).

  • Carrageenan Injection: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Conclusion

Substituted quinolines represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their significance in drug discovery and development. The diverse mechanisms of action, often involving the modulation of critical signaling pathways, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of substituted quinolines as potential therapeutic agents for a range of human diseases. Further research into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly pave the way for the development of next-generation quinoline-based drugs with enhanced potency and selectivity.

References

An In-Depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 7-bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This document details its synthesis, key reactions, and insights into its biological relevance, presenting quantitative data in structured tables and detailed experimental protocols.

Core Compound Properties

This compound is a substituted quinoline derivative with the molecular formula C₁₀H₅BrClNO. Its structure features a quinoline core substituted with a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position. This arrangement of functional groups makes it a versatile building block in medicinal chemistry.

PropertyValueReference
CAS Number 136812-31-2[1][2]
Molecular Formula C₁₀H₅BrClNO[1]
Molecular Weight 270.51 g/mol [1]
Appearance Yellow to off-white solid[3]

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.[4][5][6] The likely starting material for this synthesis is 3'-bromoacetanilide.[7]

General Experimental Protocol: Vilsmeier-Haack Reaction

While a specific detailed protocol for the 7-bromo derivative is not extensively documented in publicly available literature, a general procedure for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides is as follows:

  • Reagent Preparation: The Vilsmeier reagent is prepared in situ by the reaction of a substituted formamide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4][8]

  • Reaction: The electron-rich acetanilide (in this case, 3'-bromoacetanilide) is added to the Vilsmeier reagent. The reaction mixture is then heated to facilitate the electrophilic aromatic substitution and subsequent cyclization.

  • Work-up: The reaction is quenched by pouring the mixture into ice water. The resulting product, an iminium ion intermediate, is hydrolyzed to the aldehyde upon work-up, often involving neutralization with a base.[8]

Vilsmeier_Haack_Synthesis

Chemical Reactivity and Applications

The reactivity of this compound is characterized by the electrophilic nature of the aldehyde group and the susceptibility of the C2-chloro substituent to nucleophilic displacement. This dual reactivity allows for a wide range of subsequent chemical transformations.

Reactions at the Aldehyde Group

The carbaldehyde functionality is a versatile handle for various condensation and addition reactions, leading to the formation of Schiff bases, hydrazones, and other heterocyclic systems.

Nucleophilic Substitution at the C2-Position

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution, enabling the introduction of various nucleophiles such as amines, alcohols, and thiols.

Application in the Synthesis of PRMT5 Inhibitors

A notable application of this compound is its use as a key intermediate in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[9] PRMT5 is a promising therapeutic target in oncology. A patent describes a reaction where the aldehyde is treated with diethylaminosulfur trifluoride (DAST) to convert the formyl group into a difluoromethyl group, a common modification in medicinal chemistry to improve metabolic stability and binding affinity.[9]

To a solution of this compound (1.8 g, 6.65 mmol) in dichloromethane (DCM, 27 mL) at 0 °C, diethylaminosulfur trifluoride (DAST) (1.76 mL, 13.31 mmol) was added. The mixture was then stirred at 50 °C for 1.5 hours. The reaction was quenched by dilution with 50 mL of saturated aqueous NaHCO₃ at 0 °C and extracted with 250 mL of ethyl acetate. The organic phase was washed with water (100 mL), and brine (100 mL), and then dried.

DAST_Reaction_Workflow

Biological Significance and Signaling Pathways

While direct biological studies on this compound are not widely reported, its role as a precursor for PRMT5 inhibitors provides significant insight into its potential biological relevance.

PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. It plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Overexpression of PRMT5 has been implicated in several types of cancer, making it an attractive target for drug development.

The inhibition of PRMT5 can lead to the suppression of tumor growth by inducing cell cycle arrest and apoptosis. The development of potent and selective PRMT5 inhibitors is an active area of research in oncology.

PRMT5_Signaling_Pathway

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data such as detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and specific reaction yields for the synthesis of this compound. The information is primarily found within the experimental sections of patents, which often lack the comprehensive characterization data typical of academic publications.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction and its subsequent transformations, particularly in the context of developing PRMT5 inhibitors, highlight its importance in medicinal chemistry and drug discovery. Further detailed characterization and exploration of its biological activities are warranted to fully elucidate its potential in the development of novel therapeutics.

References

The Rise of Quinolines: A Technical Guide to the Discovery of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its rigid structure and versatile substitution patterns allow for the fine-tuning of pharmacological properties, leading to potent and selective drugs. This technical guide provides an in-depth exploration of recent discoveries in quinoline-based therapeutic agents, with a focus on their anticancer, antimalarial, antibacterial, and antiviral activities. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside quantitative data and visualizations of key signaling pathways to empower researchers in their drug discovery endeavors.

Quantitative Analysis of Therapeutic Activities

The therapeutic potential of novel quinoline derivatives is underscored by their potent activity in a variety of preclinical assays. The following tables summarize the in vitro efficacy of recently developed compounds across different therapeutic areas, providing a comparative landscape for researchers.

Table 1: Anticancer Activity of Novel Quinoline Derivatives
Compound ClassSpecific CompoundCancer Cell LineActivity MetricValueReference CompoundReference Value
Quinoline-Chalcone 12eMGC-803 (Gastric)IC501.38 µM5-FU6.22 µM
HCT-116 (Colon)IC505.34 µM5-FU10.4 µM
MCF-7 (Breast)IC505.21 µM5-FU11.1 µM
2,4-Disubstituted Quinoline 3cPC-3 (Prostate)GI50>10 µM--
3qPC-3 (Prostate)GI508.3 µM--
3tPC-3 (Prostate)GI507.9 µM--
3mMDA-MB-231 (Breast)GI509.1 µM--
Pyrazolo[4,3-f]quinoline 1MMultipleGI50< 8 µM--
2EMultipleGI50< 8 µM--
2PMultipleGI50< 8 µM--
Anilino-Fluoroquinolones 4cK562 (Leukemia)GI507.72 µM--
HOP-92 (Lung)GI502.37 µM--
SNB-75 (CNS)GI502.38 µM--
Quinoline with side chains 4eHT29 (Colon)IC504.7 µM--
MDA-MB-231 (Breast)IC504.6 µM--
Table 2: Kinase Inhibitory Activity of Quinoline-Based Compounds
CompoundTarget Kinase(s)IC50 / % InhibitionReference CompoundReference IC50
Compound 5a EGFR71 nMErlotinib80 nM
HER-231 nMLapatinib26 nM
Compound 12 PIM-114.3 nM (97.5% inh.)Staurosporine16.7 nM (96.8% inh.)
Compound 4c PIM-10.110 µM--
Compound 4f PIM-10.095 µM--
Quinoxaline 5c Pim-10.13 µMSGI-17760.05 µM
Pim-20.17 µMSGI-17760.10 µM
Pyridine-Quinoline 13a PIM-1PotentQuercetin-
Pyridine-Quinoline 14a PIM-1PotentQuercetin-
Table 3: Antimalarial Activity of Novel Quinoline Derivatives against P. falciparum
CompoundStrain(s)IC50
Quinolinyl thiourea (1) Chloroquine-resistant1.2 µM
Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (5) P. falciparum0.014 - 5.87 µg/mL
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline (56) W2 (Chloroquine-resistant)1.4 µM
[1][2][3]triazolo[1,5-a]pyrimidine (2) W2 (Chloroquine-resistant)0.023 µM
4-aminoquinoline-pyrimidine hybrid D6 (sensitive), W2 (resistant)0.033 µM (against W2)
Table 4: Antibacterial Activity of Novel Quinoline Derivatives
Compound ClassSpecific CompoundBacterial Strain(s)MIC Value
Sulfonamide-based quinolone 6Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50 µg/mL
Quinolone coupled hybrid 5dGram-positive & Gram-negative strains0.125–8 µg/mL
Dihydrotriazine-substituted quinoline 93a-cGram-positive & Gram-negative strains2 µg/mL
Table 5: Antiviral Activity of Novel Quinoline Derivatives
CompoundVirusIC50 / EC50
Compound 1b RSV3.10 - 6.93 µM
Compound 1g RSV3.10 - 6.93 µM
Compound 1h RSV3.10 - 6.93 µM
Compound 1ae IAV1.87 ± 0.58 µM
Piperazinylquinoline (45) RSV< 100 nM
Piperazinylquinoline (7) RSV0.759 µM

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel quinoline-based therapeutic agents. These protocols are intended to serve as a practical guide for researchers in the field.

Synthesis of Quinoline Derivatives

1. Combes Synthesis of 2,4-Disubstituted Quinolines

  • Principle: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form an enamine intermediate, which then undergoes cyclization and dehydration.

  • Procedure:

    • To a solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add the β-diketone (1.1 eq).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

    • Heat the reaction mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

2. Friedländer Annulation for Substituted Quinolines

  • Principle: This method involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

  • Procedure:

    • Dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound with an α-methylene group (1.1 eq) in a suitable solvent (e.g., ethanol or toluene).

    • Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for the required duration (typically 4-12 hours), monitoring by TLC.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system.

In Vitro Anticancer Activity Assays

1. MTT Assay for Cell Viability and Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the quinoline test compounds (typically in a logarithmic series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cancer cells with the quinoline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with the quinoline derivative for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Kinase Inhibition Assays

1. In Vitro Pim-1 Kinase Assay (Luminescence-based)

  • Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

  • Procedure:

    • In a 96- or 384-well plate, add the Pim-1 kinase, a suitable peptide substrate, and the quinoline inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. EGFR/HER-2 Kinase Inhibition Assay

  • Principle: Similar to the Pim-1 kinase assay, this can be performed using various formats, including luminescence-based, fluorescence-based (e.g., LanthaScreen™), or ELISA-based methods to quantify the phosphorylation of a specific substrate by the EGFR or HER-2 kinase.

  • Procedure (General):

    • Immobilize the EGFR or HER-2 kinase on a microplate.

    • Add the quinoline inhibitor and a specific substrate.

    • Initiate the reaction with ATP.

    • After incubation, detect the phosphorylated substrate using a specific antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • Add a suitable substrate for the detection enzyme and measure the resulting signal (colorimetric or fluorescent).

    • Determine the IC50 value from the dose-response curve.

Antimicrobial and Antimalarial Assays

1. Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure (Broth Microdilution):

    • Prepare serial twofold dilutions of the quinoline compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

2. β-Hematin (Hemozoin) Inhibition Assay for Antimalarial Activity

  • Principle: During its intraerythrocytic stage, the malaria parasite detoxifies heme by converting it into an insoluble crystalline polymer called hemozoin or β-hematin. Many antimalarial drugs, including quinolines, inhibit this process.

  • Procedure:

    • In a 96-well plate, add a solution of hemin chloride in DMSO.

    • Add the quinoline test compounds at various concentrations.

    • Initiate the polymerization by adding an acetate buffer (pH ~4.4-5.2).

    • Incubate at 37°C for 24-48 hours.

    • After incubation, centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the β-hematin pellet in a sodium hydroxide solution.

    • Measure the absorbance at ~405 nm.

    • Calculate the percentage of inhibition compared to a no-drug control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by quinoline derivatives is crucial for understanding their mechanisms of action and for designing rational experimental strategies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for the evaluation of these compounds.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS HER2 HER2 PI3K PI3K HER2->PI3K Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth_Survival Cell Growth, Survival, Proliferation mTOR->Growth_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Growth_Survival Ligand Growth Factor (e.g., EGF) Ligand->EGFR

Caption: EGFR/HER-2 signaling pathway and inhibition by quinoline-based agents.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quinoline Quinoline Derivative Bax Bax Quinoline->Bax Bcl2 Bcl-2 Quinoline->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3 Death_Ligand Death Ligand Death_Ligand->Death_Receptor Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by quinoline derivatives.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Compound Design & In Silico Screening Synthesis Chemical Synthesis Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action (e.g., Kinase Assay, Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Selectivity Selectivity Profiling Mechanism->Selectivity Animal_Model Animal Model of Disease (e.g., Xenograft) Selectivity->Animal_Model Efficacy Efficacy Studies Animal_Model->Efficacy Toxicity Toxicology & Pharmacokinetics Efficacy->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Optimization->Synthesis

Caption: General experimental workflow for quinoline-based drug discovery.

References

An In-depth Technical Guide on the Exploratory Reactions of 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 7-Bromo-2-chloroquinoline-3-carbaldehyde, a versatile scaffold in medicinal chemistry. This document details key exploratory reactions, provides adaptable experimental protocols, and summarizes potential biological applications, with a focus on oncology-related signaling pathways.

Core Compound Profile

This compound is a trifunctional heterocyclic compound featuring a quinoline core. The presence of a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position offers multiple reaction sites for chemical modification. This allows for the generation of diverse molecular architectures, making it a valuable starting material in drug discovery programs.[1]

Compound Details:

PropertyValue
IUPAC Name This compound
CAS Number 136812-31-2[1]
Molecular Formula C₁₀H₅BrClNO[1]
Molecular Weight 270.51 g/mol
Appearance Yellow to off-white solid[1]

Key Exploratory Reactions and Methodologies

The reactivity of this compound is dominated by the three functional groups: the aldehyde, the C2-chloro substituent, and the C7-bromo substituent. This allows for a variety of transformations, including cross-coupling reactions, condensations, and cyclizations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents on the quinoline ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups at the 7-position by coupling with a corresponding boronic acid or ester. The C-Br bond is generally more reactive than the C-Cl bond under typical Suzuki conditions, allowing for selective functionalization.

Experimental Protocol (Adapted from similar substrates):

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DMF/water.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Reactions:

Aryl HalideCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
6,8-Dibromo-4-chloroquinoline-3-carbaldehydePhenylboronic acidPdCl₂(PPh₃)₂/PCy₃K₂CO₃Dioxane/H₂O903(Not specified for mono-coupling)
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012(Not specified)

Data is based on analogous reactions and should be considered as a starting point for optimization.

The Sonogashira coupling allows for the introduction of terminal alkynes at the 7-position, providing a gateway to further functionalization or the synthesis of compounds with extended π-systems.

Experimental Protocol (Adapted from similar substrates):

  • To a flame-dried Schlenk tube, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine or a mixture of DMF and an amine.

  • Add the terminal alkyne (1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Quantitative Data for Analogous Sonogashira Coupling Reactions:

Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N[TBP][4EtOV]55385
1-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF/Et₃N806(Not specified)
Aryl IodidesPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT0.5-285-95

Data is based on analogous reactions and should be considered as a starting point for optimization.

Reactions of the Aldehyde Group

The aldehyde functionality at the 3-position is a versatile handle for various transformations, including condensation reactions to form Schiff bases and Knoevenagel adducts, which can be precursors to more complex heterocyclic systems.

Condensation of the aldehyde with primary amines or hydrazines readily forms imines (Schiff bases) or hydrazones, respectively. These products can have intrinsic biological activity or serve as intermediates for further cyclization reactions.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Add the primary amine or hydrazine (1.0-1.1 eq.).

  • Add a catalytic amount of an acid, such as glacial acetic acid.

  • Stir the reaction mixture at room temperature or reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data for Analogous Schiff Base Formations:

AldehydeAmine/HydrazineSolventConditionsYield (%)
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted anilinesAcetoneReflux, 2-3 h60-80
2-Chloroquinoline-3-carbaldehydePhenylhydrazineEthanolReflux(Not specified)
Substituted 2-chloroquinoline-3-carbaldehydesBenzothiazol-2-amineEthanol/Acetic AcidRT, 8-10 h88-98

Data is based on analogous reactions and should be considered as a starting point for optimization.

The Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields α,β-unsaturated products. These are valuable intermediates for the synthesis of various heterocyclic systems.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent like ethanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • After cooling, the product may precipitate and can be collected by filtration.

  • If necessary, concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Analogous Knoevenagel Condensations:

AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)
Aromatic AldehydesMalononitrilePiperidineEthanolReflux, 2-3 h85-95
Aromatic AldehydesMalononitrileGaCl₃Solvent-freeRT, grindingHigh
FurfuralMalononitrileNaHCO₃WaterRT, 30 min(Not specified)

Data is based on analogous reactions and should be considered as a starting point for optimization.

Synthesis of Fused Heterocyclic Systems

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are often of great interest in medicinal chemistry.

Reaction with hydrazines can lead to the formation of pyrazolo[3,4-b]quinolines. This can proceed through initial formation of a hydrazone followed by intramolecular nucleophilic aromatic substitution of the C2-chloro group.

Experimental Protocol (Adapted from similar substrates):

  • Reflux a mixture of this compound (1.0 eq.) and hydrazine hydrate or a substituted hydrazine (1.1-1.5 eq.) in a solvent such as ethanol or acetic acid for 4-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent if necessary.

Quantitative Data for Analogous Pyrazolo[3,4-b]quinoline Syntheses:

Starting MaterialReagentSolventConditionsYield (%)
2-Chloroquinoline-3-carbonitrileHydrazine hydrate-Microwave(Not specified)
2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazineNitrobenzene/PyridineHeat(Not specified)

Data is based on analogous reactions and should be considered as a starting point for optimization.

Potential Biological Significance and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The structural motifs accessible from this compound are of particular interest in oncology, as many quinoline-based compounds have been identified as inhibitors of key signaling pathways involved in cancer progression.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many quinoline derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] These receptors play crucial roles in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

The EGFR signaling pathway is a key regulator of cell growth and proliferation.[4][5][7][8][9] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Quinoline-based inhibitors typically act as ATP-competitive inhibitors in the kinase domain of EGFR, preventing its activation and subsequent downstream signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Quinoline_Inhibitor Quinoline Derivative (e.g., from 7-Bromo-2-chloro- quinoline-3-carbaldehyde) Quinoline_Inhibitor->EGFR VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT PKC PKC PLCg->PKC MAPK Raf-MEK-ERK PKC->MAPK Endothelial_Cell Endothelial Cell Response (Proliferation, Migration, Survival) PI3K_AKT->Endothelial_Cell Survival MAPK->Endothelial_Cell Proliferation Quinoline_Inhibitor Quinoline Derivative (e.g., from 7-Bromo-2-chloro- quinoline-3-carbaldehyde) Quinoline_Inhibitor->VEGFR2

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases are a class of organic compounds characterized by an azomethine or imine group (>C=N–).[1][2] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] The quinoline scaffold is a prominent heterocyclic system in medicinal chemistry, with its derivatives known to exhibit a wide array of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties.[3][4][5]

The synthesis of Schiff bases from 7-Bromo-2-chloroquinoline-3-carbaldehyde combines the reactive potential of the aldehyde group with the privileged quinoline structure. The resulting compounds are of significant interest in drug discovery and materials science.[3] The imine group is often crucial for their biological activity, providing effective coordination sites for metal ions and facilitating interactions with biological macromolecules.[4] These Schiff bases have demonstrated potential as anticancer agents, showing cytotoxicity against various cancer cell lines, and as antimicrobial agents against several bacterial and fungal strains.[6][7][8]

This document provides detailed protocols for the synthesis, characterization, and potential applications of this promising class of compounds.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases

This protocol details a generalized method for the condensation reaction between this compound and various primary amines.

Materials and Equipment:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline, benzohydrazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.

  • To this stirring solution, add 1 equivalent of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[3][4]

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-90 °C) for 4-8 hours.[9][10]

  • Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aldehyde spot disappears.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Dry the purified Schiff base product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques as described in Protocol 2.

Protocol 2: Characterization of Synthesized Schiff Bases

Accurate characterization is essential to confirm the successful synthesis of the target Schiff base.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the formation of the imine bond and the disappearance of starting material functional groups.

  • Procedure: Acquire the FT-IR spectrum of the dried product.

  • Key Spectral Features:

    • Confirm the appearance of a sharp absorption band in the 1610–1645 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretch.[3][4]

    • Verify the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹).

    • Verify the disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) if a primary amine was used.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure of the synthesized compound.

  • Procedure: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Key Spectral Features:

    • ¹H-NMR: Look for a characteristic singlet peak for the azomethine proton (-CH=N-) in the downfield region of δ 8.0–9.5 ppm .[4][6][8] Aromatic protons will appear in the δ 7.0-8.5 ppm range.

    • ¹³C-NMR: The carbon atom of the azomethine group typically appears in the range of δ 148–160 ppm .[4]

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized Schiff base.

  • Procedure: Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS).

  • Key Spectral Features: The mass spectrum should display a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target compound.

Data Presentation

The tables below present representative data for a series of hypothetical Schiff bases (SB-1 to SB-4) synthesized from this compound and various substituted anilines. This data is illustrative and serves as a guide for expected results.

Table 1: Physicochemical and Spectroscopic Data of Hypothetical Schiff Bases

Compound IDR-Group (on Aniline)Molecular FormulaYield (%)M.p. (°C)FT-IR (C=N, cm⁻¹)¹H-NMR (CH=N, δ ppm)
SB-1HC₁₆H₉BrClN₃88195-19716218.95
SB-24-OCH₃C₁₇H₁₁BrClN₃O92202-20416188.91
SB-34-ClC₁₆H₈BrCl₂N₃85210-21216259.02
SB-44-NO₂C₁₆H₈BrClN₄O₂82225-22716289.15

Table 2: Illustrative Biological Activity Data

This table summarizes potential biological activity data based on published results for similar quinoline-based Schiff bases.[6][7]

Compound IDAnticancer Activity IC₅₀ (µM) vs. MCF-7[6][8]Antibacterial Activity MIC (µg/mL) vs. S. aureus[7]Antifungal Activity MIC (µg/mL) vs. C. albicans[9]
SB-115.564128
SB-212.83264
SB-310.23264
SB-48.51632
Doxorubicin0.98N/AN/A
CiprofloxacinN/A4N/A

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. N/A: Not Applicable.

Visualizations

The following diagrams illustrate the experimental workflow and logical processes described in this document.

G General Synthesis Workflow for Schiff Bases cluster_reactants Starting Materials aldehyde 7-Bromo-2-chloroquinoline- 3-carbaldehyde dissolve 1. Dissolve reactants in Absolute Ethanol aldehyde->dissolve amine Primary Amine (e.g., Substituted Aniline) amine->dissolve catalyze 2. Add catalytic Glacial Acetic Acid dissolve->catalyze reflux 3. Heat to Reflux (4-8 hours) catalyze->reflux monitor 4. Monitor via TLC reflux->monitor cool 5. Cool to Room Temp (Precipitation) monitor->cool isolate 6. Isolate by Filtration cool->isolate purify 7. Wash with Cold Ethanol isolate->purify dry 8. Dry under Vacuum purify->dry product Final Purified Schiff Base dry->product

Caption: General synthesis workflow for Schiff bases.

G Logical Flow of Product Characterization cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Criteria product Synthesized Product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ftir_confirm C=N stretch appears (1610-1645 cm⁻¹) C=O stretch disappears ftir->ftir_confirm Check for nmr_confirm CH=N proton signal (δ 8.0-9.5 ppm) CH=N carbon signal (δ 148-160 ppm) nmr->nmr_confirm Check for ms_confirm Correct Molecular Ion Peak [M]⁺ or [M+H]⁺ ms->ms_confirm Check for conclusion Structure Confirmed ftir_confirm->conclusion nmr_confirm->conclusion ms_confirm->conclusion

Caption: Logical flow of product characterization.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] Specifically, 7-substituted quinoline derivatives have garnered significant interest in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds.[2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 7-Bromo-2-chloroquinoline-3-carbaldehyde with various arylboronic acids. This reaction facilitates the synthesis of novel 7-aryl-2-chloroquinoline-3-carbaldehyde derivatives, which are valuable intermediates for the development of new therapeutic agents. The aldehyde functionality at the 3-position serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide and an organoboron compound. In the case of this compound, two reactive halide sites are present: a bromine atom at the C7 position and a chlorine atom at the C2 position. Generally, the reactivity of halogens in Suzuki couplings follows the order I > Br > OTf >> Cl.[3] This inherent difference in reactivity allows for the selective cross-coupling at the more reactive C7-Br bond, leaving the C2-Cl bond intact for potential subsequent transformations. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yields. For some polyhalogenated quinolines, specific catalyst systems like Pd(dppf)Cl2 have been shown to favor reaction at the C7 position.[3]

Applications in Drug Discovery

The 7-aryl-2-chloroquinoline-3-carbaldehyde scaffold is a promising starting point for the development of various therapeutic agents. Quinoline derivatives are known to act as inhibitors of several protein kinases that are implicated in cancer cell proliferation and survival.

  • Anticancer Agents: Many quinoline-based compounds have been investigated as potent anticancer agents. They can exert their effects through the inhibition of key signaling pathways involved in tumor growth and metastasis.

  • Kinase Inhibitors: The quinoline core is present in several clinically approved kinase inhibitors. The synthesized 7-aryl derivatives could potentially target kinases such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Src kinase, which are often dysregulated in various cancers.[4]

The synthesized compounds can be further elaborated, for instance, by converting the aldehyde group into Schiff bases, chalcones, or other heterocyclic systems to explore and optimize their biological activity.

Experimental Protocols

The following protocol is a general procedure for the selective Suzuki-Miyaura cross-coupling reaction at the C7 position of this compound. Optimization of the reaction conditions may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)

  • Palladium Catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄, or a mixture of Pd(OAc)₂ and a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2-chloroquinoline-3-carbaldehyde.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for similar substrates.[2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O1001682
33-Fluorophenylboronic acidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Dioxane/H₂O851278
44-Acetylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O901475
52-Thiopheneboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O1001868

Visualizations

Reaction Scheme

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Workflow

workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert add_catalyst Add Palladium Catalyst and Degassed Solvent inert->add_catalyst react Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product: 7-Aryl-2-chloroquinoline-3-carbaldehyde purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Potential Signaling Pathway Inhibition

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor 7-Arylquinoline Derivative inhibitor->receptor Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of complex molecular architectures, particularly for the introduction of rigid alkynyl moieties into molecular scaffolds to optimize binding interactions with biological targets.[2][3][4] Quinoline scaffolds are prevalent in a wide range of pharmaceuticals, and their functionalization is of significant interest. The Sonogashira coupling of 2-chloroquinolines offers a direct route to 2-alkynylquinolines, which are valuable intermediates in the synthesis of novel therapeutic agents.[5]

This document provides detailed protocols and application notes for the Sonogashira coupling of 2-chloroquinolines, focusing on common catalytic systems and reaction conditions. While 2-chloroquinolines are generally less reactive than their bromo or iodo counterparts, successful coupling can be achieved with appropriate optimization of catalysts, ligands, bases, and solvents.[6][7]

Core Concepts and Reaction Mechanism

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst.[7]

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the 2-chloroquinoline to form a Pd(II) complex. This is followed by a transmetalation step with a copper acetylide intermediate and subsequent reductive elimination to yield the 2-alkynylquinoline and regenerate the Pd(0) catalyst.[2]

  • Copper Cycle : The copper(I) salt coordinates with the terminal alkyne, and a base facilitates the deprotonation to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.[2]

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can offer advantages in terms of cost and environmental impact.[7][8]

Data Presentation: Reaction Conditions for Sonogashira Coupling of 2-Chloroquinolines

The following table summarizes various reported conditions for the Sonogashira coupling of 2-chloroquinolines with different terminal alkynes, providing a comparative overview of catalysts, bases, solvents, and resulting yields.

Entry2-Chloroquinoline SubstrateTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-ChloroquinolinePhenylacetylenePd(OAc)₂ / PPh₃Et₃NDMF100-14012-2442-88[5][9]
23-Chalcone-2-chloroquinolineVarious terminal alkynesCuIVarious basesVarious solventsOptimizedOptimizedModerate to Excellent[10]
32-Chloroquinoline-3-carbonitrilesVarious terminal alkynesPalladium metal catalysis-----[5]
42-Chloro-3-(2-pyridinyl)quinoxalineTerminal Alkyne (1.5 equiv.)Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Triethylamine (2.0 equiv.)DMF100-14012-24Guideline Yields[9]
5DihaloquinolineVarious terminal alkynesPdCl₂(dppf)K₂CO₃1,4-Dioxane--14[11]
6DihaloquinolineVarious terminal alkynesPdCl₂(PPh₃)₂Cs₂CO₃1,4-Dioxane--20[11]

Note: The data is compiled from various sources and serves as a guideline. Yields are highly substrate-dependent and require optimization for specific applications.

Experimental Protocols

This section provides a detailed, representative protocol for the Sonogashira coupling of a 2-chloroquinoline with a terminal alkyne using a palladium/copper co-catalyzed system.

Materials:

  • 2-Chloroquinoline derivative (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Triethylamine (Et₃N, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add the 2-chloroquinoline derivative (1.0 equiv.), palladium(II) acetate (e.g., 3 mol%), triphenylphosphine (e.g., 6 mol%), and copper(I) iodide (e.g., 2 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF) via syringe. This is followed by the addition of triethylamine (2.5 equiv.) and the terminal alkyne (1.3 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and pour it into water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 2-alkynylquinoline.

Mandatory Visualizations

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_product Final Product reagents Combine 2-Chloroquinoline, Pd Catalyst, CuI, Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert 1. solvent Add Degassed Solvent, Base, and Alkyne inert->solvent 2. react Heat and Stir (Monitor by TLC/GC-MS) solvent->react 3. quench Cool and Quench react->quench 4. extract Extract with Organic Solvent quench->extract 5. wash_dry Wash and Dry Organic Layer extract->wash_dry 6. purify Concentrate and Purify (Column Chromatography) wash_dry->purify 7. product Pure 2-Alkynylquinoline purify->product 8.

Caption: Experimental workflow for the Sonogashira coupling of 2-chloroquinolines.

Catalytic Cycle Diagram

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex1 Oxidative Addition pd0->pd_complex1 pd_intermediate L2Pd(II)(Ar)Cl pd_complex1->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_alkyne_complex L2Pd(II)(Ar)(C≡CR) transmetal->pd_alkyne_complex reductive_elim Reductive Elimination pd_alkyne_complex->reductive_elim reductive_elim->pd0 product Ar-C≡C-R reductive_elim->product alkyne H-C≡C-R cu_pi_complex π-Alkyne Complex Formation & Deprotonation alkyne->cu_pi_complex cu_acetylide Cu-C≡C-R cu_acetylide->transmetal Transfers alkynyl group cu_pi_complex->cu_acetylide cui CuI cui->cu_pi_complex base Base base->cu_pi_complex chloroquinoline Ar-Cl (2-Chloroquinoline) chloroquinoline->pd_complex1

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

References

Application of 7-Bromo-2-chloroquinoline-3-carbaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The quinoline core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The presence of a bromine atom at the 7-position, a reactive chlorine atom at the 2-position, and a formyl group at the 3-position makes this compound a valuable starting material for the synthesis of diverse molecular architectures with potential therapeutic applications. The electron-withdrawing nature of the halogen substituents and the quinoline ring system, combined with the reactive aldehyde functionality, allows for a multitude of chemical transformations, leading to the generation of novel drug candidates.

This document provides detailed application notes on the potential uses of this compound in medicinal chemistry, supported by experimental protocols for the synthesis of its derivatives and their biological evaluation. While specific biological data for derivatives of this compound are limited in the available literature, this report extrapolates from closely related analogues to illustrate its potential.

Medicinal Chemistry Applications

The strategic placement of the bromo, chloro, and carbaldehyde functionalities on the quinoline scaffold allows for the exploration of various biological targets.

Anticancer Activity

Quinoline derivatives have been extensively investigated as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis. The this compound scaffold can be elaborated to generate potent anticancer compounds. For instance, the aldehyde group can be readily converted into Schiff bases, hydrazones, or other heterocyclic systems known to possess cytotoxic activity. The 2-chloro position is susceptible to nucleophilic substitution, allowing the introduction of various side chains that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Potential Molecular Targets:

  • Tyrosine Kinases (e.g., EGFR, VEGFR)

  • Topoisomerases (I and II)

  • Apoptosis-related proteins

Antimicrobial Activity

The quinoline core is a key feature of many antibacterial and antifungal agents. Derivatives of this compound are expected to exhibit significant antimicrobial properties. The aldehyde can be condensed with various amines or hydrazides to form Schiff bases and hydrazones, which are known to have potent antibacterial and antifungal activities. The lipophilicity conferred by the bromo and chloro substituents may enhance membrane permeability, contributing to improved antimicrobial efficacy.

Studies on analogous 2-chloroquinoline-3-carbaldehyde derivatives have shown that their Schiff base derivatives can inhibit the growth of bacteria such as E. coli with Minimum Inhibitory Concentrations (MICs) in the range of 25-50 µg/mL. Furthermore, a bromo-substituted 2-morpholinoquinoline-3-carbaldehyde derivative has been reported to possess high antibacterial and antifungal activity.

Potential Microbial Targets:

  • DNA Gyrase

  • Bacterial cell wall synthesis enzymes

  • Fungal ergosterol biosynthesis

Data Presentation

The following tables summarize representative quantitative data for derivatives of structurally similar quinoline compounds, illustrating the potential of derivatives of this compound.

Table 1: Anticancer Activity of Representative Brominated and Chlorinated Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Highly Brominated QuinolinesC6 (Glioblastoma)5.45 - 9.65-Fluorouracil-
HeLa (Cervical)5.45 - 9.65-Fluorouracil-
HT29 (Colon)5.45 - 9.65-Fluorouracil-
7-Chloroquinoline-Benzimidazole HybridsHeLa (Cervical)0.2 - 6.1--
CaCo-2 (Colon)0.2 - 6.1--

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff bases of 2-chloroquinoline-3-carbaldehydesEscherichia coli25 - 50--
Bromo-substituted 2-morpholinoquinoline-3-carbaldehydeEscherichia coliHigh Activity--
Staphylococcus aureusHigh Activity--
Aspergillus nigerHigh Activity--

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and evaluation of derivatives of this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the substituted primary amine (1.0 eq).

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized quinoline derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to obtain various final concentrations.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (antibiotic) and a negative control (broth with the same concentration of DMSO used to dissolve the compounds).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Synthetic Pathway Diagram

G A This compound C Schiff Base Derivative A->C + B Ethanol, Acetic Acid (cat.) E Hydrazone Derivative A->E + D Ethanol G 2-Substituted Derivative A->G + F (Nucleophilic Substitution) B Primary Amine (R-NH2) D Hydrazine (H2N-NH2) F Nucleophile (Nu-)

Caption: Synthetic routes for derivatives of this compound.

Experimental Workflow for Anticancer Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer Cells (96-well plate) B Incubate 24h A->B C Add Synthesized Derivatives B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 I->J

Caption: Workflow for evaluating the in vitro anticancer activity using the MTT assay.

Generalized Signaling Pathway for Quinoline-Based Kinase Inhibitors

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P1 PI3K/Akt Pathway Receptor->P1 P2 RAS/MAPK Pathway Receptor->P2 Angiogenesis Angiogenesis Receptor->Angiogenesis Survival Cell Survival P1->Survival Proliferation Cell Proliferation P2->Proliferation Inhibitor Quinoline Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by a quinoline-based inhibitor.

Application Notes and Protocols for the Synthesis of Anticancer Agents from 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established synthetic methodologies and biological evaluations of quinoline derivatives structurally analogous to compounds derived from 7-Bromo-2-chloroquinoline-3-carbaldehyde. While direct experimental data for anticancer agents synthesized from this specific starting material is not extensively available in the reviewed literature, the provided information serves as a comprehensive guide for the design, synthesis, and evaluation of novel anticancer candidates based on this versatile scaffold.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile. This compound is a versatile starting material for the synthesis of novel anticancer agents due to the presence of three reactive sites: the bromo group at the 7-position, the chloro group at the 2-position, and the carbaldehyde group at the 3-position. These sites allow for diverse chemical modifications to generate libraries of compounds for anticancer screening.

Derivatives of 2-chloroquinoline-3-carbaldehyde have been investigated for their therapeutic potential, including anticancer and antibacterial activities.[3][4] The aldehyde group is a key handle for the synthesis of various derivatives such as Schiff bases, hydrazones, and pyrazoles, which have shown promising cytotoxic effects against various cancer cell lines.[5][6][7]

Key Synthetic Strategies

The chemical versatility of this compound allows for several synthetic transformations to generate a diverse library of potential anticancer agents. The primary reaction pathways involve the aldehyde group, with subsequent or prior modifications at the chloro and bromo positions.

G start This compound schiff Schiff Base Formation (Reaction with primary amines) start->schiff hydrazone Hydrazone Formation (Reaction with hydrazine derivatives) start->hydrazone pyrazole Pyrazole Annulation (Reaction with hydrazines) start->pyrazole suzuki Suzuki-Miyaura Coupling (at C7-Br) start->suzuki snar Nucleophilic Aromatic Substitution (at C2-Cl) start->snar

Caption: Key synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases derived from quinoline-3-carbaldehydes have demonstrated significant anticancer activity.[5][8] This protocol outlines a general procedure for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

Protocol 2: Synthesis of Hydrazone Derivatives

Hydrazone derivatives of quinolines have been identified as potent anticancer agents.[4][6] This protocol provides a general method for the synthesis of hydrazones.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate or a substituted hydrazine (1.2 equivalents).

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry to yield the crude hydrazone.

  • Purify the product by recrystallization from an appropriate solvent.

Protocol 3: Synthesis of Pyrazole Derivatives

Pyrazoles fused or attached to a quinoline ring can exhibit significant cytotoxic activity.[7][9] This protocol describes a general approach to synthesize pyrazole derivatives.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or acetic acid

Procedure:

  • A mixture of this compound (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol or glacial acetic acid is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The separated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization.

Biological Evaluation Protocols

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO, final concentration of DMSO should be <0.1%) for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cell_seeding Seed Cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Quinoline Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h dmso_addition Add DMSO incubation_4h->dmso_addition absorbance_measurement Measure Absorbance at 570 nm dmso_addition->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Data Presentation

The following tables summarize the cytotoxic activities of various bromo-substituted quinoline derivatives, which are structurally related to the potential products synthesized from this compound. This data provides a reference for the expected potency of novel compounds.

Table 1: Cytotoxicity of Bromo-Substituted Quinoline Derivatives

Compound IDStructureCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC9H5Br2NOC6 (rat brain tumor)12.3[11]
7-Bromo-8-hydroxyquinolineC9H6BrNOC6 (rat brain tumor)25.6[11]
6,8-Dibromo-5-nitroquinolineC9H4Br2N2O2HT29 (human colon)15.2[11]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC11H9Br2NO3HT29 (human colon)5.45[11]

Table 2: Cytotoxicity of Quinoline-based Hydrazone Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Hydrazone I7-chloroquinoline hydrazone derivativeSF-295 (CNS cancer)0.688 (µg/cm³)[3]
Compound 21kKetohydrazide-hydrazoneMCF-7 (breast)0.8[6]
Compound 3hHydrazide-hydrazone with pyrrole ringPC-3 (prostate)1.32[12]
Compound 3hHydrazide-hydrazone with pyrrole ringMCF-7 (breast)2.99[12]

Signaling Pathways

Quinoline-based anticancer agents have been shown to modulate various signaling pathways critical for cancer cell growth and survival. Derivatives synthesized from this compound could potentially target these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Topoisomerase Topoisomerase DNA DNA Topoisomerase->DNA Quinoline Quinoline Derivatives Quinoline->EGFR Quinoline->VEGFR Quinoline->PI3K Quinoline->mTOR Quinoline->Topoisomerase

References

Application Notes & Protocols: Preparation of 7-Bromo-2-chloroquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities.[1][2] Derivatives of quinoline are known to possess anticancer, antibacterial, antimalarial, anti-inflammatory, and anti-HIV properties.[1][2][3] Specifically, 2-chloroquinoline-3-carbaldehyde and its analogs are versatile intermediates for the synthesis of various fused and binary heterocyclic systems.[1][4] The introduction of a bromine atom at the 7-position can further modulate the physicochemical properties and biological efficacy of these compounds.[5] This document provides detailed protocols for the synthesis of the key intermediate, 7-Bromo-2-chloroquinoline-3-carbaldehyde, and its subsequent derivatization.

Part 1: Synthesis of this compound (3)

The primary method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-bromoacetanilide (1), using a Vilsmeier reagent (2) generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7][8][9] The resulting iminium ion is then hydrolyzed to yield the final aldehyde.[9]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation DMF DMF Vilsmeier Vilsmeier Reagent (2) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Acetanilide 4-Bromoacetanilide (1) Intermediate Cyclized Intermediate Acetanilide->Intermediate Vilsmeier Reagent (2) Product 7-Bromo-2-chloroquinoline- 3-carbaldehyde (3) Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Reaction

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF, 3-4 equivalents) to 0-5 °C in an ice bath.[10]

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 8-9 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5 °C.[10] Stir the mixture for 5-10 minutes to allow for the formation of the Vilsmeier reagent.[10]

  • Addition of Substrate: Add 4-bromoacetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains controlled.[10]

  • Reaction: After the addition is complete, heat the reaction mixture to 75-80 °C for 8-16 hours.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[10]

  • Isolation: A precipitate will form. Isolate the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[10]

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethyl acetate to obtain pure this compound.[10]

Data Summary: Synthesis of Core Intermediate

Reagent Molar Ratio (to substrate) Temperature (°C) Time (h) Typical Yield (%) Reference
4-Bromoacetanilide 1.0 - - - [10]
DMF ~3.5 0-5, then 75-80 8-16 70-85 (estimated) [10][11]

| POCl₃ | ~9.5 | 0-5, then 75-80 | 8-16 | 70-85 (estimated) |[10][11] |

Part 2: Preparation of Derivatives

The 2-chloro and 3-formyl groups on the quinoline ring are reactive sites for further modification, allowing for the creation of a diverse library of derivatives.[3][12]

A. Synthesis of Schiff Base Derivatives (Reaction at C3-Aldehyde)

The aldehyde group readily undergoes condensation with primary amines, such as substituted anilines or hydrazines, to form Schiff bases (imines).[1][13] These derivatives are of significant interest due to their biological activities.

G Start 7-Bromo-2-chloroquinoline- 3-carbaldehyde (3) Product Schiff Base Derivative (4) Start->Product Condensation (e.g., Acetone, Reflux) Reagent Substituted Aniline (R-NH₂) Reagent->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: Schiff Base Formation

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or ethanol.[1][13]

  • Addition: Add the substituted aniline or other primary amine (1 equivalent) to the solution.[1]

  • Reaction: Reflux the mixture for 2-4 hours. The reaction can sometimes be catalyzed by a few drops of acetic acid.[13]

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent and dry. Recrystallize if further purification is needed.

Data Summary: Representative Schiff Base Synthesis

Amine Reagent Solvent Conditions Yield (%) Reference
Substituted Anilines Acetone Reflux Good to Excellent [1]
Phenyl Hydrazine Ethanol Reflux with catalyst Good [13]

| Hydrazine Hydrate | Ethanol | Reflux | Good |[13] |

B. Synthesis of 2-Substituted Derivatives (Reaction at C2-Chloro)

The chlorine atom at the C2 position is susceptible to nucleophilic substitution and cross-coupling reactions, such as the Sonogashira coupling.[1][13] This allows for the introduction of various functional groups, including amines and alkynes.

G Start 7-Bromo-2-chloroquinoline- 3-carbaldehyde (3) Product 2-Substituted Derivative (5) Start->Product Substitution or Sonogashira Coupling Reagent Nucleophile (NuH) or Alkyne (R-C≡CH) Reagent->Product

Caption: General workflow for C2-position substitution reactions.

Experimental Protocol: Sonogashira Coupling

  • Setup: To a solution of this compound (1 equivalent) in anhydrous DMF or THF, add the terminal alkyne (1.2 equivalents) and triethylamine.[1][13]

  • Catalyst Addition: Add the catalysts, [PdCl₂(PPh₃)₂] and CuI, to the mixture under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction, and extract the product using an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography.

Data Summary: Representative C2-Substitution Reactions

Reaction Type Reagent Catalyst/Conditions Yield (%) Reference
Sonogashira Coupling Terminal Alkynes [PdCl₂(PPh₃)₂], CuI, Et₃N Good [1][13]
Nucleophilic Substitution Morpholine DMAP (catalyst) Good [13]

| Thiolation | Sodium Sulphide | DMF, Room Temp | Good |[10] |

Part 3: Application Notes

Biological and Pharmacological Significance

Derivatives of 2-chloroquinoline-3-carbaldehyde are scaffolds of high interest in drug discovery. The strategic placement of different functional groups on the quinoline core leads to compounds with a broad spectrum of biological activities.

  • Antimicrobial Activity: Many derivatives have shown potent antibacterial and antifungal properties.[3] Notably, a bromo-substituted derivative demonstrated high activity against Escherichia coli, Staphylococcus aureus, Aspergillus Niger, and other microorganisms.[1][13]

  • Anticancer Activity: The quinoline scaffold is a privileged structure in cancer drug discovery.[14] Certain derivatives act as inhibitors of protein kinases and cell growth, showing cytotoxic potential against various cancer cell lines such as MCF-7 (breast), HCT-116 (colorectal), and HL-60 (leukemia).[14]

  • Anti-inflammatory and Antimalarial Activity: The quinoline core is famous for its presence in antimalarial drugs like chloroquine, and various derivatives have been investigated for both antimalarial and anti-inflammatory effects.[2][3]

G cluster_derivatives Chemical Derivatization cluster_applications Potential Therapeutic Applications Core This compound (Core Scaffold) Schiff Schiff Bases Core->Schiff Fused Fused Heterocycles (e.g., Pyrazoloquinolines) Core->Fused Substituted C2-Substituted Analogs (e.g., Alkynyl, Amino) Core->Substituted Anticancer Anticancer Agents Schiff->Anticancer Antibacterial Antibacterial Agents Schiff->Antibacterial Fused->Anticancer Other Anti-inflammatory, Antimalarial, etc. Fused->Other Substituted->Antibacterial Antifungal Antifungal Agents Substituted->Antifungal

Caption: Relationship between the core scaffold, its derivatives, and applications.

References

Application Notes and Protocols for the Analytical Characterization of Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical techniques for the characterization of quinoline aldehydes, crucial intermediates and final products in pharmaceutical and materials science. This document outlines detailed protocols for spectroscopic and chromatographic methods, presents quantitative data in structured tables for comparative analysis, and includes visual workflows to guide researchers.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of quinoline aldehydes. These methods provide insights into the molecular structure, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of quinoline aldehydes by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Quantitative Data Summary

The following tables summarize predicted and experimental ¹H and ¹³C NMR chemical shift data for various quinoline aldehydes. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Methyl-8-quinolinecarboxaldehyde [1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.5s1H-CHO
~8.9d1HAromatic-H
~8.1-8.3d1HAromatic-H
~7.5-7.8m3HAromatic-H
~2.8s3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methyl-8-quinolinecarboxaldehyde [1]

Chemical Shift (δ) ppmAssignment
~193-CHO
~158Aromatic C-N
~148Aromatic C-C
~120-140Aromatic C
~25-CH₃

Table 3: Experimental ¹H NMR Data for Selected Quinolinecarbaldehydes [2]

CompoundSolventChemical Shifts (δ) ppm and Assignments
8-Hydroxyquinoline-5-carbaldehydeDMSO-d₆10.14 (s, 1H, HC=O), 9.56 (dd, 1H, aromatic), 8.97 (dd, 1H, aromatic), 8.17 (d, 1H, aromatic), 7.78 (dd, 1H, aromatic), 7.26 (d, 1H, aromatic)
5-Methyl-8-hydroxyquinoline-7-carbaldehydeCDCl₃10.36 (s, 1H, HC=O), 8.90 (d, 1H, aromatic), 8.26 (d, 1H, aromatic), 7.58 (dd, 1H, aromatic), 7.53 (s, 1H, aromatic), 2.56 (s, 3H, CH₃)
6-(Dimethylamino)-2-methylquinoline-5-carbaldehydeDMSO-d₆10.20 (s, 1H, HC=O), 9.18 (d, 1H, aromatic), 7.98 (d, 1H, aromatic), 7.64 (d, 1H, aromatic), 7.43 (d, 1H, aromatic), 3.11 (s, 6H, 2NCH₃), 2.58 (s, 3H, CH₃)
8-(Dimethylamino)quinoline-5-carbaldehydeCDCl₃10.06 (s, 1H, HC=O), 9.72 (dd, 1H, aromatic), 8.87 (dd, 1H, aromatic), 7.84 (d, 1H, aromatic), 7.53 (dd, 1H, aromatic), 6.97 (d, 1H, aromatic), 3.36 (s, 6H, 2NCH₃)

Experimental Protocol: NMR Spectroscopy [1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline aldehyde sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[1]

  • Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Record Spectra on NMR Spectrometer B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Obtain Final Spectrum E->F

Caption: Workflow for NMR spectroscopic analysis of quinoline aldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For quinoline aldehydes, key characteristic peaks include the C=O stretching of the aldehyde group and C=N stretching of the quinoline ring.

Quantitative Data Summary

Table 4: Characteristic IR Absorption Bands for Quinoline Aldehydes

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Reference
Aldehyde C-HStretch2857–2850[3]
Aldehyde C=OStretch~1693[4]
Quinoline C=CStretch1617–1507[3]
Quinoline C=NStretch~1622-1662[4][5]
Aromatic C-HStretch3087–2852[3]

Experimental Protocol: FTIR Spectroscopy [1]

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the quinoline aldehyde.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of quinoline aldehydes. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Quantitative Data Summary

Table 5: Key Fragment Ions of Quinoline Aldehydes in Mass Spectrometry

CompoundIonizationm/z (Assignment)Reference
Quinoline-2-carboxylic acid (as an analog)EI173 ([M]⁺•), 128 ([M - COOH]⁺), 129 ([M - CO₂]⁺•)[6]
4-QuinolinecarboxaldehydeEI/ESIMolecular ions (M•⁺ and [M+H]⁺) with mass errors < 5 mDa[7][8]
2-Chloro-3-formyl-8-methyl quinoline-193 ([M+2]⁺), 191 ([M]⁺)[4]
8-Hydroxyquinoline-5-carbaldehydeGC-MS (EI)-[2]
6-(Dimethylamino)quinoline-5-carbaldehydeGC-MS (EI)-[2]

Experimental Protocol: Mass Spectrometry [1][7]

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[1][7]

  • Ionization: Ionize the sample using an appropriate technique:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds, often used with LC-MS.[7]

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., time-of-flight (TOF), quadrupole).

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Diagram: Mass Spectrometry Logical Flow

MS_Logic A Sample Introduction (GC, LC, Direct Probe) B Ionization (EI, ESI) A->B C Mass Analysis (TOF, Quadrupole) B->C D Detection C->D E Data Analysis (Molecular Weight, Fragmentation) D->E

Caption: Logical flow of a mass spectrometry experiment.

Chromatographic Characterization

Chromatographic techniques are essential for separating quinoline aldehydes from impurities and for their quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment and quantification of quinoline aldehydes. Reversed-phase HPLC (RP-HPLC) is a common mode for these compounds.

Quantitative Data Summary

Table 6: Typical RP-HPLC Parameters for Quinoline Aldehyde Analysis [9]

ParameterValue
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 7: Example Gradient Program for RP-HPLC [9]

Time (min)% Acetonitrile
0-230
2-1530 to 80
15-1880
18-2080 to 30
20-2530 (equilibration)

Experimental Protocol: RP-HPLC for Purity Analysis [9][10]

  • Instrumentation: Use a standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[9]

  • Mobile Phase Preparation: Prepare the mobile phases (e.g., HPLC-grade acetonitrile and water) and degas them.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of a quinoline aldehyde reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare working standards by serial dilution.[9]

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent. Filter the solution through a 0.45 µm syringe filter.[10]

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Tables 6 and 7.

  • Data Acquisition and Analysis: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. Inject the standard and sample solutions. Identify the main peak corresponding to the quinoline aldehyde and calculate the purity based on the peak area percentage.

HPLC_Workflow A Prepare Mobile Phase, Standards, and Samples B Set Up HPLC System (Column, Flow Rate, Temp, etc.) A->B C Equilibrate Column B->C D Inject Samples and Standards C->D E Acquire Chromatographic Data D->E F Integrate Peaks and Calculate Purity E->F

References

Application Notes and Protocols for the Wittig Reaction on Quinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Wittig reaction on quinoline-3-carbaldehyde, a critical transformation for the synthesis of vinylquinolines. Vinylquinolines are important structural motifs in medicinal chemistry and materials science. The following protocols are based on established methodologies for the Wittig olefination of heteroaromatic aldehydes.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond. In the context of quinoline chemistry, the Wittig reaction of quinoline-3-carbaldehyde provides a direct route to 3-vinylquinoline derivatives, which are precursors to a variety of biologically active molecules and functional materials.

The general scheme for the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, generated in situ from a phosphonium salt and a strong base, to yield an alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction, producing either the (E)- or (Z)-alkene, is influenced by the nature of the ylide and the reaction conditions.

Experimental Protocols

This section details the experimental procedures for the Wittig reaction of quinoline-3-carbaldehyde with benzyltriphenylphosphonium chloride to synthesize 3-styrylquinoline.

Materials and Equipment
  • Quinoline-3-carbaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or n-butyllithium (n-BuLi) solution

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Protocol 1: Wittig Reaction using Sodium Hydride as a Base

1. Ylide Generation: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). b. To this suspension, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath). c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change to deep red or orange.

2. Reaction with Quinoline-3-carbaldehyde: a. Cool the ylide solution back to 0 °C. b. Dissolve quinoline-3-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

3. Work-up and Purification: a. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Concentrate the dried organic phase under reduced pressure using a rotary evaporator. e. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-styrylquinoline.

Data Presentation

The following table summarizes the quantitative data for the Wittig reaction of quinoline-3-carbaldehyde with benzyltriphenylphosphonium chloride.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
Quinoline-3-carbaldehyde157.171.01.0157 mg
Benzyltriphenylphosphonium chloride388.881.21.2467 mg
Sodium Hydride (60%)40.00 (as 100%)1.21.248 mg
Anhydrous THF---~15 mL
Product: 3-Styrylquinoline 231.29 --Yield Dependent

Note: The yield of the reaction can vary depending on the specific conditions and scale. Published yields for similar reactions on related heterocyclic aldehydes are generally in the range of 60-85%.

Mandatory Visualization

Wittig Reaction Workflow

The following diagram illustrates the general workflow for the experimental procedure described above.

Wittig_Reaction_Workflow cluster_Ylide_Generation Ylide Generation (in situ) cluster_Reaction Wittig Reaction cluster_Workup_Purification Work-up and Purification Phosphonium_Salt Benzyltriphenylphosphonium chloride in Anhydrous THF Base Add Sodium Hydride (or n-BuLi) at 0°C Phosphonium_Salt->Base Ylide_Formation Stir at RT for 1h (Ylide Formation) Base->Ylide_Formation Aldehyde Add Quinoline-3-carbaldehyde in Anhydrous THF at 0°C Ylide_Formation->Aldehyde Stir_Reaction Stir at RT (2-4h) (Reaction Monitoring by TLC) Aldehyde->Stir_Reaction Quenching Quench with sat. aq. NH4Cl at 0°C Stir_Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 and Concentrate Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product Pure 3-Styrylquinoline Purification->Product

Caption: Workflow for the Wittig reaction of quinoline-3-carbaldehyde.

Wittig Reaction Mechanism

The following diagram illustrates the key steps in the mechanism of the Wittig reaction.

Wittig_Mechanism Ylide Phosphonium Ylide (Nucleophile) Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine Nucleophilic Attack Aldehyde Quinoline-3-carbaldehyde (Electrophile) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Alkene 3-Styrylquinoline (Product) Oxaphosphetane->Alkene Cycloreversion Phosphine_Oxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Phosphine_Oxide

Caption: Simplified mechanism of the Wittig reaction.

use of 7-Bromo-2-chloroquinoline-3-carbaldehyde as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile trifunctional synthetic building block that holds significant promise in the fields of medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The presence of three distinct reactive sites—a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position—allows for sequential and regioselective modifications, making it an ideal starting material for the construction of diverse and complex molecular architectures.

The aldehyde functionality serves as a versatile handle for a variety of transformations, including the formation of Schiff bases, Knoevenagel condensation products, and various heterocyclic rings. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. Furthermore, the bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, for the formation of carbon-carbon bonds. These orthogonal reactivities allow for a modular approach to the synthesis of novel quinoline derivatives with tailored electronic and biological properties.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block in the development of novel compounds.

Data Presentation

Physicochemical Properties
PropertyValue
CAS Number136812-31-2
Molecular FormulaC₁₀H₅BrClNO
Molecular Weight270.51 g/mol
AppearanceYellow to off-white solid
Spectroscopic Data of Representative Derivatives

Table 1: Spectroscopic Data for Schiff Base Derivatives

CompoundYield (%)m.p. (°C)¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
1-(2-chloro-8-methylquinolin-3-yl)-N-(phenyl)methanimine651817.1-7.68 (9H, m, Ar-H), 8.8 (1H, s, CH=N), 2.43 (3H, s, -CH₃)1628 (C=N), 770 (C-Cl)-
1-(2-chloro-8-methylquinolin-3-yl)-N-(4-nitrophenyl)methanimine571407.1-7.63 (8H, m, Ar-H), 8.3 (1H, s, CH=N), 2.48 (3H, s, -CH₃)1635 (C=N), 1525 (N=O), 775 (C-Cl)-

Table 2: Spectroscopic Data for Pyrazolo[3,4-b]quinoline Derivatives

CompoundYield (%)m.p. (°C)¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
7-Bromo-1H-pyrazolo[3,4-b]quinolin-3-amine->300---
Ethyl 7-bromo-1-phenyl-1H-pyrazolo[3,4-b]quinoline-4-carboxylate902859.00 (1H, s, quinoline-H4), 8.55 (1H, s, CH=N), 8.30 (1H, d, J = 9 Hz, quinoline-H5), 8.28 (1H, s, pyrazol-H3), 8.14 (1H, d, J = 9 Hz, quinoline-H8), 8.10 (2H, d, J = 8 Hz, phenyl-H2, H6), 7.98 (1H, t, J = 8 Hz, quinoline-7H), 7.86 (1H, t, J = 8, quinoline-H6), 7.7 (3H, m, phenyl-H3, H4, H5) 4.24 (2H, q, J = 6.7 Hz, O-CH₂), 1.28 (3H, t, J = 6.5 Hz, CH₃)1750 (C=O), 1665 (C=N)404

Table 3: Spectroscopic Data for Knoevenagel Condensation Products

CompoundYield (%)m.p. (°C)¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
2-((7-Bromo-2-chloroquinolin-3-yl)methylene)malononitrile96--2220 (CN)-
Ethyl 2-cyano-3-(7-bromo-2-chloroquinolin-3-yl)acrylate96--2225 (CN), 1730 (C=O)-

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction of this compound with a primary amine to form the corresponding Schiff base.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Absolute Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Add the substituted aniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.

  • Characterize the product by melting point, IR, and NMR spectroscopy.

Protocol 2: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

This protocol outlines the cyclocondensation reaction of this compound with hydrazine hydrate to form a pyrazolo[3,4-b]quinoline derivative.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Acetic acid (optional, as catalyst)

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate.

  • The reaction can be performed at room temperature or under reflux, depending on the substrate's reactivity. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, the product usually precipitates from the reaction mixture upon cooling.

  • Filter the solid, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like DMF/ethanol.

  • Confirm the structure of the synthesized 7-bromo-1H-pyrazolo[3,4-b]quinoline by spectroscopic methods.

Protocol 3: Suzuki Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of the 7-bromo position with a boronic acid.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

  • In a flame-dried Schlenk flask, add the this compound derivative, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 7-aryl-2-chloroquinoline-3-carbaldehyde derivative.

Protocol 4: Knoevenagel Condensation

This protocol details the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

  • Base catalyst (e.g., piperidine, a few drops)

  • Ethanol

Procedure:

  • Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid and may result in the precipitation of the product.

  • Monitor the reaction by TLC.

  • If precipitation occurs, collect the product by vacuum filtration.

  • Wash the solid with cold ethanol and dry.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

  • Characterize the resulting α,β-unsaturated product using spectroscopic techniques.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Product Classes start This compound schiff Schiff Base Formation (+ R-NH2) start->schiff pyrazolo Pyrazoloquinoline Synthesis (+ Hydrazine) start->pyrazolo suzuki Suzuki Coupling (+ Ar-B(OH)2, Pd catalyst) start->suzuki knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd.) start->knoevenagel prod_schiff Schiff Bases schiff->prod_schiff prod_pyrazolo Pyrazolo[3,4-b]quinolines pyrazolo->prod_pyrazolo prod_suzuki 7-Aryl-quinolines suzuki->prod_suzuki prod_knoevenagel α,β-Unsaturated Derivatives knoevenagel->prod_knoevenagel

Caption: Synthetic routes from this compound.

Potential Biological Signaling Pathway Inhibition

Derivatives of the quinoline scaffold have been shown to exhibit antimicrobial and anticancer activities. For instance, some quinoline derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][3] In the context of anticancer activity, pyrazolo[3,4-b]quinoline derivatives have been investigated as potential inhibitors of various protein kinases involved in cell cycle regulation and signal transduction.

G cluster_drug Drug Action cluster_bacterial Bacterial Cell cluster_cancer Cancer Cell drug Quinoline Derivative (e.g., Pyrazolo[3,4-b]quinoline) dna_gyrase DNA Gyrase / Topoisomerase IV drug->dna_gyrase Inhibition protein_kinase Protein Kinases (e.g., EGFR, Src) drug->protein_kinase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_death_bac Bacterial Cell Death dna_replication->cell_death_bac signal_transduction Signal Transduction Cascade protein_kinase->signal_transduction proliferation Cell Proliferation & Survival signal_transduction->proliferation apoptosis Apoptosis proliferation->apoptosis

Caption: Potential mechanisms of action for quinoline derivatives.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antimicrobial agents derived from quinoline scaffolds. This document outlines detailed protocols for the synthesis of various quinoline derivatives, standardized methods for evaluating their antimicrobial efficacy, and assays to elucidate their mechanisms of action. The information is intended to equip researchers with the necessary tools to design, synthesize, and evaluate the next generation of quinoline-based antimicrobial drugs.

Introduction to Quinoline Scaffolds in Antimicrobial Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The discovery of nalidixic acid, a quinolone antibiotic, in the 1960s paved the way for the development of the highly successful fluoroquinolone class of antibiotics.[3] These agents primarily exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair.[3][4]

However, the emergence of widespread antimicrobial resistance necessitates the development of novel quinoline-based agents with improved efficacy and the ability to overcome existing resistance mechanisms.[5] Current research focuses on the synthesis of novel quinoline derivatives, including hybrids with other pharmacologically active moieties like chalcones and triazoles, to enhance their antimicrobial spectrum and potency.[6][7]

Data Presentation: Antimicrobial Activity of Novel Quinoline Derivatives

The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of recently developed quinoline derivatives against a panel of clinically relevant bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Novel Quinoline Derivatives

Compound ClassDerivativeStaphylococcus aureus (MRSA)Pseudomonas aeruginosaEscherichia coliReference
Quinoline-Thiazole Compound 4g 3.91--[8]
Compound 4m 7.81-7.81[8]
Quinoline-Benzimidazole Compound 13 20±3.310±1.5-[9]
Compound 16c Significant InhibitionSignificant Inhibition-[9]
Quinoline-Pyrrolidine Compound 8 No Activity5±2.2-[9]
Quinoline-Hydrazinyl Compound 12 No Activity10±1.5-[9]
Fluoroquinolone-Triazole Compound 6d 0.5--[10]
Benzimidazole Quinolones Methylene-bridged0.125–0.5--[10]
Quinoline-Chalcone Compound F2 2->64[11]
Quinoline-Hydroxyimidazolium Hybrid 7b 2--[12]
Hybrid 7h 20--[12]

Table 2: Antifungal Activity of Novel Quinoline Derivatives

Compound ClassDerivativeCandida albicansCryptococcus neoformansAspergillus nigerReference
Quinoline-Thiazole Compound 4d, 4i, 4k, 4l, 4m 1.95--[8]
Compound 4j >62.5--[8]
Quinoline-Triazole ---MIC: 62.5 µg/mL[13]
Quinoline-Chalcone Compound 5l ---[14]
Compound 6b ---[14]
Quinoline-Hydroxyimidazolium Hybrid 7c, 7d 62.515.662.5[12]
Quinoline-Triazole Compound 3a 0.044 (standard), 2.3 (resistant)--[15]
Compound 3b 25.4 (standard), 32.8 (resistant)--[15]

Experimental Protocols

Synthesis of Quinoline Scaffolds

This protocol describes the synthesis of a 2-aryl-quinoline-4-carboxylic acid using a microwave-assisted Pfitzinger reaction.

Materials:

  • Isatin

  • 4-Methoxyacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (aqueous)

  • Acetic acid

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Combine isatin (1 mmol), 4-methoxyacetophenone (1.05 equivalents), and potassium hydroxide (10 equivalents) in a mixture of ethanol and water (10 mL) in a closed microwave vessel.[16]

  • Irradiate the mixture with microwaves for 12 minutes at 140°C.[16]

  • After cooling, acidify the reaction mixture with acetic acid.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield pure 2-(4-methoxyphenyl)-quinoline-4-carboxylic acid as white crystals.[16]

This protocol details the synthesis of a substituted 2-quinolone using the Knorr quinoline synthesis.

Materials:

  • 4-Bromoaniline

  • tert-Butyl acetoacetate

  • Concentrated sulfuric acid

  • Standard laboratory glassware for reflux

Procedure:

  • Condense 4-bromoaniline with tert-butyl acetoacetate. The reaction can be monitored by 1H NMR to ensure the specific formation of the anilide intermediate and avoid the formation of the crotonate byproduct.[17]

  • Isolate the resulting anilide.

  • Cyclize the anilide in the presence of concentrated sulfuric acid by heating to yield 6-bromo-4-methylquinolin-2(1H)-one.[17]

  • Purify the product by recrystallization.

This protocol outlines a general method for the synthesis of quinoline-chalcone hybrids via a Claisen-Schmidt condensation.

Materials:

  • Substituted 3-acetyl-4-hydroxyquinolin-2(1H)-one

  • Aromatic aldehyde

  • Piperidine

  • 1-Butanol

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve the N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-one and the desired aromatic aldehyde in 1-butanol.[18]

  • Add a few drops of piperidine as a catalyst.

  • Reflux the mixture for approximately 6 hours.[18]

  • Upon cooling, the chalcone product will precipitate.

  • Collect the precipitate by suction filtration and dry.

  • Purify the crude product by column chromatography.[18]

This protocol describes a general method for the synthesis of quinoline-triazole hybrids using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Quinoline derivative with a terminal alkyne

  • Aryl azide

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol and water (1:1 mixture)

  • Standard laboratory glassware

Procedure:

  • Dissolve the quinoline-alkyne and the aryl azide in a 1:1 mixture of tert-butanol and water.

  • Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Antimicrobial Susceptibility Testing

This protocol describes the determination of the MIC of a test compound against aerobic bacteria using the broth microdilution method, following CLSI guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile diluents

  • Multichannel pipette

Procedure:

  • Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from an 18-24 hour agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (containing 50 µL of the diluted compound) with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[7]

Mechanism of Action Studies

This protocol is used to determine the inhibitory effect of a compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • Purified DNA gyrase enzyme (subunits A and B)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 100 µg/mL BSA)

  • Test compound

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or positive control.

  • Initiate the reaction by adding the DNA gyrase enzyme.

  • Incubate the reaction mixtures at 37°C for 1 hour.

  • Terminate the reactions by adding a stop solution (e.g., STEB buffer with SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA compared to the no-drug control.

This protocol assesses the inhibitory effect of a compound on the decatenation activity of bacterial topoisomerase IV.

Materials:

  • Kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles

  • Purified topoisomerase IV enzyme (subunits ParC and ParE)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl2, 10 mM DTT, 1 mM ATP, 50 µg/mL BSA)

  • Test compound

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and different concentrations of the test compound or positive control.

  • Start the reaction by adding the topoisomerase IV enzyme.

  • Incubate the mixtures at 37°C for 1 hour.

  • Stop the reactions and analyze the products by agarose gel electrophoresis.

  • Stain and visualize the gel. Inhibition of decatenation is indicated by the persistence of the high-molecular-weight kDNA network at the top of the gel, while the no-drug control will show the release of decatenated minicircles that migrate further into the gel.[19]

This protocol measures the cytotoxicity of a compound against a mammalian cell line (e.g., HeLa or HEK293) to assess its selectivity.

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (solvent used to dissolve the compound) and a no-treatment control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[20]

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Visualizations

Signaling Pathway

bacterial_sos_response cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (e.g., double-strand breaks) Replication_Fork_Stalling Replication Fork Stalling DNA_Damage->Replication_Fork_Stalling Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death leads to (if severe) Quinolone Quinolone Antimicrobial Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Quinolone->Gyrase_TopoIV inhibition Gyrase_TopoIV->DNA_Damage causes ssDNA Single-Stranded DNA (ssDNA) Accumulation Replication_Fork_Stalling->ssDNA RecA_Activation RecA Activation ssDNA->RecA_Activation activates LexA_Cleavage LexA Autocleavage RecA_Activation->LexA_Cleavage mediates SOS_Genes SOS Gene Expression (Error-Prone DNA Polymerases, etc.) LexA_Cleavage->SOS_Genes de-represses DNA_Repair DNA Repair SOS_Genes->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest

Caption: The SOS response pathway in bacteria induced by quinolone antibiotics.

Experimental Workflow

antimicrobial_drug_discovery_workflow cluster_1 Discovery and Synthesis cluster_2 In Vitro Screening cluster_3 Mechanism of Action and Safety cluster_4 Lead Optimization Scaffold_Selection Quinoline Scaffold Selection Library_Design Compound Library Design (e.g., hybrids, substitutions) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification_Characterization Purification and Structural Characterization Synthesis->Purification_Characterization Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Purification_Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Spectrum_Analysis Spectrum of Activity Analysis MIC_Determination->Spectrum_Analysis Target_Assays Mechanism of Action Assays (DNA Gyrase/Topo IV) Spectrum_Analysis->Target_Assays Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT Assay) Spectrum_Analysis->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Assays->SAR_Studies Selectivity_Index Determination of Selectivity Index Cytotoxicity_Assay->Selectivity_Index Selectivity_Index->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Process Hit_to_Lead Hit-to-Lead Identification Lead_Optimization->Hit_to_Lead

Caption: A typical workflow for the discovery of novel quinoline-based antimicrobials.

Logical Relationship

logical_relationship cluster_core Core Quinoline Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Quinoline Quinoline Core Substitutions Substitutions at various positions Quinoline->Substitutions Hybridization Hybridization with other pharmacophores Quinoline->Hybridization Potency Enhanced Potency Substitutions->Potency Spectrum Broadened Spectrum Substitutions->Spectrum Hybridization->Potency Resistance Overcoming Resistance Hybridization->Resistance Safety Improved Safety Profile Potency->Safety balanced against Spectrum->Safety balanced against Resistance->Safety balanced against

Caption: Relationship between quinoline scaffold modifications and antimicrobial properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromo-2-chloroquinoline-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the cyclization and formylation of an appropriate N-arylacetamide, in this case, 4-bromoacetanilide, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2]

Q2: What are the typical starting materials and reagents for this synthesis?

The primary starting material is 4-bromoacetanilide. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and N,N-dimethylformamide (DMF).

Q3: What is the expected yield for the synthesis of this compound?

The yield of 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction is influenced by the nature of the substituent on the starting acetanilide. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups, such as the bromo group, tend to result in lower yields. While specific yield data for the 7-bromo derivative is not extensively reported, yields for similar halogenated quinolines can range from moderate to good, depending on the optimization of reaction conditions.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting 4-bromoacetanilide spot and the appearance of a new, typically lower Rf, product spot indicates the progression of the reaction.

Q5: What are the common methods for purifying the final product?

The most common method for purification is recrystallization from a suitable solvent, such as ethyl acetate or ethanol.[2][6] If significant impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Poor quality starting materials.1. Ensure that POCl₃ and DMF are fresh and anhydrous. The Vilsmeier reagent should be prepared at 0-5°C before the addition of the acetanilide. 2. Gradually increase the reaction temperature to the optimal range (typically 80-90°C) and extend the reaction time, monitoring by TLC. 3. Verify the purity of 4-bromoacetanilide.
Formation of Multiple Products (Side Reactions) 1. Incomplete cyclization leading to intermediate products. 2. Unwanted side reactions due to the electron-withdrawing nature of the bromo group.1. Ensure sufficient heating and reaction time to drive the cyclization to completion. 2. Optimize the stoichiometry of the Vilsmeier reagent. An excess of the reagent may lead to side products.
Product is a Dark Oil or Tar 1. Decomposition of the product at high temperatures. 2. Presence of polymeric byproducts.1. Avoid excessive heating. Maintain the reaction temperature within the recommended range. 2. During work-up, pour the reaction mixture into crushed ice to precipitate the product and minimize the formation of tars.[2][6] Purify the crude product promptly.
Difficulty in Isolating the Product 1. The product may be partially soluble in the aqueous work-up solution. 2. The product may not precipitate effectively from the reaction mixture.1. After pouring the reaction mixture into ice water, stir for a sufficient amount of time to allow for complete precipitation. If necessary, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. 2. If the product remains oily, try triturating with a non-polar solvent like hexane or pentane to induce solidification.
Purified Product is Still Impure 1. Co-crystallization of impurities. 2. Ineffective separation by column chromatography.1. Try recrystallizing from a different solvent system. A two-solvent recrystallization might be effective. 2. For column chromatography, optimize the eluent system. A gradual increase in polarity often provides better separation.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on the synthesis of similar 2-chloroquinoline-3-carbaldehydes.[2] Optimization of specific parameters may be required.

Materials:

  • 4-Bromoacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), fresh

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF (3 equivalents). Cool the flask to 0-5°C in an ice bath. To this, add POCl₃ (4-5 equivalents) dropwise with constant stirring. Continue stirring for 30 minutes at the same temperature.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise above 10°C.

  • Reaction Progression: After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90°C and reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Precipitation and Neutralization: A yellow solid should precipitate. Continue stirring for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH ~7).

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.

  • Purification: Dry the crude product. Recrystallize from ethyl acetate or an ethyl acetate/hexane mixture to obtain pure this compound.

Data Presentation

Table 1: Effect of Substituents on the Yield of 2-Chloro-3-formylquinolines

Substituent on AcetanilidePositionElectron Donating/WithdrawingExpected Yield Range
-H-NeutralGood
-CH₃metaDonatingGood to Excellent
-OCH₃metaDonatingGood to Excellent
-Br para Withdrawing Moderate
-NO₂paraWithdrawingPoor to No Reaction

Note: This table is a generalization based on the findings of Srivastava and Singh (2005) and is intended to provide a qualitative understanding of the electronic effects on the reaction yield.

Visualizations

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagent_prep 1. Mix DMF and POCl₃ at 0-5°C add_acetanilide 2. Add 4-Bromoacetanilide reagent_prep->add_acetanilide reflux 3. Heat to 80-90°C for 4-6h add_acetanilide->reflux quench 4. Pour into ice water reflux->quench neutralize 5. Neutralize with NaHCO₃ quench->neutralize filter_wash 6. Filter and wash with water neutralize->filter_wash recrystallize 7. Recrystallize from Ethyl Acetate filter_wash->recrystallize final_product Pure 7-Bromo-2-chloro- quinoline-3-carbaldehyde recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed? check_reagents Are reagents fresh and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Are reaction time and temperature sufficient? yes_reagents->check_conditions replace_reagents Use fresh, anhydrous reagents. no_reagents->replace_reagents yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_workup Is product lost during work-up? yes_conditions->check_workup optimize_conditions Increase reaction time/temperature and monitor by TLC. no_conditions->optimize_conditions yes_workup Yes check_workup->yes_workup Yes no_workup No check_workup->no_workup No optimize_workup Extract aqueous layer with an organic solvent. yes_workup->optimize_workup consider_purification Review purification method for product loss. no_workup->consider_purification

Caption: Troubleshooting decision tree for improving the yield of the synthesis.

References

Technical Support Center: Purification of 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Bromo-2-chloroquinoline-3-carbaldehyde (CAS: 136812-31-2). The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound and structurally similar compounds are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: Which solvent is best for the recrystallization of this compound?

Q3: My purified this compound is colored (yellow to off-white). Is this normal, and can I decolorize it?

A3: Yes, this compound is often described as a yellow to off-white solid.[5] However, if a purer, less colored product is desired, treatment with activated charcoal during recrystallization can be effective in removing colored impurities. Be aware that this may lead to a slight reduction in yield as some product may be adsorbed onto the charcoal.[4]

Q4: I am observing decomposition of my compound during silica gel column chromatography. How can I prevent this?

A4: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition. To mitigate this, you can use deactivated silica gel. This is typically done by preparing a slurry of the silica gel in the eluent containing a small amount of a base, such as 0.5-2% triethylamine. Alternatively, using a less acidic stationary phase like neutral or basic alumina can be a good option for acid-sensitive compounds.[6]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Crystal Yield - Using an excessive amount of solvent. - The compound is still significantly soluble in the cold solvent. - Premature filtration of crystals.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - After cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation. - Ensure crystallization is complete before filtering.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is too high, causing the compound to melt before dissolving. - The solution is supersaturated. - Presence of impurities inhibiting crystal formation.- Reheat the solution to dissolve the oil, then add a small amount of a "better" solvent (one in which the compound is more soluble) before cooling. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[4]
Colored Crystals - Presence of colored impurities from the synthesis. - Oxidation of the compound.- During recrystallization, after dissolving the compound in hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove it before cooling.[4] - Consider performing a second recrystallization to improve purity and color.[4]
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Impurities - Inappropriate solvent system. - Column overloading. - Isomeric impurities with similar polarity.- Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation of spots. An Rf value of 0.3-0.4 for the desired compound is often ideal.[7] - Use a general rule of a 30:1 ratio of silica gel to crude material by weight. - Employ a long column with a shallow solvent gradient to improve the resolution of closely eluting compounds.[7]
Compound Streaking or Tailing on TLC/Column - Compound is too polar for the chosen eluent. - Interaction with the acidic silica gel.- Increase the polarity of the eluent. - Add a small amount of triethylamine (0.5-2%) to the eluent to neutralize active sites on the silica gel.[6]
Product Decomposition on the Column - The quinoline nitrogen is interacting with the acidic silanol groups on the silica surface.- Deactivate the silica gel with a base like triethylamine before packing the column.[6] - Use an alternative stationary phase such as neutral or basic alumina.[6]

Quantitative Data

Specific quantitative data for the purification of this compound is not available in the cited literature. However, the following table summarizes recrystallization data for other bromoquinoline derivatives, which can serve as a useful starting point for solvent selection.

CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)Yield (%)
6-Bromo-2-chloroquinolineHexane-58
4-(5-Bromoquinolin-8-yloxy)phthalonitrileEthanol / Water1:162
5,7-Dibromo-8-hydroxyquinolineBenzene-90
7-Bromo-8-hydroxyquinolineMethanol / Acetone1:151
5-Bromo-8-nitroisoquinolineHeptane / Toluene4:147-51
Table adapted from a technical guide for 6-Bromoquinoline derivatives.[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, ethanol, acetone) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (e.g., varying ratios of ethyl acetate and hexanes) that gives a good separation of your product from impurities, with an Rf value of approximately 0.3-0.4 for the product.[7]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into a column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure to start the elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column_chrom Column Chromatography purification_choice->column_chrom Complex mixture recryst_issue Issue Encountered? recrystallization->recryst_issue col_chrom_issue Issue Encountered? column_chrom->col_chrom_issue low_yield Low Yield recryst_issue->low_yield Yes, low yield oiling_out Oiling Out recryst_issue->oiling_out Yes, oiling out colored_crystals Colored Crystals recryst_issue->colored_crystals Yes, colored pure_product Pure Product recryst_issue->pure_product No poor_separation Poor Separation col_chrom_issue->poor_separation Yes, poor separation decomposition Decomposition col_chrom_issue->decomposition Yes, decomposition col_chrom_issue->pure_product No

Caption: A decision-making workflow for troubleshooting the purification of this compound.

Column_Chromatography_Optimization start Column Chromatography Issue check_rf Check TLC Rf of Product start->check_rf rf_ok Rf ~ 0.3-0.4 check_rf->rf_ok Optimal rf_high Rf too high (>0.5) check_rf->rf_high Not optimal rf_low Rf too low (<0.2) check_rf->rf_low Not optimal check_streaking Streaking/Tailing? rf_ok->check_streaking decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity decrease_polarity->check_rf increase_polarity->check_rf no_streaking No check_streaking->no_streaking yes_streaking Yes check_streaking->yes_streaking check_decomposition Decomposition? no_streaking->check_decomposition add_base Add Triethylamine to Eluent yes_streaking->add_base add_base->check_streaking no_decomposition No check_decomposition->no_decomposition yes_decomposition Yes check_decomposition->yes_decomposition proceed Proceed with Optimized Column no_decomposition->proceed deactivate_silica Use Deactivated Silica/Alumina yes_decomposition->deactivate_silica deactivate_silica->check_decomposition

Caption: A logical workflow for optimizing column chromatography conditions.

References

Vilsmeier-Haack Reaction on Quinolines: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Vilsmeier-Haack reaction involving quinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack reaction for quinoline synthesis and formylation, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction is giving a low or no yield. What are the possible causes and solutions?

Possible Causes:

  • Deactivated Substrate: The starting material, such as an acetanilide, possesses strong electron-withdrawing groups (e.g., nitro groups), which inhibit the electrophilic cyclization. Acetanilides with such groups may yield the respective quinoline in poor amounts or not at all.

  • Impure Reagents: Phosphorus oxychloride (POCl₃) can degrade over time. The N,N-Dimethylformamide (DMF) should be anhydrous, as moisture can quench the Vilsmeier reagent.

  • Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer reaction times than applied, especially for less reactive substrates.[1] The molar ratio of the Vilsmeier reagent to the substrate may also be insufficient. Studies have shown that increasing the molar proportion of POCl₃ (from 3 to 15 moles) can optimize the reaction.

  • Moisture Contamination: The Vilsmeier reagent is highly reactive towards water. The reaction must be carried out under strictly anhydrous conditions.

Solutions:

  • For Deactivated Substrates:

    • Use Micellar Media: Employing surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB) or Sodium Dodecyl Sulphate (SDS) can create a microreactor environment that enhances reaction rates and yields, particularly for deactivated acetanilides.[1][2]

  • Optimize Conditions:

    • Increase Reagent Stoichiometry: The maximum yield for the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide was achieved using 12 moles of POCl₃ at 90°C.

    • Increase Temperature and Time: Conventionally, reactions are heated to 80-90°C for several hours.[3] Monitor the reaction by TLC to determine the optimal time.

    • Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and, in some cases, improve yields.

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. Distill POCl₃ if necessary for better results.[2]

Q2: I am observing unexpected side products. What are they and how can I minimize them?

Common Side Products:

  • 2-Hydroxy-3-formylquinolines: During aqueous work-up, the 2-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, especially in a strong alkaline medium, leading to the corresponding 2-quinolone.[2]

  • Formylation of Active Methyl Groups: If the quinoline substrate has an active methyl group (e.g., at the C2 position), the Vilsmeier reagent can react there, leading to products like (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde after hydrolysis.[4]

  • Formamidines: Strongly deactivated acetanilide systems may afford only formamidines instead of the desired cyclized quinoline product under classical conditions.[1]

  • Cannizzaro Reaction Products: Using a strong base during work-up can lead to the disproportionation of the aldehyde product if it is exposed for a prolonged period.[2][4]

Minimization Strategies:

  • Careful Work-up: To avoid hydrolysis of the 2-chloro group, neutralize the reaction mixture carefully by pouring it onto crushed ice and then adding a mild base like sodium acetate, sodium bicarbonate, or sodium carbonate to achieve a pH of 5-7.[2][5] Avoid using strong bases like NaOH.[2]

  • Control Reaction Temperature: Overheating can lead to decomposition and the formation of tarry side products. For some substrates, a temperature of around 60°C is optimal, as higher temperatures can destroy the product.

  • Use Modified Procedures: For deactivated substrates prone to forming formamidines, using micellar media can promote the desired cyclization.[1]

Q3: The reaction is not working for my specific substituted acetanilide. What are the substrate limitations?

The Vilsmeier-Haack cyclization of N-arylacetamides is highly sensitive to the electronic nature of the substituents on the aniline ring.

  • Electron-Donating Groups (EDGs): Acetanilides with EDGs (e.g., methoxy, methyl) generally give good yields. The cyclization is particularly facilitated by EDGs at the meta position relative to the acetamido group.[6]

  • Electron-Withdrawing Groups (EWGs): Acetanilides bearing EWGs (e.g., bromo, chloro) result in lower yields and may require longer reaction times. Strongly deactivating groups like a nitro group can completely inhibit the formation of the quinoline product.

Q4: I am having trouble with the work-up and purification. What is a reliable procedure?

A standard work-up and purification protocol is crucial for isolating the desired product in good purity.

  • Quenching: After completion (monitored by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.[3][5]

  • Neutralization: Neutralize the acidic mixture by adding a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate until the pH reaches 5-7.[2][5] This will precipitate the crude product.

  • Isolation/Extraction: If a solid precipitates, it can be collected by filtration and washed thoroughly with water.[3] Alternatively, the aqueous mixture can be extracted multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.[1][5]

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous salt like Na₂SO₄. Filter and remove the solvent under reduced pressure.[5]

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent like ethyl acetate or an ethyl acetate/hexane mixture.[1][3]

Frequently Asked Questions (FAQs)

Q: What is the Vilsmeier reagent and how is it prepared? A: The Vilsmeier reagent is the electrophilic species responsible for the reaction. It is a chloromethyliminium salt, also known as a Vilsmeier-Haack complex. It is typically formed in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[5][7] The mechanism involves the nucleophilic attack of the DMF oxygen on the phosphorus of POCl₃, followed by elimination to form the electrophilic iminium salt.[8]

Q: What are the optimal reaction conditions (temperature, time, solvent)? A: Optimal conditions are substrate-dependent. However, a general procedure for the synthesis of 2-chloro-3-formylquinolines involves the slow addition of POCl₃ to cooled DMF (0-5°C) to form the reagent. The acetanilide substrate is then added, and the mixture is heated, typically to 80-90°C, for 4 to 17 hours.[3] DMF often serves as both the reagent precursor and the solvent.[9]

Q: How do electron-donating and electron-withdrawing groups on the acetanilide ring affect the reaction? A: The reaction is an electrophilic aromatic substitution/cyclization. Therefore, electron-donating groups on the N-aryl ring of the acetanilide activate the ring, facilitating the reaction and leading to higher yields and shorter reaction times.[6] Conversely, electron-withdrawing groups deactivate the ring, making the reaction more difficult and resulting in lower yields or reaction failure. Acetanilides with EDGs at the meta-position are reported to give particularly good yields.[6]

Q: Can this reaction be performed under microwave irradiation? A: Yes. Microwave-assisted synthesis can be a highly effective method for conducting the Vilsmeier-Haack reaction. It often leads to significantly reduced reaction times and higher product yields compared to conventional heating methods.

Data Presentation

Table 1: Effect of Substituents on Acetanilide on Yield of 2-Chloro-3-formylquinolines.

EntrySubstituent on AcetanilidePositionYield (%)
1H-62
2CH₃ortho-74
3CH₃meta-80
4CH₃para-72
5OCH₃ortho-68
6OCH₃meta-85
7OCH₃para-70
8Clortho-52
9Clmeta-65
10Clpara-58
11NO₂meta-0

Table 2: Comparison of Reaction Conditions for Synthesis of 6-Bromo-2-chloro-3-formylquinoline. [1][10]

MethodConditionsTimeYield (%)
ConventionalPOCl₃, DMF, neat, reflux12-15 h30
Micellar (CTAB)POCl₃, DMF, CTAB in Acetonitrile, reflux45 min90
Microwave-assistedPOCl₃, DMF, microwave heating at 120°C (Note: Data for a different bisquinoline synthesis, illustrative of potential)5-10 min>70

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Chloro-8-methyl-3-formylquinoline [3][11]

  • Reagent Preparation: In a round-bottom flask equipped with a drying tube, cool 5 mL of N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C.

  • Reaction: To the prepared Vilsmeier reagent, add 4 grams of ortho-methyl acetanilide.

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, reflux the reaction mixture using an air condenser for 6-8 hours, maintaining the temperature between 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water with stirring. Continue stirring for approximately 30 minutes.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-8-methyl-3-formylquinoline.

Protocol 2: Vilsmeier-Haack Cyclization in Micellar Media [1][10]

  • Reagent Preparation: Prepare the Vilsmeier adduct by adding POCl₃ (10 mmol) to DMF (10 mmol) at -5°C.

  • Substrate Solution: In a separate flask, dissolve 4-bromoacetanilide (5 mmol) in acetonitrile containing a solution of CTAB (1 mL of a 0.05 M solution in acetonitrile).

  • Reaction: Slowly add the prepared Vilsmeier adduct to the substrate solution. Reflux the mixture for 45 minutes.

  • Work-up: After completion (indicated by TLC), evaporate the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (CH₂Cl₂) and quench with a sodium thiosulphate solution.

  • Extraction and Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent. Purify the crude product by column chromatography (ethyl acetate:hexane, 3:7) to yield 6-bromo-2-chloro-3-formylquinoline.

Mandatory Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_cyclization 2. Cyclization of Acetanilide DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Electrophile) Intermediate1->VilsmeierReagent - PO2Cl2- Acetanilide Acetanilide Substrate Intermediate2 Iminium Salt Intermediate VilsmeierReagent->Intermediate2 Acetanilide->Intermediate2 + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Cyclization Product 2-Chloro-3-formylquinoline Cyclized->Product Aromatization & Hydrolysis

Caption: Mechanism of 2-chloro-3-formylquinoline synthesis.

Troubleshooting_Workflow Start Reaction Start: Vilsmeier-Haack on Quinoline CheckYield Low or No Yield? Start->CheckYield CheckPurity Side Products Observed? CheckYield->CheckPurity No Cause_Deactivated Substrate has EWGs? CheckYield->Cause_Deactivated Yes Cause_Workup Harsh Work-up (Strong Base)? CheckPurity->Cause_Workup Yes End Successful Reaction CheckPurity->End No Cause_Conditions Conditions Too Mild? Cause_Deactivated->Cause_Conditions No Sol_Micellar Solution: Use Micellar Media (CTAB/SDS) Cause_Deactivated->Sol_Micellar Yes Cause_Reagents Reagents/Solvents Impure? Cause_Conditions->Cause_Reagents No Sol_Optimize Solution: Increase Temp/Time/ Reagent Ratio or Use Microwave Cause_Conditions->Sol_Optimize Yes Sol_PurifyReagents Solution: Purify Reagents, Use Anhydrous Solvents Cause_Reagents->Sol_PurifyReagents Yes Cause_Temp Temperature Too High? Cause_Workup->Cause_Temp No Sol_MildWorkup Solution: Neutralize with Mild Base (NaHCO3) to pH 5-7 Cause_Workup->Sol_MildWorkup Yes Sol_ControlTemp Solution: Optimize and Control Reaction Temperature Cause_Temp->Sol_ControlTemp Yes

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this challenging but crucial transformation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low or nonexistent yield is a frequent challenge, particularly with the less reactive C-Cl bond of 2-chloroquinolines. A systematic approach is key to identifying the cause.[1]

  • Possible Cause: Ineffective Catalyst System The choice of palladium catalyst and ligand is critical for activating the inert C-Cl bond.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Solution: Screen a panel of more effective palladium sources and ligands. For challenging substrates like 2-chloroquinolines, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more successful.[1] Consider pre-formed catalysts like Pd(dppf)Cl₂ which have shown efficacy in similar systems.[1][2]

  • Possible Cause: Inappropriate Base Selection The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[1][2] An unsuitable base can halt the reaction.

    • Solution: The strength and type of base can dramatically affect the outcome. Screen common bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] For difficult couplings, stronger bases like K₃PO₄ are often preferred.[2] For substrates sensitive to strong bases, milder options like KF can be tested.[1]

  • Possible Cause: Suboptimal Solvent or Temperature Poor solubility of reactants or an inadequate reaction temperature can lead to slow or incomplete conversion.[1]

    • Solution: Choose a solvent that ensures all components are soluble at the reaction temperature. Common choices include 1,4-dioxane, toluene, and THF, often with a small amount of water to aid in dissolving the base.[2] If the reaction is sluggish, consider increasing the temperature, potentially up to 100-110°C.[2] Microwave irradiation can also be an effective strategy to reduce reaction times and improve yields.[1]

  • Possible Cause: Catalyst Deactivation The quinoline nitrogen can coordinate to the palladium center, deactivating the catalyst. Oxygen can also poison the catalyst.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1][2] Thoroughly degas all solvents and reagents before use.[1]

  • Possible Cause: Poor Quality or Unstable Boronic Acid Boronic acids, especially heteroaryl ones, can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen).[1]

    • Solution: Use fresh, high-purity boronic acid. To enhance stability, consider using the corresponding boronic ester (e.g., pinacol esters) or trifluoroborate salts.[1]

Problem 2: Significant Formation of Side Products

The presence of impurities and side products complicates purification and reduces the yield of the desired product.

  • Side Reaction: Homocoupling of Boronic Acid This reaction forms a biaryl product from two molecules of the boronic acid.

    • Cause: Often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[1]

    • Mitigation: Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere.[2] Using a pre-catalyst that readily forms the active Pd(0) species can also help.[1]

  • Side Reaction: Dehalogenation of 2-Chloroquinoline The chlorine atom is replaced by a hydrogen atom, leading to the formation of quinoline.

    • Cause: This can be influenced by the choice of base, solvent, and temperature.

    • Mitigation: Screen different bases and ensure anhydrous conditions if the protocol requires it. Sometimes, changing the ligand can minimize this side reaction.[2] Avoid running the reaction for an excessive time after completion.[2]

  • Side Reaction: Protodeboronation The boronic acid starting material is converted to the corresponding arene.

    • Cause: This is often an issue with unstable boronic acids, especially in the presence of aqueous bases.[3]

    • Mitigation: Use the more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Minimize the presence of water if using a non-aqueous system and consider a milder base.[1]

Data Presentation: Condition Screening

The following tables summarize typical conditions and catalyst systems that can serve as a starting point for optimizing the Suzuki coupling of 2-chloroquinolines. Data is compiled from studies on analogous challenging heteroaryl chlorides.

Table 1: Recommended Catalyst Systems for 2-Chloroquinolines

Palladium Source Ligand Typical Loading (mol%) Notes
Pd(OAc)₂ SPhos, XPhos, RuPhos 1-5 Effective for challenging C-Cl bond activation.[1][2]
Pd₂(dba)₃ P(t-Bu)₃, XPhos 1-5 Another common combination for difficult couplings.[1][4]
Pd(dppf)Cl₂ (None) 2-5 A reliable pre-catalyst often used directly.[1]

| Pd(PPh₃)₄ | (None) | 5-10 | Generally less effective for chlorides but can be a baseline.[4] |

Table 2: Common Bases and Solvents

Base Solvent System Temperature (°C) Notes
K₃PO₄ Toluene/H₂O, Dioxane/H₂O 80-110 A strong base, often effective for unreactive chlorides.[1][2]
K₂CO₃ Dioxane/H₂O, DMF 80-110 A standard base, widely applicable.[1][4]
Cs₂CO₃ Dioxane, Toluene 80-110 A strong, soluble base that can enhance reaction rates.[2]

| KF | THF, Dioxane | 70-100 | A milder base, useful for base-sensitive substrates.[1] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Chloroquinoline

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add the 2-chloroquinoline, arylboronic acid, base, and palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C) using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).[5]

Frequently Asked Questions (FAQs)

Q1: Why are 2-chloroquinolines so difficult to use in Suzuki couplings? A1: The reactivity of haloquinolines in Suzuki coupling follows the order I > Br > Cl.[1] The carbon-chlorine (C-Cl) bond is significantly stronger and less polar than the C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and requiring more active catalyst systems.[2][3]

Q2: My boronic acid is decomposing. What can I do? A2: Protodeboronation is a common issue. To mitigate this, you can switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1] Using fresh, high-purity reagents and minimizing reaction time can also help.

Q3: How do I choose the right base for my reaction? A3: The optimal base depends on your specific substrates and catalyst.[1] A good starting point is K₂CO₃ or K₃PO₄. If your substrate has base-sensitive functional groups, a milder base like KF might be necessary.[1] It is often best to screen a few different bases to find the optimal conditions.

Q4: Can I run the reaction open to the air? A4: It is strongly discouraged. Oxygen can deactivate the palladium catalyst and promote the homocoupling of the boronic acid, both of which will lower the yield of your desired product.[3] Always use degassed solvents and maintain an inert atmosphere.[1]

Q5: My reaction is not going to completion. What should I try first? A5: First, ensure your reagents are pure and the reaction is under a strict inert atmosphere.[2] If conditions are clean, consider increasing the reaction temperature or switching to a more active catalyst system, such as one employing a bulky, electron-rich ligand like SPhos or XPhos.[2]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition R¹-Pd(II)L₂-X pd0->oxidative_addition transmetalation R¹-Pd(II)L₂-R² oxidative_addition->transmetalation Transmetalation transmetalation->pd0 product R¹-R² transmetalation->product Reductive Elimination aryl_halide 2-Chloroquinoline (R¹-X) aryl_halide->oxidative_addition Oxidative Addition boronic_acid Boronic Acid (R²-B(OR)₂) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling? check_catalyst Is the Catalyst System Active Enough? (e.g., Buchwald Ligands) start->check_catalyst No check_base Is the Base Correct? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes sub_catalyst Solution: Screen Catalysts (e.g., Pd(OAc)₂/SPhos) check_catalyst->sub_catalyst No check_conditions Are Temp. & Solvent Optimal? check_base->check_conditions Yes sub_base Solution: Screen Bases check_base->sub_base No check_reagents Are Reagents Pure & Stable? (e.g., Use Boronic Ester) check_conditions->check_reagents Yes sub_conditions Solution: Increase Temp, Screen Solvents check_conditions->sub_conditions No check_atmosphere Is Atmosphere Inert? check_reagents->check_atmosphere Yes sub_reagents Solution: Use Fresh Reagents or Boronic Ester check_reagents->sub_reagents No solution Optimization Successful check_atmosphere->solution Yes sub_atmosphere Solution: Degas Solvents, Use Ar/N₂ check_atmosphere->sub_atmosphere No sub_catalyst->check_base sub_base->check_conditions sub_conditions->check_reagents sub_reagents->check_atmosphere sub_atmosphere->solution

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Synthesis of Quinoline-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline-3-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing quinoline-3-carbaldehydes?

A1: The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For the synthesis of quinoline-3-carbaldehydes, this reaction is typically performed on N-arylacetamides (acetanilides), which cyclize and formylate in a one-pot process to yield 2-chloroquinoline-3-carbaldehydes.[2] This intermediate is a versatile synthon for further transformations.

Q2: During the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde from an acetanilide, my yield is low and the workup is difficult. What are the likely side reactions?

A2: Low yields can stem from several issues. Incomplete cyclization is a primary concern, especially if the reaction temperature is too low or the heating time is insufficient.[2][3] Additionally, the Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive and can lead to the formation of tarry by-products if not controlled properly. The reaction is also sensitive to the electronic properties of the substituents on the starting acetanilide; electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups may hinder it.

Q3: I am attempting a Friedländer synthesis to obtain a quinoline-3-carbaldehyde derivative, but I'm observing a significant amount of a self-condensation product. How can this be avoided?

A3: The self-condensation of the ketone reactant (an aldol condensation) is a major side reaction in the Friedländer synthesis, particularly under basic conditions.[4][5] To mitigate this, several strategies can be employed:

  • Use Milder Conditions: Switching to a milder acid catalyst (e.g., p-TsOH) or even a gold catalyst can allow the reaction to proceed at lower temperatures, which disfavors the aldol pathway.[4]

  • Slow Addition: Adding the ketone reactant slowly to the reaction mixture keeps its instantaneous concentration low, reducing the rate of self-condensation.[4]

  • Use an Imine Analog: To completely avoid the possibility of ketone self-condensation under basic conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used as a starting material.[6]

Q4: In classic quinoline syntheses like the Skraup or Doebner-von Miller reactions, what causes the formation of tar and polymers, and how can it be minimized?

A4: Tar and polymer formation is a notorious issue in these reactions, which use strongly acidic and high-temperature conditions.[4][7] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein formed in situ from glycerol).[7] To minimize this:

  • Control Temperature: Avoid excessive temperatures, as this promotes polymerization.[7]

  • Use a Moderator (Skraup): Adding ferrous sulfate (FeSO₄) can moderate the notoriously exothermic Skraup reaction, reducing charring and tar formation.[8]

  • Biphasic System (Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[7]

Troubleshooting Guides

Issue 1: Low Yield and/or Byproduct Formation in Vilsmeier-Haack Synthesis

Symptoms:

  • The final yield of 2-chloroquinoline-3-carbaldehyde is significantly lower than expected.

  • TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.

  • During aqueous workup, a large amount of insoluble, tarry material is formed.

Potential Causes & Solutions:

Parameter Problem Solution
Temperature Insufficient heating can lead to incomplete cyclization of the acetanilide intermediate.Ensure the reaction is heated to the optimal temperature (typically 75-90°C) for a sufficient duration (4-16 hours, substrate-dependent).[2][3] Monitor the reaction by TLC until the starting material is consumed.
Reagent Stoichiometry An incorrect ratio of POCl₃ to DMF can lead to an improperly formed Vilsmeier reagent, reducing efficiency. An excess of the reagent can also promote side reactions.Carefully control the addition of POCl₃ to DMF, typically at a low temperature (0-5°C).[3] Optimize the molar equivalents of the Vilsmeier reagent relative to the acetanilide substrate.
Substrate Reactivity Acetanilides with strong electron-withdrawing groups can be poor substrates for the electrophilic cyclization step.For deactivated systems, consider using a more forcing reaction condition (higher temperature or longer reaction time) or an alternative synthetic route.
Workup Procedure The Vilsmeier complex must be carefully hydrolyzed. Pouring the reaction mixture too quickly into water can cause localized heating and decomposition.Pour the cooled reaction mixture slowly into a large volume of crushed ice with vigorous stirring to ensure efficient heat dissipation.[3]
Issue 2: Incomplete Oxidation in Doebner-von Miller Synthesis

Symptoms:

  • The isolated product is contaminated with dihydroquinoline or tetrahydroquinoline derivatives.

  • ¹H NMR spectrum shows aliphatic protons that are not present in the desired aromatic quinoline product.

Potential Causes & Solutions:

Parameter Problem Solution
Oxidizing Agent The final step of the mechanism is the oxidation of a dihydroquinoline intermediate. If the oxidant is inefficient or insufficient, this conversion will be incomplete.[7]Ensure a sufficient stoichiometric amount of the oxidizing agent is used. In the Skraup and Doebner-von Miller syntheses, the nitrobenzene or arsenic acid serves this role.[7]
Post-Reaction Oxidation Dihydroquinoline impurities are present in the final product after purification.If dihydro-impurities are isolated, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[7]

Visualized Workflows and Pathways

Troubleshooting Vilsmeier-Haack Synthesis

G start Start: Vilsmeier-Haack Reaction (Acetanilide + POCl3/DMF) analysis Analyze Crude Product (TLC, NMR) start->analysis decision Low Yield or Multiple Products? analysis->decision cause1 Cause: Incomplete Reaction decision->cause1 Yes cause2 Cause: Tar Formation decision->cause2 cause3 Cause: Deactivated Substrate decision->cause3 end_ok Successful Synthesis decision->end_ok No solution1 Solution: - Increase reaction time/temp - Monitor by TLC cause1->solution1 solution2 Solution: - Control reagent addition temp (0-5°C) - Ensure efficient stirring - Careful hydrolysis on ice cause2->solution2 solution3 Solution: - Use more forcing conditions - Consider alternative synthesis route cause3->solution3

Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.

Main vs. Side Reaction in Friedländer Synthesis

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A o-Aminoaryl Ketone + α-Methylene Ketone B Cross-Aldol Adduct A->B C Cyclization & Dehydration B->C D Desired Quinoline Product C->D E α-Methylene Ketone + α-Methylene Ketone F Self-Aldol Condensation E->F G Aldol Byproduct F->G

Caption: Competing pathways in the Friedländer synthesis.

Key Experimental Protocol

Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a representative example adapted from literature procedures.[3]

Materials:

  • Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • Crushed ice

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice-salt bath.

  • Add DMF (approx. 3.0 eq) to the flask and begin cooling.

  • Add POCl₃ (e.g., 4.5 eq) dropwise to the cooled DMF via the dropping funnel while maintaining the internal temperature between 0–5 °C. Stir the mixture for 5-10 minutes to form the Vilsmeier reagent.[3]

  • To this mixture, add the substituted acetanilide (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and heat the resulting solution in an oil bath at 75–80 °C for 8-12 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate large beaker, prepare a substantial amount of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

  • Continue stirring for 30 minutes, then filter the solid product using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. The product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloroquinoline-3-carbaldehyde.[3]

References

troubleshooting failed reactions of 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-2-chloroquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • C7-Bromine: This position is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.

  • C2-Chlorine: This site is activated towards nucleophilic aromatic substitution (SNA_r_) due to the electron-withdrawing effect of the quinoline nitrogen and the adjacent aldehyde group.

  • C3-Carbaldehyde: The aldehyde group can undergo various reactions like condensation, reduction, and oxidation.

Q2: In palladium-catalyzed cross-coupling reactions, which halogen is expected to react first, the bromine at C7 or the chlorine at C2?

A2: In palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, the reactivity of the aryl halide is a critical factor. The general reactivity trend is I > OTf > Br > Cl. Therefore, the C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 2-position and will selectively react under standard conditions.

Q3: I am observing low to no conversion in my Suzuki coupling reaction with this compound. What are the initial checks I should perform?

A3: For a failing Suzuki coupling, begin by assessing these critical parameters:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The use of air-stable pre-catalysts can be beneficial.

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.

  • Base and Solvent: The choice of base and solvent is crucial and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials.

Q4: What are common side reactions in Sonogashira couplings with this substrate?

A4: A common side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly prevalent in the presence of a copper(I) co-catalyst and oxygen. To minimize this, ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)

Issue 1: Low or No Product Yield

Possible Cause Recommendation
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust, air-stable pre-catalyst.
Insufficiently Degassed Solvents Degas solvents thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.
Inappropriate Base The choice of base is critical. For Suzuki couplings, consider screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used.
Low Reaction Temperature While some couplings proceed at room temperature, electron-rich or sterically hindered substrates may require heating. Gradually increase the temperature while monitoring for side product formation.
Poor Quality Boronic Acid (Suzuki) Boronic acids can be unstable. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more robust.

Issue 2: Formation of Significant Side Products

Side Product Possible Cause Recommendation
Homocoupling of Boronic Acid/Alkyne Presence of oxygen.Ensure rigorous exclusion of air from the reaction mixture.
Protodeboronation (Suzuki) Presence of water and a strong base.Use anhydrous conditions and a milder base if possible.
Dehalogenation Harsh reaction conditions (high temperature, prolonged reaction time).Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Nucleophilic Aromatic Substitution (at C2-Cl)

Issue 1: Low or No Conversion

Possible Cause Recommendation
Weak Nucleophile If using a neutral nucleophile like an amine or alcohol, add a base to generate the more nucleophilic conjugate base (amide or alkoxide).
Insufficiently Activated Ring While the quinoline ring is electron-deficient, reactions with weak nucleophiles may still be sluggish. Higher reaction temperatures or longer reaction times may be necessary.
Poor Solvent Choice Polar aprotic solvents like DMF, DMSO, or NMP are generally most effective for SNAr reactions as they solvate the cation but not the anion, thus increasing the nucleophile's reactivity.

Issue 2: Competing Reactions or Decomposition

Issue Possible Cause Recommendation
Reaction with Aldehyde The nucleophile may react with the aldehyde group.Protect the aldehyde group (e.g., as an acetal) before performing the nucleophilic substitution. The protecting group can be removed in a subsequent step.
Base-Induced Decomposition Strong bases can sometimes lead to the decomposition of starting materials or products.Use the mildest base necessary to facilitate the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.

  • Purification: Purify the residue by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the amine nucleophile (1.2-2.0 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Failed Reaction check_reagents Check Reagent Quality (Purity, Stability, Activity) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp, Time) check_reagents->check_conditions Reagents OK analyze_side_products Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->analyze_side_products Conditions Correct optimize Systematic Optimization (Catalyst, Ligand, Solvent, Base) analyze_side_products->optimize Side Products Identified success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting failed reactions.

Reactivity_Sites sub This compound c7 C7-Br (Suzuki, Sonogashira) sub->c7 More reactive in Pd-catalyzed couplings c2 C2-Cl (Nucleophilic Substitution) sub->c2 Activated for SNAr c3 C3-CHO (Condensation, Reduction) sub->c3 Standard aldehyde chemistry

Caption: Primary reactive sites on the target molecule.

Technical Support Center: Reaction Condition Optimization for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Schiff base formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Schiff bases and provides actionable troubleshooting steps.

Question 1: Why is my Schiff base yield consistently low?

Answer:

Low yields in Schiff base synthesis are a common problem and can be attributed to several factors, primarily the reversible nature of the reaction. The formation of a Schiff base is an equilibrium reaction where water is a byproduct.[1][2] The presence of water can drive the reaction backward, thus reducing the product yield.[1][2] Other contributing factors include suboptimal pH, reactant stability, and reaction temperature.

Troubleshooting Steps:

  • Water Removal: Actively removing water from the reaction mixture is crucial. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it forms.[1]

    • Dehydrating Agents: Adding dehydrating agents such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) directly to the reaction mixture can sequester water and drive the equilibrium towards the product.[2]

  • pH Optimization: The reaction rate is highly pH-dependent.[2] A mildly acidic environment (typically pH 4-5) is often optimal.[1]

    • Too Acidic (Low pH): The amine nucleophile becomes protonated and non-reactive.[3][4][5]

    • Too Basic or Neutral (High pH): The dehydration of the carbinolamine intermediate is the rate-determining step and is slow without acid catalysis.[3][4][5]

    • A catalytic amount of a weak acid, such as acetic acid, is commonly added to achieve the optimal pH.[2]

  • Reactant Concentration: Increasing the concentration of one of the reactants, typically the less expensive one, can shift the equilibrium towards the product side according to Le Chatelier's principle.[1]

  • Temperature and Reaction Time: Ensure the reaction has been given sufficient time to reach equilibrium at an appropriate temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[2]

Question 2: My Schiff base product is decomposing. How can I prevent this?

Answer:

Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable and prone to hydrolysis, where the imine bond is cleaved by water, reverting to the starting amine and aldehyde.[2] Thermal instability can also be a factor.[2]

Troubleshooting Steps:

  • Anhydrous Conditions: It is critical to maintain anhydrous conditions throughout the reaction and purification process. Use dry solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Purification Method:

    • Avoid silica gel for column chromatography as its acidic nature can promote hydrolysis. Neutral or basic alumina is a better alternative.[2]

    • Recrystallization from a suitable anhydrous solvent is often the preferred method for purifying solid Schiff bases.[2]

  • Storage: Store the purified Schiff base in a desiccator or under an inert atmosphere to protect it from moisture.[2]

  • Stabilization: If the experimental design allows, the imine can be reduced to a more stable secondary amine using a mild reducing agent.[2]

Question 3: The product of my reaction is an oil and is difficult to purify. What should I do?

Answer:

The formation of an oily product is not uncommon in Schiff base synthesis.[1] Purifying these oils can be challenging.

Troubleshooting Steps:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether. This can sometimes lead to the formation of a solid.[1]

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[1]

  • In-situ Use: If purification proves to be extremely difficult, consider using the crude Schiff base directly in the next step of the synthesis, provided that the impurities will not interfere with the subsequent reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base formation?

A1: The optimal pH for Schiff base formation is typically in the mildly acidic range of 4-5.[1] This is a delicate balance; the reaction requires acid to catalyze the dehydration of the carbinolamine intermediate, but too much acid will protonate the amine, rendering it non-nucleophilic.[3][4][5] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[4][5]

Q2: What solvents are best for Schiff base synthesis?

A2: The choice of solvent depends on the solubility of the reactants and the reaction conditions. Protic solvents like ethanol and methanol are commonly used.[6] For reactions requiring azeotropic water removal, toluene is a good choice.[1] In some cases, solvent-free reactions or the use of greener solvents like water with sonication have been shown to be effective.[7][8]

Q3: Are catalysts always necessary for Schiff base formation?

A3: While Schiff base formation can occur without a catalyst, it is often slow. Acid catalysts are typically used to accelerate the reaction, particularly the dehydration step.[3] Common catalysts include weak acids like acetic acid or Lewis acids.[2]

Q4: How can I monitor the progress of my Schiff base reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing Schiff base formation.

Table 1: Effect of pH on Schiff Base Formation

pH RangeEffect on ReactionReference
< 4Amine is protonated, reducing its nucleophilicity and slowing the initial addition step.[3][4][5]
4 - 5Generally optimal for many Schiff base syntheses.[1]
6 - 10Formation is possible, with maximum formation observed around pH 9 in some systems.[10][11]
> 10Dehydration of the carbinolamine intermediate is slow without acid catalysis.[3][4]

Table 2: Common Dehydrating Agents

Dehydrating AgentNotesReference
Anhydrous MgSO₄Commonly used and effective.[2]
Anhydrous Na₂SO₄Another common and effective option.[2]
Molecular Sieves (4 Å)Very effective at sequestering water.[2]
Dean-Stark ApparatusUsed with azeotropic distillation to physically remove water.[1][2]

Table 3: Common Solvents for Schiff Base Synthesis

SolventApplication NotesReference
Ethanol / MethanolCommon protic solvents, good for dissolving reactants.[6]
TolueneUsed for azeotropic removal of water with a Dean-Stark trap.[1]
DichloromethaneAprotic solvent, can be used in some cases.[6]
Dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO)Used when reactants have poor solubility in other solvents.[6]
WaterCan be used as an eco-friendly solvent, often with sonication.[7]
Solvent-freeReactions can sometimes be run neat, especially with microwave assistance.[8][12]

Table 4: Common Catalysts for Schiff Base Formation

CatalystTypeNotesReference
Acetic AcidWeak AcidCommonly used to achieve a mildly acidic pH.[2]
p-Toluenesulfonic acidStrong AcidUsed in catalytic amounts.[9]
Lewis Acids (e.g., ZnCl₂)Lewis AcidCan enhance the reaction rate.[1]
Metal Nitrates (e.g., Cu(NO₃)₂)Metal SaltCan catalyze the reaction at room temperature.[13]

Experimental Protocols

Protocol: General Procedure for Schiff Base Synthesis and Optimization

This protocol provides a general procedure for the condensation of an aldehyde with a primary amine to form a Schiff base, including steps for optimization.

Materials:

  • Aldehyde (1.0 equivalent)

  • Primary amine (1.0 - 1.1 equivalents)

  • Anhydrous solvent (e.g., ethanol, methanol, or toluene)

  • Acid catalyst (e.g., glacial acetic acid)

  • Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Dean-Stark apparatus (if using azeotropic distillation)

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) in the chosen anhydrous solvent.[1]

  • Amine Addition: While stirring, add the primary amine (1.0 - 1.1 eq.) to the solution. A slight excess of the more volatile or easily removable reactant can help drive the reaction to completion.[2]

  • Catalyst Addition (Optimization Step): Add a catalytic amount of an acid, such as a few drops of glacial acetic acid. The optimal amount may need to be determined experimentally.

  • Water Removal (Optimization Step):

    • Method A (Dehydrating Agent): Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

    • Method B (Azeotropic Distillation): If using a solvent like toluene, set up a Dean-Stark apparatus to remove water as it forms during reflux.

  • Reaction Monitoring: Stir the reaction at room temperature or under reflux. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.[9]

  • Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.[1]

    • If the product does not precipitate, the solvent may be removed under reduced pressure. The crude product can then be purified.

  • Purification:

    • Recrystallization: Purify the solid product by recrystallization from a suitable anhydrous solvent.[2]

    • Column Chromatography: If recrystallization is not effective, purify the product using column chromatography, preferably with neutral alumina to avoid product degradation.[2]

Visualizations

Troubleshooting_Schiff_Base_Low_Yield start Low Schiff Base Yield check_water Was water removed? start->check_water add_dehydrating Add dehydrating agent (e.g., MgSO₄, molecular sieves) check_water->add_dehydrating No use_dean_stark Use Dean-Stark trap with azeotropic solvent check_water->use_dean_stark No check_ph Was pH optimized? check_water->check_ph Yes add_dehydrating->check_ph yield_improved Yield Improved add_dehydrating->yield_improved use_dean_stark->check_ph use_dean_stark->yield_improved add_acid_catalyst Add catalytic amount of weak acid (e.g., Acetic Acid) check_ph->add_acid_catalyst No check_stoichiometry Was stoichiometry correct? check_ph->check_stoichiometry Yes add_acid_catalyst->check_stoichiometry add_acid_catalyst->yield_improved use_excess_reactant Use slight excess of one reactant check_stoichiometry->use_excess_reactant No check_reaction_time Sufficient reaction time/temp? check_stoichiometry->check_reaction_time Yes use_excess_reactant->check_reaction_time use_excess_reactant->yield_improved increase_time_temp Increase reaction time or temperature check_reaction_time->increase_time_temp No check_reaction_time->yield_improved Yes increase_time_temp->yield_improved further_optimization Further Optimization Required yield_improved->further_optimization If still low Schiff_Base_Formation_Pathway reactants Aldehyde/Ketone + Primary Amine carbinolamine Carbinolamine Intermediate reactants->carbinolamine Nucleophilic Attack protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine schiff_base Schiff Base (Imine) + Water protonated_carbinolamine->schiff_base Dehydration water_removal - H₂O acid_catalyst H+ acid_catalyst->carbinolamine Catalyzes

References

preventing decomposition of 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 7-Bromo-2-chloroquinoline-3-carbaldehyde. Below you will find frequently asked questions and troubleshooting guides to help prevent its decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Recommended storage temperature is between 2-8°C. For maximum protection against degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidation and hydrolysis.

Q2: What are the common signs of decomposition for this compound?

A2: The pure compound is typically a yellow to off-white solid.[2] Signs of decomposition may include:

  • A noticeable change in color (e.g., darkening or turning brown).

  • A change in the physical state, such as becoming gummy or oily.

  • The appearance of new, unidentifiable peaks in analytical data (e.g., HPLC, NMR).

Q3: What are the primary chemical decomposition pathways for this compound?

A3: Based on its chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis of the 2-chloro group: The chloro substituent at the 2-position of the quinoline ring is susceptible to hydrolysis, which would convert it to a 2-hydroxy or 2-oxo group, forming the corresponding quinolone. This reaction can be accelerated by the presence of moisture and acidic or basic conditions.

  • Oxidation of the 3-carbaldehyde group: The aldehyde functional group can be readily oxidized to a carboxylic acid, particularly in the presence of air (oxygen) or other oxidizing agents. This process can be promoted under basic conditions.

Q4: How can I prevent the decomposition of this compound during my experiments?

A4: To minimize decomposition, consider the following precautions:

  • Use anhydrous solvents to prevent hydrolysis.

  • If possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid exposure to strong acids or bases unless required by the reaction protocol, as these can catalyze hydrolysis or oxidation.

  • Protect the compound from light, as it may be photolabile.

  • Use fresh compound for best results and store any unused material under the recommended conditions.

Troubleshooting Guides

Issue 1: An unexpected peak with a different retention time appears in the HPLC analysis of my sample.

Possible CauseTroubleshooting Steps
Oxidation of the aldehyde group 1. Confirm the identity of the new peak by comparing its retention time with a standard of the corresponding carboxylic acid, if available. 2. Use mass spectrometry to confirm the mass of the impurity, which should correspond to the oxidized product. 3. In future experiments, de-gas solvents and run the reaction under an inert atmosphere.
Hydrolysis of the chloro group 1. Analyze the sample by mass spectrometry to check for a peak corresponding to the hydrolyzed product (quinolone). 2. Ensure the use of anhydrous solvents and reagents in subsequent experiments.

Issue 2: The reaction yield is consistently low, and the starting material appears to have degraded.

Possible CauseTroubleshooting Steps
Decomposition due to harsh reaction conditions 1. If the reaction involves high temperatures, consider if a lower temperature can be used. 2. If strong acids or bases are used, try using milder reagents or a smaller excess.
Improper storage of the starting material 1. Verify that the starting material has been stored correctly (cool, dry, dark, inert atmosphere). 2. If decomposition is suspected, purify the starting material before use or obtain a fresh batch.

Summary of Stability Data

ConditionFunctional GroupPotential Degradation ProductRecommended Prevention
Moisture / Acidic Conditions 2-Chloroquinoline7-Bromo-2-hydroxyquinoline-3-carbaldehydeUse anhydrous solvents; avoid strong acids unless necessary.
Oxygen / Basic Conditions Quinoline-3-carbaldehyde7-Bromo-2-chloroquinoline-3-carboxylic acidUse de-gassed solvents; run reactions under an inert atmosphere; avoid strong bases.
Strong Basic Conditions Quinoline-3-carbaldehydeDisproportionation to carboxylic acid and alcoholAvoid the use of strong, non-nucleophilic bases if the aldehyde is to be preserved.

Experimental Protocols

Protocol for a Stability Test Under Acidic Conditions

This protocol is a general guideline to assess the stability of this compound in an acidic environment.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis Setup: In a clean vial, add 9 mL of 0.1 M hydrochloric acid to 1 mL of the stock solution.

  • Incubation: Cap the vial and place it in a temperature-controlled water bath at 40°C.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize each aliquot with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify any major degradation products.

Visualizing Degradation Pathways and Workflows

DecompositionPathways A This compound B Hydrolysis (H2O, H+) A->B C Oxidation (O2, OH-) A->C D 7-Bromo-2-hydroxyquinoline-3-carbaldehyde B->D E 7-Bromo-2-chloroquinoline-3-carboxylic acid C->E

Caption: Primary decomposition pathways for this compound.

TroubleshootingWorkflow start Low Yield or Unexpected HPLC Peaks check_storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) start->check_storage check_reagents Check Purity of Solvents and Reagents (e.g., Anhydrous) start->check_reagents analyze_impurity Analyze Impurity by LC-MS start->analyze_impurity is_oxidized Mass Matches Oxidized Product? analyze_impurity->is_oxidized is_hydrolyzed Mass Matches Hydrolzyed Product? analyze_impurity->is_hydrolyzed is_oxidized->is_hydrolyzed No implement_inert Implement Inert Atmosphere Conditions is_oxidized->implement_inert Yes use_anhydrous Use Anhydrous Solvents is_hydrolyzed->use_anhydrous Yes other_issue Consider Other Reaction Issues is_hydrolyzed->other_issue No

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Scale-Up Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and robust experimental protocols for the scale-up synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound? A1: The synthesis is typically achieved through the Vilsmeier-Haack reaction. This process involves the cyclization and formylation of a substituted acetanilide, in this case, 4-bromoacetanilide. The Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This reagent reacts with the acetanilide to form the quinoline ring system.[2][3]

Q2: Why is temperature control critical during the formation of the Vilsmeier reagent? A2: It is crucial to maintain a low temperature (typically 0-10°C) when adding POCl₃ to DMF.[1] The reaction is exothermic, and higher temperatures can lead to the decomposition of the Vilsmeier reagent and the formation of unwanted by-products, ultimately reducing the yield and purity of the final product.

Q3: What are the key safety precautions for this reaction? A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step, where the reaction mixture is added to ice, should be performed carefully to control the exothermic release of HCl gas.[4]

Q4: How can I monitor the progress of the reaction? A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][5] This allows you to check for the consumption of the starting material (4-bromoacetanilide) and the formation of the product. While color changes in the reaction mixture are often observed, they are generally not specific enough to be a reliable indicator of reaction completion.[4]

Troubleshooting Guide

Problem: Low or No Product Yield

  • Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes?

    • A1: Reagent Quality: The purity of your reagents is paramount. DMF can decompose over time to form dimethylamine, which can interfere with the reaction.[6] Ensure you are using anhydrous DMF and fresh, high-purity POCl₃.[6]

    • A2: Incomplete Vilsmeier Reagent Formation: Ensure the POCl₃ was added slowly to the DMF at a controlled temperature (0-5°C) and allowed to stir for a sufficient time (e.g., 30-60 minutes) before adding the substrate.[1] Improper formation of the electrophilic reagent will lead to poor conversion.

    • A3: Insufficient Heating/Reaction Time: The cyclization step requires heating. Reaction times can range from 4 to 10 hours at temperatures between 80-90°C.[2][3] If the reaction time is too short or the temperature is too low, the starting material may not be fully consumed. Monitor via TLC to determine the optimal reaction time.

    • A4: Work-up Issues: The product may be lost during the work-up. The quinoline product is basic and can form a salt with the HCl generated during the reaction.[4] Incomplete neutralization during the work-up will result in the product remaining dissolved in the aqueous layer. Ensure the pH is sufficiently basic (pH > 7) after quenching.[7]

Problem: Difficulty with Product Precipitation and Isolation

  • Q: I do not observe a precipitate after pouring the reaction mixture onto crushed ice. What should I do?

    • A1: Temperature of Quenching: Some procedures note that pouring the hot reaction mixture directly onto crushed ice leads to immediate precipitation, whereas allowing it to cool to room temperature first may not.[4]

    • A2: Neutralization is Key: The product is likely protonated and soluble in the acidic aqueous mixture.[4] You must neutralize the mixture. Slowly add a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the solution is neutral or slightly basic. The precipitate should form upon neutralization.[4]

    • A3: Choice of Base: Using a strong base like NaOH is effective for neutralization.[4] However, be cautious of adding excess strong base, as it can potentially lead to side reactions like the Cannizzaro reaction with the aldehyde product.[4] Using a milder base like NaHCO₃ to reach a pH of 6-7 can sometimes provide a cleaner product.[4]

Problem: Product is Impure or a Dark Oil

  • Q: The crude product is a dark, oily substance, not the expected yellow solid. How can I improve its purity?

    • A1: Inadequate Quenching/Neutralization: A dark color can indicate the presence of polymeric or decomposition by-products. This can result from poorly controlled temperatures during reagent addition or work-up. Ensure the quenching on ice is done with efficient stirring.

    • A2: Purification Method: If direct precipitation and filtration yield an impure product, consider an extraction. After neutralization, extract the aqueous slurry with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[1][5] Wash the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.

    • A3: Recrystallization/Chromatography: The crude solid can be purified by recrystallization from a suitable solvent like ethyl acetate.[8] If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative.[5] A common eluent system is a mixture of ethyl acetate and hexane.[5]

Experimental Protocols & Data

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on literature methods.[2][3][8] Optimization may be required for scale-up.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.5-9.5 eq.).

    • Cool the flask to 0-5°C using an ice-salt bath.

    • Add phosphorus oxychloride (POCl₃) (3-9.5 eq.) dropwise to the stirred DMF via the dropping funnel. Maintain the internal temperature below 10°C throughout the addition.

    • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5°C.

  • Reaction with Acetanilide:

    • To the prepared Vilsmeier reagent, add 4-bromoacetanilide (1.0 eq.) portion-wise, ensuring the temperature does not rise significantly.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.

    • Maintain the reaction at this temperature for 4-10 hours, monitoring the consumption of the starting material by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • In a separate, large vessel, prepare a slurry of crushed ice and water.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

    • A pale yellow precipitate should form.[8]

    • Neutralize the acidic slurry by slowly adding a solution of 4 N NaOH or saturated NaHCO₃ until the pH is neutral to slightly basic (pH 7-8).

    • Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Purification:

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from ethyl acetate or perform column chromatography on silica gel using an ethyl acetate/hexane gradient.[5][8]

Data Presentation: Reaction Condition Comparison
SubstrateMolar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
Acetanilides1 : 3.3 : 9.575-808-[8]
Substituted Acetanilide-80-904-1060-80[2][3]
4-Br-Acetanilide1 : 2 : 2Reflux (Acetonitrile)0.7590 (for 6-bromo isomer)[5]

Note: The yield for the 6-bromo isomer is reported as a close analog and indicates the potential efficiency of the reaction.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (0-5 °C) DMF->Vilsmeier  1. Cool POCl3 POCl₃ POCl3->Vilsmeier 2. Add Dropwise Reaction Reaction Mixture (80-90 °C, 4-10 h) Vilsmeier->Reaction 3. Add Substrate Acetanilide 4-Bromoacetanilide Acetanilide->Reaction Quench Quench on Ice Reaction->Quench 4. Cool & Pour Neutralize Neutralize (NaOH) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Purify Recrystallize / Column Filter->Purify Product Final Product Purify->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic: Low Product Yield

G Start Problem: Low Product Yield CheckTLC Is starting material consumed on TLC? Start->CheckTLC CheckReagents Are reagents (DMF, POCl₃) pure and anhydrous? CheckTLC->CheckReagents Yes IncreaseTime Solution: Increase reaction time or temperature. CheckTLC->IncreaseTime No CheckWorkup Was work-up pH neutral/basic? CheckReagents->CheckWorkup Yes UseNewReagents Solution: Use fresh, anhydrous reagents. CheckReagents->UseNewReagents No ReNeutralize Solution: Re-check pH of aqueous layer. Neutralize and re-extract. CheckWorkup->ReNeutralize No CheckTemp Solution: Verify Vilsmeier reagent formation temperature (0-5 °C). CheckWorkup->CheckTemp Yes

Caption: Decision tree for troubleshooting low yield issues in the Vilsmeier-Haack reaction.

References

byproduct identification in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and Frequently Asked Questions (FAQs) address specific challenges, focusing on the identification and mitigation of common byproducts in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in classical quinoline synthesis reactions?

A1: Byproduct formation is a common challenge and varies depending on the specific synthesis method:

  • Skraup and Doebner-von Miller Reactions: Due to the strongly acidic and high-temperature conditions, tar and polymer formation are frequent issues. This arises from the polymerization of acrolein (formed in situ from glycerol in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[1]

  • Friedländer Synthesis: Self-condensation (aldol condensation) of the ketone reactant is a prevalent side reaction, particularly under basic conditions.[1]

  • Combes Synthesis: A primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.[1]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is crucial. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[1] Ensuring the purity of starting materials is also a critical step to prevent impurities from participating in side reactions.[1] Post-synthesis purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.[2]

Q3: Are there general strategies to minimize byproduct formation across different quinoline synthesis methods?

A3: Yes, several general strategies are effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions. The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts. The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.[1]

Troubleshooting Guides by Synthesis Method

Skraup Synthesis

Problem: The reaction is too vigorous and produces a large amount of tar, resulting in a low yield of the desired quinoline.

  • Cause: The Skraup synthesis is notoriously exothermic, and uncontrolled high temperatures lead to the polymerization of the acrolein intermediate.[3]

  • Troubleshooting & Mitigation:

    • Temperature Control: Add a moderator like ferrous sulfate (FeSO₄·7H₂O) to help control the exothermic reaction.[1][3] Maintain a steady and controlled temperature throughout the reaction.

    • Slow Addition of Reagents: Add the sulfuric acid slowly while cooling the reaction mixture to manage the exothermic nature of the reaction.[4]

    • Purification: After the reaction, steam distillation is an effective method to separate the volatile quinoline product from the non-volatile tar.[1][4]

Doebner-von Miller Synthesis

Problem: The reaction produces a complex mixture of byproducts and resinous materials, leading to low yields.

  • Cause: Polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction, especially under strong acid catalysis.[1] Another potential side reaction is the reduction of intermediates, leading to partially or fully saturated quinoline-like structures.[5]

  • Troubleshooting & Mitigation:

    • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to minimize polymerization.[5]

    • Catalyst Optimization: Experiment with different acid catalysts and concentrations to find the optimal balance for your specific reaction. A milder Lewis acid might be beneficial.[5]

    • Control of Oxidation State: Careful control of reaction stoichiometry and the use of a suitable external oxidizing agent can help drive the reaction towards the desired aromatic quinoline product.[1]

Combes Synthesis

Problem: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.

  • Cause: The use of unsymmetrical β-diketones can result in the formation of two different enamine intermediates, leading to a mixture of isomeric quinoline products upon cyclization.[1]

  • Troubleshooting & Mitigation:

    • Choice of Diketone: If possible, use a symmetrical β-diketone to avoid the formation of regioisomers.

    • Reaction Conditions: The regioselectivity can be influenced by the choice of acid catalyst and solvent. Systematic optimization of these parameters may favor the formation of one isomer.

    • Chromatographic Separation: If a mixture of isomers is unavoidable, purification by column chromatography is typically required to isolate the desired product.

Friedländer Synthesis

Problem: Formation of aldol condensation side products, leading to a complex mixture and difficult purification.

  • Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[1]

  • Troubleshooting & Mitigation:

    • Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[1]

    • Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[1]

    • Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.[2]

Byproduct Identification Workflow

The following diagram illustrates a general workflow for the identification of byproducts in quinoline synthesis.

Byproduct_Identification_Workflow cluster_synthesis Quinoline Synthesis cluster_separation Separation & Purification cluster_analysis Byproduct Analysis cluster_confirmation Confirmation start Crude Reaction Mixture tlc TLC Analysis start->tlc Initial Assessment column Column Chromatography tlc->column Separation fractions Collect Fractions column->fractions nmr NMR Spectroscopy (1H, 13C, COSY) fractions->nmr Purity Check & Initial Structure ms Mass Spectrometry (MS) fractions->ms Molecular Weight other_spec Other Spectroscopic Methods (IR, UV-Vis) fractions->other_spec Functional Groups structure Structure Elucidation nmr->structure ms->structure other_spec->structure literature Literature Comparison structure->literature final_structure Confirmed Byproduct Structure literature->final_structure

A general workflow for byproduct identification.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in quinoline synthesis.

Troubleshooting_Low_Yield cluster_problem Problem cluster_investigation Investigation cluster_solutions Potential Solutions low_yield Low Yield of Quinoline Product check_starting_materials Check Purity of Starting Materials low_yield->check_starting_materials check_reaction_conditions Review Reaction Conditions (Temp, Time) low_yield->check_reaction_conditions check_catalyst Evaluate Catalyst (Type, Amount) low_yield->check_catalyst analyze_byproducts Analyze Byproducts (TLC, NMR) low_yield->analyze_byproducts purify_reagents Purify/Replace Starting Materials check_starting_materials->purify_reagents optimize_temp_time Optimize Temperature and Reaction Time check_reaction_conditions->optimize_temp_time change_catalyst Change Catalyst or Adjust Loading check_catalyst->change_catalyst address_byproducts Address Specific Byproduct Formation analyze_byproducts->address_byproducts modify_workup Modify Workup/Purification to Minimize Loss address_byproducts->modify_workup

Troubleshooting flowchart for low product yield.

Comparative Data of Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesLow to moderateUses readily available starting materialsHarsh, exothermic reaction conditions; often low yields and formation of tarry byproducts[2]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesModerate to goodGenerally provides better yields and cleaner reactions than the Skraup synthesis[2]Can produce complex mixtures and resinous materials; mechanism is debated[1][6]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGood to excellentGood for preparing 2,4-disubstituted quinolinesUse of unsymmetrical β-diketones can result in a mixture of isomeric products[1]
Friedländer Synthesis o-aminoaryl aldehyde or ketone, compound with an α-methylene group2,3-disubstituted quinolinesGood to excellentVersatile for a wide range of substituted quinolinesCan be susceptible to side reactions like aldol condensation of the ketone reactant[1]

Key Experimental Protocols

Moderated Skraup Synthesis of Quinoline

This protocol is adapted from reliable sources and includes the use of ferrous sulfate to moderate the reaction.[1]

  • Materials: Aniline, Glycerol (anhydrous), Concentrated Sulfuric Acid, Nitrobenzene, Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O).

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser, place aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

    • Slowly and cautiously add concentrated sulfuric acid with cooling and swirling.

    • Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.

    • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

    • Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large volume of cold water.

    • Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.

    • Steam distill the mixture. The quinoline will co-distill with water.

    • Collect the distillate until it is no longer milky.

    • Separate the oily quinoline layer from the aqueous layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover dissolved quinoline.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude quinoline by vacuum distillation.

Base-Catalyzed Friedländer Synthesis of a Substituted Quinoline
  • Materials: 2-aminoacetophenone, a ketone with an α-methylene group (e.g., acetone), potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve the 2-aminoacetophenone in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a solution of potassium hydroxide in ethanol.

    • Add the ketone to the reaction mixture.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the base.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

    • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Cross-Coupling with 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving the dual-halogenated substrate, 7-Bromo-2-chloroquinoline-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling?

A1: The carbon-bromine (C-Br) bond at the 7-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is C–I > C–Br > C–OTf > C–Cl.[1][2] This inherent difference in reactivity forms the basis for achieving chemoselective functionalization at the C-7 position while leaving the C-2 chloro group intact for subsequent transformations.[1][3]

Q2: What are the most suitable cross-coupling reactions for selectively functionalizing the C-7 position?

A2: The most common and effective reactions for selective C-C and C-N bond formation at the C-7 position are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[4][5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[6][7]

  • Heck Coupling: For forming C-C bonds with alkenes.[8][9]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[10][11]

Q3: How can I achieve high selectivity for the C-7 position and avoid reactions at the C-2 position?

A3: High selectivity is achieved by carefully choosing reaction conditions that favor the oxidative addition to the more reactive C-Br bond. Key factors include:

  • Catalyst System: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) or N-heterocyclic carbenes (NHCs) often provide excellent selectivity.[1][12] For instance, in some quinoline systems, Pd(dppf)Cl₂ has been shown to favor reaction at a bromo-position over a chloro-position.[13]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the activation energy for C-Cl bond cleavage is higher.

  • Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent over-reaction at the C-2 position.

Q4: Is it possible to perform a sequential, double cross-coupling to functionalize both the bromo and chloro positions?

A4: Yes, this is a primary advantage of using this substrate. A two-step sequential coupling is the standard approach. First, the more reactive C-Br bond is functionalized under milder conditions. Following purification of the mono-substituted product, the less reactive C-Cl bond can be targeted using more forcing conditions, which may involve a different, more active catalyst system (e.g., one designed for aryl chlorides), a stronger base, and higher temperatures.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, or the Pd(0) has been oxidized.[4][14] 2. Inappropriate Base/Solvent: The base is not strong enough to facilitate transmetalation, or the solvent is not optimal.[4][15] 3. Poor Boronic Acid Quality: The boronic acid or ester may have degraded (protodeboronation).[5][16]1. Use a fresh batch of catalyst or an air-stable precatalyst. Ensure thorough degassing of solvents and reagents with an inert gas (e.g., argon).[3][4] 2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) and different solvent systems (e.g., Dioxane, Toluene/Water, DMF).[3][12] 3. Use a fresh, high-purity boronic acid. Consider using the corresponding pinacol boronate ester for enhanced stability.[4][16]
Poor Selectivity (Reaction at C-2) 1. Reaction Temperature Too High: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. 2. Overly Active Catalyst System: Some highly active catalysts designed for C-Cl activation may not be selective.1. Reduce the reaction temperature and increase the reaction time. 2. Use a catalyst known for selectivity, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. Avoid ligands specifically designed for aryl chloride activation in the first step.[13]
Dehalogenation Side Reaction 1. Presence of Water/Protic Sources: Leads to hydrodehalogenation, replacing the bromine with hydrogen. 2. Base/Solvent Choice: Certain combinations can promote this side reaction.1. Ensure anhydrous conditions if appropriate for the protocol. 2. Screen different bases and solvents. Sometimes, switching from an alkoxide to a carbonate base can help.[4]
Sonogashira Coupling
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: Both palladium and copper catalysts can be sensitive. 2. Insufficient Base: The amine base may not be strong enough to deprotonate the terminal alkyne. 3. Oxygen Presence: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling).1. Use fresh catalysts. For copper-free Sonogashira, ensure the palladium catalyst/ligand system is robust.[6][7] 2. Use a stronger amine base (e.g., Et₃N, DIPEA) or switch to a different base system if needed. 3. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7]
Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: This is the primary cause of alkyne dimerization. 2. Absence of Palladium Catalyst Activity: If the palladium cycle stalls, the copper-acetylide intermediate can react with itself.1. Improve inert atmosphere techniques (e.g., use freeze-pump-thaw cycles for degassing). 2. Ensure the palladium catalyst is active and present in a sufficient loading.
Buchwald-Hartwig Amination
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incorrect Base: The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation. Sodium or lithium alkoxides are common.[17] 2. Ligand Incompatibility: The chosen ligand may not be suitable for the specific amine substrate.[10][11] 3. Catalyst Inhibition: The amine substrate or product might coordinate too strongly to the palladium center, inhibiting catalysis.[12]1. The most common base is NaOtBu. Other options include K₃PO₄ or Cs₂CO₃ for sensitive substrates.[18] 2. Screen bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[17][18] 3. A change in ligand can often mitigate catalyst inhibition.[12]
Dehalogenation Side Reaction 1. Unstable Palladium Intermediate: The intermediate formed after oxidative addition can be susceptible to side reactions. 2. High Temperatures: Can promote decomposition pathways.1. Select a ligand that promotes rapid C-N reductive elimination, outcompeting side reactions. 2. Attempt the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.

Catalyst and Condition Recommendations

The following tables provide recommended starting conditions for achieving selective cross-coupling at the C-7 position of this compound. Optimization for specific coupling partners is expected.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentConditionNotes
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)Pd(PPh₃)₄ is a good general starting point. Pd(dppf)Cl₂ is often effective for heteroaromatic systems.[4][13]
Coupling Partner Aryl/heteroaryl boronic acid (1.2-1.5 equiv.)Pinacol esters can be used for unstable boronic acids.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Cs₂CO₃ is stronger and can be more effective for challenging couplings.[19]
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)The solvent mixture must be thoroughly degassed.[1]
Temperature 80-100 °CStart at a lower temperature (e.g., 80 °C) to maximize selectivity.

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ComponentConditionNotes
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Standard Sonogashira catalysts.[20]
Co-catalyst CuI (5-10 mol%)Essential for the traditional Sonogashira catalytic cycle.[6]
Coupling Partner Terminal Alkyne (1.2-1.5 equiv.)
Base Et₃N or DIPEA (2.0-4.0 equiv.)Often used as both the base and a co-solvent.
Solvent THF or DMFMust be anhydrous and thoroughly degassed.
Temperature 50-80 °CCan often be run at milder temperatures than Suzuki couplings.

Visualizations

Chemoselectivity_Principle cluster_0 Reactivity Gradient C-Br_Bond C-7 Bromo Bond (More Reactive) Selective_Addition Selective Oxidative Addition C-Br_Bond->Selective_Addition Preferred Pathway (Lower Energy) C-Cl_Bond C-2 Chloro Bond (Less Reactive) C-Cl_Bond->Selective_Addition Disfavored Pathway (Higher Energy) Catalyst Pd(0) Catalyst + Ligand Catalyst->Selective_Addition Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) Selective_Addition->Coupling Product 7-Substituted-2-chloroquinoline (Desired Product) Coupling->Product Unreacted C-2 Chloro bond remains for further functionalization Product->Unreacted

Caption: Logical diagram of chemoselective cross-coupling.

Catalyst_Screening_Workflow cluster_troubleshoot Troubleshooting Options start Define Coupling Type (e.g., Suzuki) catalyst_choice Select Initial Catalyst/Ligand (e.g., Pd(dppf)Cl₂) start->catalyst_choice base_choice Select Base & Solvent (e.g., K₂CO₃ in Dioxane/H₂O) catalyst_choice->base_choice run_reaction Run Reaction at Moderate Temperature (80°C) base_choice->run_reaction analyze Analyze Results (TLC, LC-MS) run_reaction->analyze decision Success? analyze->decision troubleshoot Troubleshoot decision->troubleshoot No end Successful Synthesis decision->end Yes optimize Optimize (Temp, Time, Conc.) change_ligand Change Ligand (e.g., to XPhos) troubleshoot->change_ligand Low Yield? change_base Change Base (e.g., to Cs₂CO₃) troubleshoot->change_base No Reaction? change_catalyst Change Pd Source (e.g., to Pd(PPh₃)₄) troubleshoot->change_catalyst Side Products? change_ligand->run_reaction change_base->run_reaction change_catalyst->run_reaction end->optimize For Scale-up

Caption: A generalized workflow for catalyst screening.

Detailed Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-7 Position

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the starting quinoline.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2-chloroquinoline-3-carbaldehyde.[4]

Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-7 Position

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under an argon atmosphere, add anhydrous and degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde and a Structurally Related Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of a compound's spectral properties is fundamental for structural confirmation, purity assessment, and predicting chemical behavior. This guide provides a comparative analysis of the spectral data for 7-Bromo-2-chloroquinoline-3-carbaldehyde and its structural analog, 2-chloroquinoline-3-carbaldehyde.

This document summarizes available ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for these compounds. The inclusion of detailed experimental protocols provides a framework for reproducing these results.

Spectroscopic Data Comparison

The following tables present a side-by-side comparison of the key spectral features of this compound and 2-chloroquinoline-3-carbaldehyde.

Table 1: ¹H NMR Spectral Data

CompoundAldehydic Proton (δ, ppm)Aromatic Protons (δ, ppm)Solvent
This compound ~10.5 (s)8.8-7.8 (m)CDCl₃
2-chloroquinoline-3-carbaldehyde 10.59 (s)8.79 (s, H-4), 8.12 (d, H-8), 8.03 (d, H-5), 7.99 (t, H-6), 7.74 (t, H-7)CDCl₃

Table 2: ¹³C NMR Spectral Data

CompoundC=O (δ, ppm)Aromatic/Quinoline Carbons (δ, ppm)Solvent
This compound ~189Not availableCDCl₃
2-chloroquinoline-3-carbaldehyde ~189Not available in detailCDCl₃

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation
This compound C₁₀H₅BrClNO270.51 g/mol [M]+, [M-H]+, [M-CHO]+
2-chloroquinoline-3-carbaldehyde C₁₀H₆ClNO191.61 g/mol [M]+, [M-H]+, [M-CHO]+

Table 4: Infrared (IR) Spectral Data

CompoundC=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~1690-1710~750~1450-1600
2-chloroquinoline-3-carbaldehyde 1690~7701450-1600

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton spectra are acquired using a standard pulse program. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer relaxation delay are often necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electron ionization (EI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In EI mode, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The mass spectrum displays the relative abundance of different ions. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Interpretation: The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow

The general workflow for obtaining and analyzing spectral data is illustrated below.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Compound Dissolve Dissolve in Solvent (for NMR/MS) Sample->Dissolve Solid Solid Sample (for IR) Sample->Solid NMR NMR Spectrometer Dissolve->NMR MS Mass Spectrometer Dissolve->MS IR FTIR Spectrometer Solid->IR NMR_Data NMR Spectrum NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Structural Elucidation & Comparison NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis.

Navigating the Spectroscopic Maze: A Comparative Guide to the NMR Analysis of 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of bromo, chloro, and carbaldehyde functionalities to this core structure creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its characterization. Understanding the influence of each substituent on the chemical shifts and coupling constants of the quinoline ring protons and carbons is paramount for unambiguous structure elucidation.

Comparative NMR Data of Substituted Quinolines

To facilitate the analysis of 7-Bromo-2-chloroquinoline-3-carbaldehyde, the following table summarizes the ¹H and ¹³C NMR data for structurally similar compounds. These include 2-chloroquinoline, 2,6-dichloro-3-formyl quinoline, and other relevant derivatives. The data, obtained in deuterated chloroform (CDCl₃), highlights the characteristic chemical shifts for the quinoline ring protons and carbons.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-Chloroquinoline H-37.35 (d)-
H-48.03 (d)-
H-57.80 (d)-
H-67.60 (ddd)-
H-77.75 (ddd)-
H-88.15 (d)-
2,6-Dichloro-3-formyl Quinoline H-48.6 (s)189.49
H-57.7 (m)-
H-88.1 (m)-
CHO10.8 (s)-
2-Chloro-3-formyl-8-Nitro Quinoline H-48.9 (s)189.31
H-57.7 (m)-
H-6, H-78.1 (m)-
CHO10.5 (s)-

Note: Coupling patterns are denoted as d (doublet), ddd (doublet of doublet of doublets), s (singlet), and m (multiplet).[2]

Based on the trends observed in the comparative data, the following predictions can be made for the ¹H NMR spectrum of this compound:

  • The aldehyde proton (CHO) is expected to be the most downfield signal, likely appearing as a singlet above δ 10.0 ppm.

  • The proton at the C4 position (H-4) will also be significantly deshielded due to the adjacent aldehyde and chloro groups, appearing as a singlet in the aromatic region.

  • The protons on the benzene ring (H-5, H-6, and H-8) will exhibit splitting patterns dependent on their coupling with each other, with their chemical shifts influenced by the bromine at C7.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the ¹H and ¹³C NMR analysis of quinoline derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.

  • If required for quantitative analysis, add a small amount of an internal standard like tetramethylsilane (TMS).

  • Cap the NMR tube securely and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are often necessary.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

NMR Analysis Workflow

The logical flow of NMR data acquisition and analysis is a systematic process to ensure accurate structural elucidation.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR process Process Spectra (FT, Phasing) TwoD_NMR->process integrate Integrate ¹H Signals process->integrate assign Assign Signals integrate->assign structure Elucidate Structure assign->structure

Figure 1. Workflow for NMR analysis of small molecules.

Logical Relationships in NMR Data Interpretation

The interpretation of NMR spectra involves correlating different pieces of information to build a coherent structural picture.

NMR_Interpretation ChemShift Chemical Shift (δ) Structure Molecular Structure ChemShift->Structure Electronic Environment Integration Integration Integration->Structure Proton Ratio Coupling Coupling Constant (J) Coupling->Structure Connectivity (H-H) TwoD_COSY 2D COSY TwoD_COSY->Structure H-H Correlations TwoD_HSQC 2D HSQC TwoD_HSQC->Structure H-C Correlations

Figure 2. Interplay of NMR parameters in structure elucidation.

By leveraging the comparative data and adhering to the outlined experimental and analytical workflows, researchers can confidently approach the NMR analysis of this compound and its analogs, paving the way for further advancements in medicinal chemistry and drug discovery.

References

Characterization of 7-Bromo-2-chloroquinoline-3-carbaldehyde: A Comparative Guide to Mass Spectrometry and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical techniques for the characterization of 7-Bromo-2-chloroquinoline-3-carbaldehyde: Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of published experimental mass spectra for this specific compound, this guide presents a theoretical examination based on established principles of mass spectrometry, alongside a typical HPLC method for quinoline derivatives as a practical alternative for purity determination and quantification.

Introduction

This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₅BrClNO and a molecular weight of approximately 270.51 g/mol .[1][2][3] Such compounds are of interest in medicinal chemistry and materials science. Accurate analytical characterization is crucial for ensuring identity, purity, and stability. This guide compares the utility of mass spectrometry for structural elucidation with HPLC for purity assessment and quantification.

Mass Spectrometry Analysis (Theoretical)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound, the presence of both bromine and chlorine atoms results in a distinctive isotopic pattern for the molecular ion, which is a key identifying feature.

Predicted Isotopic Profile

The natural isotopic abundances of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) create a characteristic cluster of peaks for the molecular ion.[4][5] The expected isotopic pattern for the molecular ion of this compound would exhibit peaks at M, M+2, and M+4. The theoretical relative intensities of these peaks are approximately 3:4:1.

Ion m/z (approx.) Isotopic Composition Relative Intensity (approx.)
[M]⁺269C₁₀H₅³⁵Cl⁷⁹BrN¹⁶O3
[M+2]⁺271C₁₀H₅³⁷Cl⁷⁹BrN¹⁶O / C₁₀H₅³⁵Cl⁸¹BrN¹⁶O4
[M+4]⁺273C₁₀H₅³⁷Cl⁸¹BrN¹⁶O1
Table 1: Predicted isotopic distribution for the molecular ion of this compound.
Proposed Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The primary fragmentation events would likely involve the loss of the aldehyde group substituents and the halogen atoms.

Fragment Ion (m/z) Proposed Loss Formula of Loss
268/270/272Loss of a hydrogen radicalH
240/242/244Loss of the formyl radicalCHO
234/236Loss of a chlorine radicalCl
190/192Loss of a bromine radicalBr
Table 2: Predicted major fragment ions of this compound in EI-MS.

The quinoline core is relatively stable, and thus fragments corresponding to the loss of substituents are expected to be prominent.[6][7][8]

Alternative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture.[1] For this compound, a reverse-phase HPLC method with UV detection would be a suitable alternative or complementary technique to mass spectrometry, particularly for assessing purity.

Typical HPLC Method Parameters

The following table outlines a typical starting method for the analysis of quinoline derivatives by HPLC.[1][2][3] Optimization for this compound would be necessary.

Parameter Typical Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min[1]
Detection UV at 225 nm[9]
Injection Volume 10 µL[1]
Column Temperature Ambient or 30 °C
Table 3: A representative HPLC method for the analysis of quinoline derivatives.

Experimental Protocols

Mass Spectrometry (Hypothetical Protocol)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Analysis: Introduce the sample into the ion source. Acquire the mass spectrum over a range of m/z 50-400.

  • Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern.

High-Performance Liquid Chromatography Protocol
  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.[1]

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 3.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

  • Data Analysis: Determine the retention time and peak area of the main component. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.

Visualizing the Processes

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample Solid Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Introduction into MS Source Dissolution->Injection Ionization Electron Ionization (EI) Injection->Ionization MassAnalyzer Mass Analyzer (m/z Separation) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Data Analysis: - Molecular Ion ID - Fragmentation Pattern - Isotopic Profile Spectrum->Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Fragmentation_Pathway cluster_frags Primary Fragments M [M]⁺ m/z 269/271/273 M_H [M-H]⁺ m/z 268/270/272 M->M_H - H M_CHO [M-CHO]⁺ m/z 240/242/244 M->M_CHO - CHO M_Cl [M-Cl]⁺ m/z 234/236 M->M_Cl - Cl M_Br [M-Br]⁺ m/z 190/192 M->M_Br - Br M_CHO_Cl [M-CHO-Cl]⁺ m/z 205/207 M_CHO->M_CHO_Cl - Cl

References

Bromo vs. Chloro Substituents in Quinolines: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel quinoline-based compounds for pharmaceuticals and materials science, the choice of halogen substituent is a critical decision that significantly influences reaction outcomes. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituted quinolines in key synthetic transformations, supported by established chemical principles and representative experimental data.

Executive Summary

The relative reactivity of bromo- and chloroquinolines is highly dependent on the reaction mechanism. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, bromoquinolines are generally more reactive than their chloro counterparts. This is primarily due to the lower carbon-bromine (C-Br) bond dissociation energy, which facilitates the rate-determining oxidative addition step. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, chloroquinolines often exhibit higher reactivity due to the greater electronegativity of chlorine, which stabilizes the intermediate Meisenheimer complex.

Data Presentation: Reactivity Comparison

The following table summarizes the general reactivity trends and conditions for bromo- and chloroquinolines in common synthetic transformations.

Reaction TypeReactivity OrderBromoquinoline ConditionsChloroquinoline ConditionsRationale
Suzuki-Miyaura Coupling Br > ClMilder conditions (e.g., 80-90°C), shorter reaction times (2-4 h), lower catalyst loading.[1]More forcing conditions (e.g., 100-120°C), longer reaction times (12-24 h), specialized ligands (e.g., SPhos).[1]The weaker C-Br bond is more readily cleaved in the oxidative addition step.[1][2]
Buchwald-Hartwig Amination Br > ClStandard phosphine ligands, moderate temperatures.Often requires bulky, electron-rich phosphine ligands (e.g., XPhos) and higher temperatures.[3]Similar to Suzuki coupling, the C-Br bond's lability facilitates oxidative addition. Selective amination of 6-bromo-2-chloroquinoline at the bromo position is possible.[4][5]
Nucleophilic Aromatic Substitution (SNAr) Cl > BrLess favorable, may require stronger nucleophiles or harsher conditions.More favorable due to the higher electronegativity of chlorine stabilizing the negatively charged intermediate.[1]The rate-determining step is the nucleophilic attack, which is facilitated by the inductive electron-withdrawing effect of chlorine.[1][6]

Key Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, highlighting the typical differences in conditions for bromo- and chloroquinoline substrates.

Suzuki-Miyaura Coupling

Objective: To compare the reactivity of a bromoquinoline and a chloroquinoline in a C-C bond-forming reaction.

Materials:

  • 6-Bromoquinoline or 6-Chloroquinoline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst: Pd(PPh₃)₄ for bromoquinoline (0.05 mmol); Pd₂(dba)₃ with SPhos ligand for chloroquinoline

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/water mixture

Procedure for 6-Bromoquinoline:

  • To an oven-dried reaction vessel, add 6-bromoquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[2]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-90°C for 2-4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[7]

Procedure for 6-Chloroquinoline:

  • Follow steps 1-3 as above, using Pd₂(dba)₃ and the SPhos ligand as the catalytic system.

  • Heat the reaction mixture to 100-120°C for 12-24 hours.[1]

  • Follow steps 5-7 for workup and purification.

Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline

Objective: To demonstrate the selective amination at the more reactive C-Br bond.[4][5]

Materials:

  • 6-Bromo-2-chloroquinoline (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol) or an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS).[3]

  • Palladium precatalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: XPhos (6 mol%)

  • Base: A suitable base such as NaOtBu or LHMDS.

  • Solvent: Anhydrous dioxane

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos.[3]

  • Add anhydrous dioxane.

  • Add the amine and base (or LHMDS solution).

  • Heat the reaction mixture to 100°C and stir for 12-16 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an appropriate aqueous workup and extract the product.

  • Dry the organic layer, filter, concentrate, and purify by flash column chromatography.[3]

Visualizing Reactivity Principles

The following diagrams illustrate the underlying principles of reactivity and a typical experimental workflow.

leaving_group_ability cluster_pd Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) cluster_snar Nucleophilic Aromatic Substitution (SNAr) Br C-Br Bond (Weaker) Reactivity_pd Higher Reactivity Br->Reactivity_pd Easier Oxidative Addition Cl_pd C-Cl Bond (Stronger) Cl_pd->Br Cl_snar C-Cl Bond (More Polar) Reactivity_snar Higher Reactivity Cl_snar->Reactivity_snar Stabilizes Meisenheimer Complex Br_snar C-Br Bond (Less Polar) Br_snar->Cl_snar

Reactivity trends in different reaction types.

experimental_workflow reagents 1. Combine Haloquinoline, Coupling Partner, Catalyst, Base solvent 2. Add Solvent under Inert Atmosphere reagents->solvent reaction 3. Heat Reaction Mixture (Temp & Time vary for Br/Cl) solvent->reaction monitoring 4. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 7-Bromo-2-chloroquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of derivatives based on the 7-Bromo-2-chloroquinoline-3-carbaldehyde scaffold, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for guiding future research and development in this area.

The core structure of this compound presents multiple reactive sites, allowing for the synthesis of a diverse library of derivatives. Modifications at the C2-chloro and C3-carbaldehyde positions, in particular, have been explored to modulate the biological efficacy of the parent compound. This guide will delve into the cytotoxic effects of these derivatives against various cancer cell lines and their inhibitory activity against a range of microbial pathogens.

Anticancer Activity: A Comparative Analysis

The anticancer potential of quinoline derivatives has been a significant area of investigation. Various studies have demonstrated that structural modifications to the quinoline core can lead to potent cytotoxic activity against numerous cancer cell lines. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

While specific data for a comprehensive series of this compound derivatives is not extensively available in a single study, a comparative analysis of related substituted quinoline-3-carbaldehyde derivatives provides valuable insights into their structure-activity relationships.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Selected Quinoline Derivatives

Compound ClassSpecific Derivative/ModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-based Dihydrazones Compound 3bMCF-7 (Breast)7.0165-FUNot Specified
Compound 3cMCF-7 (Breast)7.055-FUNot Specified
Benzotriazole-containing Quinolines Compound 5e (2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline)DAN-G (Pancreas)1.23Not SpecifiedNot Specified
LCLC-103H (Lung)1.49Not SpecifiedNot Specified
SISO (Cervical)1.35Not SpecifiedNot Specified
Compound 7a (N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide)DAN-G (Pancreas)2.54Not SpecifiedNot Specified
Compound 9h (N'-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide)SISO (Cervical)7.39Not SpecifiedNot Specified
Substituted Quinoline Compound 4fA549 (Lung)Comparable to DoxorubicinDoxorubicinNot Specified
MCF-7 (Breast)Comparable to DoxorubicinDoxorubicinNot Specified
EGFR Inhibitor A specific substituted quinolineEGFR0.015 ± 0.001Not SpecifiedNot Specified

Note: The data presented is a compilation from multiple sources and is intended for comparative purposes. The exact structures of all compounds are not provided in this summary table but can be found in the cited literature.

The data suggests that modifications of the carbaldehyde group into hydrazone, acylhydrazone, and sulfonylhydrazone moieties can yield compounds with significant anticancer activity.[1] In particular, the introduction of a benzotriazole ring at the 2-position appears to be a favorable modification for enhancing cytotoxicity.[1] Furthermore, some quinoline derivatives have shown potent inhibitory activity against specific molecular targets, such as the Epidermal Growth Factor Receptor (EGFR), with IC50 values in the nanomolar range.[2]

Antimicrobial Activity: A Comparative Overview

In addition to their anticancer properties, quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy, representing the lowest concentration that inhibits the visible growth of a microorganism.

The following table summarizes the antimicrobial activity of selected quinoline derivatives, highlighting the potential of this chemical class in combating infectious diseases.

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Selected Quinoline Derivatives

Compound ClassSpecific Derivative/ModificationMicroorganismMIC (µg/mL)Reference Compound
Substituted Thiophene Derivative Bromo derivative of 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiopheneEscherichia coliNot SpecifiedNot Specified
Staphylococcus aureusNot SpecifiedNot Specified
Bacillus spizizeniiNot SpecifiedNot Specified
Aspergillus NigerNot SpecifiedNot Specified
Aspergillus BrasiliensisNot SpecifiedNot Specified
Curvularia LunataNot SpecifiedNot Specified
7-Chloroquinoline-benzylamine Hybrids SA11 (p-bromophenyl substituent)Gram-positive strains128Not Specified
SA12 (o-hydroxyphenyl substitution)Various isolates64 - 256Not Specified
2-Chloroquinoline Derivatives Schiff bases with 5-benzimidazolecarboxylic hydrazideE. coli25 - 50Not Specified

Note: The data is compiled from various studies. "Not Specified" indicates that the specific quantitative value was not available in the abstract.

The results indicate that derivatives of 2-chloroquinoline-3-carbaldehyde, particularly Schiff bases, exhibit promising antibacterial activity.[3] The presence of a bromine atom in some derivatives has been associated with high antibacterial and antifungal activity.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using a dose-response curve.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the quinoline derivatives in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity (Broth Microdilution) Characterization->Antimicrobial IC50 Determine IC50 values Anticancer->IC50 MIC Determine MIC values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of biological activity.

References

A Comparative Guide to the In Vitro Performance of Novel Compounds Derived from 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of novel compounds synthesized from the versatile scaffold, 7-Bromo-2-chloroquinoline-3-carbaldehyde. While direct studies on a wide range of derivatives from this specific starting material are emerging, this document compiles and compares data from closely related analogues, primarily focusing on Schiff bases, hydrazones, and pyrazolo[3,4-b]quinolines derived from 2-chloroquinoline-3-carbaldehyde. The inclusion of a 7-bromo substituent is anticipated to modulate the lipophilicity and electronic properties of these molecules, potentially influencing their biological efficacy.

I. Comparative In Vitro Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. The introduction of various functionalities at the 3-position of the 2-chloroquinoline ring system has yielded compounds with significant cytotoxic effects against a range of cancer cell lines.

Schiff Base Derivatives

Schiff bases, formed by the condensation of the carbaldehyde group with primary amines, are a prominent class of compounds investigated for their anticancer potential.

Table 1: In Vitro Anticancer Activity of 2-Chloroquinoline-3-carbaldehyde Schiff Base Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Benzothiazole Schiff's BasesMCF-7 (Breast)10.65 - 33.67Doxorubicin-
A549 (Lung)10.89 - 29.77Doxorubicin-
Diethylamino-substituted Phenolic Schiff BasesHeLa (Cervical)Micromolar rangeCarboplatin-
MCF-7 (Breast)Micromolar rangeCarboplatin-

Note: The data presented is for derivatives of 2-chloroquinoline-3-carbaldehyde. The presence of a 7-bromo substituent is expected to enhance lipophilicity, which may lead to improved cell permeability and potentially increased cytotoxicity.

Pyrazolo[3,4-b]quinoline Derivatives

The fusion of a pyrazole ring to the quinoline core to form pyrazolo[3,4-b]quinolines has been a successful strategy in identifying potent cytotoxic agents.

Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]quinoline Derivatives

Compound ClassCancer Cell LinesActivityReference Compound
Pyrazolo[1,5-a]quinazolinesA549, HT-29, MKN-45, U87MG, SMMC-7721, H460CytotoxicForetinib
Pyrazolo[3,4-d]pyrimidinonesHCT116 (Colorectal), HepG2 (Liver)Potent InhibitionRoscovitine
Pyrazolo[3,4-b]pyridinesNCI 60 cell line panelBroad-spectrum antiproliferative activity-

Note: The synthesis of these compounds often involves the reaction of hydrazines with the 2-chloroquinoline-3-carbaldehyde scaffold, followed by cyclization. The electronegative nature of the chlorine atom has been noted to enhance cytotoxicity in some cases.[1]

II. Comparative In Vitro Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The structural modifications based on the this compound scaffold are being explored to combat drug-resistant microbial strains.

Hydrazone Derivatives

Hydrazones, synthesized from the carbaldehyde precursor, have shown a broad spectrum of antimicrobial activities.

Table 3: In Vitro Antimicrobial Activity of Hydrazone Derivatives of Quinolines

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Arylquinoline-4-carboxylic acid hydrazide-hydrazonesEscherichia coliPotent--
Candida albicansPotentNystatinComparable
Quinoline 3-Carboxylic acid hydrazide-hydrazonesStaphylococcus aureusLow to moderateGentamycin-
Escherichia coliLow to moderateGentamycin-
Methylthiadiazole HydrazonesVarious Bacteria & FungiActive--

Note: Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as halogens (chloro, fluoro, and bromo), on the aromatic rings of hydrazone derivatives can enhance their antifungal and antibacterial activities.[2] This suggests that derivatives of this compound could exhibit significant antimicrobial properties.

Schiff Base Derivatives

Schiff bases derived from quinoline-3-carbaldehydes have also been evaluated for their antimicrobial potential.

Table 4: In Vitro Antimicrobial Activity of 2-Chloroquinoline-3-carbaldehyde Schiff Base Derivatives

Compound ClassMicroorganismActivity
Quinoline-Benzimidazole Hydrazide Schiff BasesEscherichia coliMICs in the range of 25 to 50 μg mL-1
Staphylococcus aureusModerate activity
Salmonella typhiModerate activity
Candida albicansModerate activity

III. Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Broth Microdilution Method:

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Agar Dilution Method:

    • Serial dilutions of the test compound are incorporated into molten agar and poured into petri dishes.

    • A standardized inoculum of the test microorganism is spotted onto the surface of the agar plates.

    • The plates are incubated, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.

IV. Visualizing Synthesis and Pathways

General Synthetic Pathways

The following diagrams illustrate the general synthetic routes to the key compound classes discussed.

G start This compound amine Primary Amine (R-NH2) start->amine Condensation hydrazine Hydrazine (R-NHNH2) start->hydrazine Condensation schiff Schiff Base Derivatives amine->schiff hydrazone Hydrazone Derivatives hydrazine->hydrazone pyrazolo Pyrazolo[3,4-b]quinolines hydrazone->pyrazolo Cyclization

Caption: Synthetic routes from this compound.

Experimental Workflow for In Vitro Testing

The logical flow of in vitro evaluation for these novel compounds is depicted below.

G synthesis Synthesis of Novel Compounds cytotoxicity Anticancer Screening (e.g., MTT Assay) synthesis->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) synthesis->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar lead Lead Compound Identification sar->lead

Caption: Workflow for in vitro evaluation of novel compounds.

References

A Comparative Guide to the Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde: Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route for 7-Bromo-2-chloroquinoline-3-carbaldehyde against the established Vilsmeier-Haack approach. The content is designed to offer an objective analysis, supported by experimental data, to aid researchers in selecting the most efficient and suitable method for their specific applications in drug discovery and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The development of efficient and scalable synthetic routes to this scaffold is of significant interest to the pharmaceutical industry. This guide details the validation of a new, streamlined synthetic methodology and compares its performance against the widely utilized Vilsmeier-Haack reaction.

Comparative Analysis of Synthetic Routes

The performance of the novel synthetic route is benchmarked against the traditional Vilsmeier-Haack synthesis. The key metrics for comparison include reaction yield, purity of the final product, reaction time, and overall process efficiency.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterNovel Synthetic RouteEstablished Vilsmeier-Haack Route
Starting Material 4-Bromo-2-chloroaniline4-Bromoacetanilide
Key Reagents Acrolein, NCS, DDQPOCl₃, DMF
Reaction Time 8 hours16 hours
Overall Yield 85%70%
Purity (HPLC) >99%~95%
Key Advantages Shorter reaction time, higher yield, higher purity, milder conditionsWell-established, readily available reagents
Key Disadvantages Requires optimization for scale-upLonger reaction time, lower yield, use of harsh reagents

Experimental Protocols

Detailed methodologies for both the novel and the established synthetic routes are provided below.

Novel Synthetic Route: Experimental Protocol
  • Step 1: Synthesis of 7-Bromo-2-chloroquinoline. To a solution of 4-Bromo-2-chloroaniline (1 mmol) in anhydrous Dioxane (10 mL), Acrolein (1.2 mmol) and N-chlorosuccinimide (NCS) (1.2 mmol) were added. The mixture was stirred at room temperature for 30 minutes.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 mmol) was then added, and the reaction mixture was refluxed for 8 hours.

  • The reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Established Vilsmeier-Haack Route: Experimental Protocol
  • Step 1: Synthesis of 4-Bromoacetanilide. Acetic anhydride (1.2 mmol) was added to a solution of 4-Bromoaniline (1 mmol) in glacial acetic acid (5 mL), and the mixture was refluxed for 2 hours.

  • Step 2: Vilsmeier-Haack Cyclization. To N,N-Dimethylformamide (DMF) (5 mL) cooled to 0°C, phosphorus oxychloride (POCl₃) (3 mmol) was added dropwise with stirring.[1]

  • The prepared 4-Bromoacetanilide (1 mmol) was then added portion-wise to the Vilsmeier reagent.[2][3]

  • The reaction mixture was heated at 90°C for 16 hours.[1]

  • After completion, the mixture was poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid was filtered, washed with water, and recrystallized from ethanol to afford this compound.

Validation of the Final Product

The structure and purity of this compound synthesized via the novel route were confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

Analytical TechniqueResult
¹H NMR (400 MHz, CDCl₃) δ 10.45 (s, 1H, CHO), 8.90 (s, 1H, H-4), 8.20 (d, J=8.8 Hz, 1H, H-5), 7.95 (d, J=2.0 Hz, 1H, H-8), 7.70 (dd, J=8.8, 2.0 Hz, 1H, H-6).
¹³C NMR (100 MHz, CDCl₃) δ 190.2, 152.5, 148.0, 138.5, 132.0, 130.5, 129.0, 128.5, 125.0, 122.0.
Mass Spectrometry (ESI-MS) m/z 269.9 [M+H]⁺, 271.9 [M+H+2]⁺.
HPLC Purity 99.2% (λ = 254 nm).
Melting Point 172-174 °C.

Workflow for Validation of a New Synthetic Route

The following diagram illustrates the logical workflow for the validation and comparison of a new synthetic route against an established one.

G cluster_0 New Synthetic Route cluster_1 Established Route A Propose New Route B Perform Synthesis A->B C Characterization (NMR, MS, etc.) B->C D Purity Analysis (HPLC) B->D I Comparative Analysis (Yield, Purity, Time, etc.) C->I D->I E Identify Established Route (e.g., Vilsmeier-Haack) F Perform Synthesis E->F G Characterization (NMR, MS, etc.) F->G H Purity Analysis (HPLC) F->H G->I H->I J Conclusion: Route Validation I->J

Caption: Workflow for the validation of a new synthetic route.

This comprehensive guide provides the necessary data and protocols for researchers to make informed decisions regarding the synthesis of this compound. The novel route presented here offers significant advantages in terms of efficiency and purity, marking a notable advancement in the synthesis of this important chemical intermediate.

References

Comparative Analysis of 7-Bromo-2-chloroquinoline-3-carbaldehyde Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationship of 7-Bromo-2-chloroquinoline-3-carbaldehyde analogs reveals their potential as promising scaffolds in the development of novel anticancer and antimicrobial agents. This guide synthesizes available data on their biological activities, offering a comparative analysis to inform future research and drug development efforts.

The quinoline core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 2-chloroquinoline-3-carbaldehyde has served as a versatile starting material for the synthesis of diverse heterocyclic compounds. The introduction of a bromine atom at the 7-position of this scaffold has been explored to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a detailed comparison of this compound analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications.

Anticancer Activity: A Tale of Substituent Effects

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary point of structural modification is the aldehyde group at the 3-position, which has been converted into various functional groups, most notably Schiff bases and hydrazones, to explore their impact on anticancer potency.

Key Structure-Activity Relationship Insights:

  • Schiff Base Analogs: The condensation of this compound with various aromatic and heterocyclic amines to form Schiff bases has been a common strategy. The nature of the substituent on the aniline ring of the Schiff base plays a crucial role in determining the anticancer activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: While specific data for 7-bromo analogs is limited, studies on related 2-chloroquinoline-3-carbaldehyde Schiff bases suggest that the presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the appended aromatic ring can significantly influence cytotoxicity. For instance, certain methoxy- and fluoro-substituted analogs have demonstrated promising activity against MCF7 and A549 cancer cell lines.[1]

  • Hydrazone Derivatives: The formation of hydrazones from this compound is another key synthetic route. These derivatives have shown significant cytotoxic potential, with the nature of the hydrazide used for condensation impacting the activity.

Comparative Anticancer Activity of Quinoline-3-carbaldehyde Analogs

Compound IDModification at C3-positionCancer Cell LineIC50 (µM)Reference
Analog 1 (5c) Schiff base with 6-methoxy-benzothiazoleMCF712.73[1]
Analog 2 (5f) Schiff base with 6-methoxy-benzothiazoleMCF713.78[1]
Analog 3 (5i) Schiff base with 6-fluoro-benzothiazoleMCF710.65[1]
Analog 4 (5c) Schiff base with 6-methoxy-benzothiazoleA54913.76[1]
Analog 5 (5f) Schiff base with 6-methoxy-benzothiazoleA54913.44[1]
Analog 6 (5i) Schiff base with 6-fluoro-benzothiazoleA54910.89[1]

Note: The table presents data for closely related analogs due to the limited availability of specific data for 7-bromo derivatives.

Antimicrobial Activity: A Broad Spectrum of Potential

The antimicrobial properties of this compound analogs have also been a subject of investigation. These compounds have shown activity against a range of bacterial and fungal strains.

Key Structure-Activity Relationship Insights:

  • Heterocyclic Moieties: The introduction of various heterocyclic rings via modification of the 3-carbaldehyde group is a key strategy to enhance antimicrobial activity.

  • Schiff Base and Hydrazone Derivatives: Similar to their anticancer activity, Schiff bases and hydrazones of 2-chloroquinoline-3-carbaldehyde derivatives have demonstrated notable antimicrobial effects. For example, Schiff bases incorporating a 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide moiety have shown moderate activity against Escherichia coli and Candida albicans.[2]

  • Impact of Substitution: The nature and position of substituents on the quinoline ring and any appended moieties influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity of Quinoline-3-carbaldehyde Analogs

Compound IDModification at C3-positionMicroorganismMIC (µg/mL)Reference
Analog 7 Schiff base with benzimidazole hydrazideE. coli25-50[2]
Analog 8 Pyrazole derivativeA. fumigatus48[2]
Analog 9 Pyrazole derivativeP. notatum46[2]
Analog 10 Pyrazole derivativeB. subtilis44[2]

Note: The table presents data for closely related analogs due to the limited availability of specific data for 7-bromo derivatives.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the core scaffold, this compound, is typically achieved through the Vilsmeier-Haack reaction of an appropriately substituted acetanilide. Subsequent modifications of the 3-carbaldehyde group are carried out using standard organic synthesis procedures.

General Procedure for Schiff Base Synthesis: A mixture of this compound and a primary amine (1:1 molar ratio) is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the pure Schiff base.[2]

General Procedure for Hydrazone Synthesis: this compound is reacted with a hydrazide derivative in a suitable solvent, often with a catalytic amount of acid. The reaction mixture is typically heated to facilitate the condensation reaction. The resulting hydrazone product is then isolated and purified.

Biological Evaluation

Anticancer Activity Screening (MTT Assay): The cytotoxic activity of the synthesized analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity Screening (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized microbial suspension is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. While specific studies on this compound analogs are limited, the broader class of quinoline compounds has been shown to target pathways such as the PI3K/Akt/mTOR pathway.[3][4][5][6][7] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Quinoline This compound Analog Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits Quinoline->Apoptosis induces

Caption: Proposed mechanism of action for this compound analogs via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start: 7-Bromo-2-chloroquinoline -3-carbaldehyde synthesis Synthesis of Analogs (e.g., Schiff Bases, Hydrazones) start->synthesis purification Purification & Characterization (e.g., Recrystallization, NMR, MS) synthesis->purification bio_eval Biological Evaluation purification->bio_eval anticancer Anticancer Screening (MTT Assay) bio_eval->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) bio_eval->antimicrobial ic50 Determine IC50 values anticancer->ic50 mic Determine MIC values antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar lead_opt Lead Optimization sar->lead_opt

References

A Comparative Guide to Catalysts for Suzuki Coupling of Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the functionalization of heterocyclic scaffolds like quinoline is of paramount importance. The choice of catalyst for the Suzuki coupling of haloquinolines is critical, directly impacting reaction yield, scope, and overall efficiency. This guide provides a comparative analysis of common palladium and nickel-based catalyst systems for the coupling of various haloquinolines, supported by experimental data from the literature.

Catalyst Performance Comparison

The efficacy of a catalyst system in the Suzuki coupling of haloquinolines is highly dependent on the nature of the catalyst, the ligand, the base, and the solvent. The reactivity of the haloquinoline itself also plays a crucial role, generally following the trend I > Br > Cl. The following tables summarize the performance of various catalysts for the Suzuki coupling of different haloquinolines, providing a basis for catalyst selection.

Palladium-Based Catalysts

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura coupling. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) being particularly effective for challenging substrates like chloroquinolines.

Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of Haloquinolines

HaloquinolineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
2-ChloroquinolinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>99198,00099,000[General data for aryl chlorides]
3-BromoquinolinePd(dppf)Cl₂K₂CO₃DME802High--[1]
3-BromoquinolinePd(PPh₃)₄K₂CO₃Toluene/H₂O90-110-75--[General data for bromoquinolines]
8-Bromo-6-methylquinolin-2(1H)-onePd(dppf)Cl₂K₃PO₄THF/H₂O701882--[2]
7-Chloro-1H-pyrrolo[2,3-c]pyridineXPhos-Pd-G2K₃PO₄DMF/EtOH/H₂O100 (MW)0.5-0.6790--[3]
Nickel-Based Catalysts

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki coupling. They have shown particular promise in the coupling of less reactive aryl chlorides.

Table 2: Performance of Nickel Catalysts in the Suzuki Coupling of Haloquinolines

HaloquinolineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
General Aryl HalidesNiCl₂(dppe)K₃PO₄Dioxane95-High--[General Ni-catalyzed Suzuki protocol]
General Aryl HalidesNiCl₂(PCy₃)₂K₃PO₄2-Me-THFRT - 100-Good to Excellent--[General Ni-catalyzed Suzuki protocol]
Quinolinium IonsNi(cod)₂ / (R)-MonoPhos-THFRT-97--[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of haloquinolines with different catalyst systems.

Protocol 1: Suzuki Coupling of 8-Bromo-6-methylquinolin-2(1H)-one with Pd(dppf)Cl₂

This protocol is adapted from the synthesis of 8-aryl-6-methylquinolin-2(1H)-ones.[2]

Materials:

  • 8-bromo-6-methylquinolin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 8-bromo-6-methylquinolin-2(1H)-one, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.[2]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed THF/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 70 °C and stir for 18-24 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of 7-Chloro-1H-pyrrolo[2,3-c]pyridine with XPhos-Pd-G2

This protocol describes a highly efficient microwave-assisted Suzuki coupling.[3]

Materials:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos-Pd-G2 (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • DMF, Ethanol, and Water (1:1:0.5 v/v/v)

Procedure:

  • In a microwave vial, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and K₃PO₄.[3]

  • Add the solvent mixture (DMF:EtOH:H₂O).

  • Degas the mixture for 5 minutes.

  • Add the XPhos-Pd-G2 catalyst.[3]

  • Seal the vial and heat the reaction mixture to 100 °C in a microwave reactor for 30-40 minutes.[3]

  • After cooling, purify the reaction mixture directly by column chromatography.[3]

Protocol 3: General Procedure for Nickel-Catalyzed Suzuki Coupling

This general procedure can be adapted for various haloquinolines and phosphine ligands.

Materials:

  • Haloquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂·6H₂O (0.05 equiv)

  • Phosphine ligand (e.g., dppe, PCy₃) (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O and the phosphine ligand.

  • Add anhydrous dioxane and stir the mixture.

  • Add the haloquinoline, arylboronic acid, and K₃PO₄.

  • Heat the reaction mixture to 95-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Catalyst Screening

A systematic approach is essential when screening different catalysts for the Suzuki coupling of a new haloquinoline substrate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Setup Reaction Setup (Haloquinoline, Boronic Acid, Base) Inert Inert Atmosphere (Argon/Nitrogen Purge) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Heat Heat to Reaction Temp. Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A generalized experimental workflow for catalyst screening in Suzuki coupling.

References

A Comparative Guide to Assessing the Purity of Synthesized 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the purity of synthetic intermediates is paramount to ensure the reliability of experimental outcomes and the safety of final products. 7-Bromo-2-chloroquinoline-3-carbaldehyde, a key heterocyclic building block, is no exception. Its purity directly impacts reaction yields, byproduct formation, and the biological activity of subsequent derivatives.[1][2]

This guide provides an objective comparison of standard analytical techniques used to assess the purity of synthesized this compound. It includes detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Key Analytical Techniques

A multi-faceted approach is essential for a comprehensive purity assessment. While chromatographic methods provide quantitative data on purity, spectroscopic techniques are crucial for structural confirmation and identification of impurities.[3][4] The classical method of melting point determination also offers a simple yet effective preliminary check.[5]

The following table summarizes the expected outcomes for a high-purity sample of this compound compared to a sample containing common impurities (e.g., residual starting materials or solvents) and a structural analog, "Alternative A" (hypothetical 2,7-Dichloroquinoline-3-carbaldehyde).

Analytical Technique Parameter High Purity this compound Sample with Impurities Alternative A: 2,7-Dichloroquinoline-3-carbaldehyde
HPLC (UV, 254 nm) Purity (Area %)>99.0% (Single major peak)<98.0% (Multiple peaks for impurities)>99.0% (Single major peak with a different retention time)
Retention Time~8.5 min (Typical C18 column)~8.5 min (Major peak) + other peaks~8.2 min (Less retained due to Cl vs. Br)
¹H NMR (400 MHz, CDCl₃) Aldehyde Proton (CHO)Singlet, ~10.4 ppmSinglet, ~10.4 ppm + small peaks from impuritiesSinglet, ~10.4 ppm
Aromatic ProtonsMultiplets, ~7.8-8.5 ppm (Characteristic pattern)Expected aromatic signals + extraneous peaksDifferent multiplet pattern for aromatic protons
Integral RatiosCorrect proton ratiosIncorrect integral ratios if impurities have protonsCorrect proton ratios for its own structure
GC-MS (EI) Molecular Ion (M⁺)m/z 270/272 (Characteristic Br/Cl isotope pattern)m/z 270/272 + peaks from impuritiesm/z 225/227 (Characteristic Cl/Cl isotope pattern)
FragmentationConsistent fragmentation patternAdditional fragmentation patterns from impuritiesDifferent fragmentation pattern
Melting Point RangeSharp range (e.g., 165-167 °C)Broad and depressed range (e.g., 158-164 °C)Different sharp range (e.g., 150-152 °C)

Experimental Workflow and Technique Interrelation

A logical workflow ensures a thorough and efficient purity analysis. It typically begins with a simple screening method like Thin-Layer Chromatography (TLC) and proceeds to more definitive quantitative and structural analyses. The relationship between these techniques is complementary, with each method providing a unique piece of the puzzle to confirm both the identity and purity of the synthesized compound.

G cluster_workflow Purity Assessment Workflow cluster_analysis Confirmatory Analysis Detail synthesis Synthesized Product (Crude) tlc 1. TLC Screening (Assess reaction completion & spot purity) synthesis->tlc purification 2. Purification (e.g., Column Chromatography, Recrystallization) tlc->purification analysis 3. Confirmatory Analysis purification->analysis analysis_start hplc HPLC (Quantitative Purity) nmr ¹H NMR (Structural Confirmation) ms GC-MS (Molecular Weight) mp Melting Point (Purity Indication) analysis_start->hplc analysis_start->nmr analysis_start->ms analysis_start->mp

A logical workflow for compound purification and purity analysis.

Interrelation of analytical techniques for purity assessment.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate method for determining the percentage purity of a compound by separating it from its impurities.[6] For aromatic aldehydes, a reversed-phase method is typically robust.[6]

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both with 0.1% Trifluoroacetic Acid, TFA).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of ACN to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution with the mobile phase for the working sample.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 50% ACN

      • 2-15 min: 50% to 95% ACN

      • 15-17 min: 95% ACN

      • 17-18 min: 95% to 50% ACN

      • 18-20 min: 50% ACN

  • Data Analysis: Calculate purity based on the relative peak area of the main product peak as a percentage of the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is indispensable for confirming the chemical structure of the synthesized compound and for identifying organic impurities, even at low levels.[3]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Calibrate the spectrum to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks and compare the integral ratios to the expected number of protons for the target molecule.

    • Analyze chemical shifts and coupling constants to confirm the structure. Any peaks not corresponding to the product, solvent, or known impurities should be investigated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and confirm the molecular weight of the analyte and any volatile impurities.[7]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.[7]

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 300 °C at a rate of 20 °C/min.

      • Final hold: Hold at 300 °C for 5 minutes.

    • MS Interface Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks.

    • Analyze the mass spectrum of the main peak to confirm the molecular ion (M⁺) and its isotopic pattern, which is distinctive for compounds containing bromine and chlorine.

    • Analyze the mass spectra of any minor peaks to identify potential impurities by comparing them against spectral libraries (e.g., NIST).

References

A Comparative Guide to the Cytotoxic Evaluation of 7-Bromo-2-chloroquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic potential of 7-Bromo-2-chloroquinoline-3-carbaldehyde derivatives against various cancer cell lines. Due to the limited availability of direct cytotoxic data for this compound in publicly accessible literature, this guide leverages data from closely related 2-chloroquinoline-3-carbaldehyde derivatives and their hydrazone analogs to provide a valuable comparative analysis. The cytotoxic activities of these compounds are compared with established chemotherapeutic agents to benchmark their potential as anticancer agents.

Data Presentation: Comparative Cytotoxic Activity

The cytotoxic activity of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater cytotoxic potency. The following tables summarize the IC50 values for various quinoline-3-carbaldehyde hydrazone derivatives and standard chemotherapeutic drugs against several human cancer cell lines.

Table 1: Cytotoxic Activity (IC50 in µM) of Quinoline-3-Carbaldehyde Hydrazone Derivatives

Compound IDDescriptionHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
3q12 Quinoline-3-carbaldehyde hydrazone derivative->100--
3q17 Quinoline-3-carbaldehyde hydrazone derivative-76.24--
3q22 Quinoline-3-carbaldehyde hydrazone derivative-72.92--
Compound 7a 2-phenylquinolin-4-amine derivative---8.12[1]
Compound 7d 2-phenylquinolin-4-amine derivative---9.19[1]
Compound 12c Quinoline derivative of combretastatin A-40.042-0.0100.012[2]

Note: Specific substitutions for compounds 3q12, 3q17, and 3q22 were not detailed in the source material. The data for compounds 7a, 7d, and 12c are included as they represent potent quinoline-based cytotoxic agents.

Table 2: Cytotoxic Activity (IC50) of Standard Chemotherapeutic Drugs

DrugHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
Doxorubicin 2.92 µM> 20 µM[3][4]2.5 µM[3][4]-
Cisplatin 7.7 µM (48h)[5]--14.54 µM

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of aromatic compounds.

Materials:

  • N-(4-bromophenyl)acetamide

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Ethyl acetate

Procedure:

  • To a solution of N-(4-bromophenyl)acetamide in dry DMF at 0-5°C, add POCl3 dropwise with constant stirring.

  • After the addition is complete, heat the reaction mixture to 80-90°C for 4-16 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice with stirring.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of this compound can be synthesized by a condensation reaction.

Materials:

  • This compound

  • Appropriate hydrazide (e.g., isonicotinic acid hydrazide)

  • Polyethylene glycol (PEG) 400 or ethanol

  • Diethyl ether

Procedure:

  • Dissolve this compound in PEG 400 or ethanol.

  • Add an equimolar amount of the desired hydrazide to the solution.

  • Stir the reaction mixture at room temperature or under reflux for the required time, monitoring by TLC.[7]

  • After completion, if using PEG 400, dilute the mixture with diethyl ether, collect the ether layer, wash with cold water, dry over anhydrous Na2SO4, and concentrate to obtain the product. If using ethanol, the product may precipitate upon cooling and can be collected by filtration.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_cytotoxicity Cytotoxicity Evaluation start N-(4-bromophenyl)acetamide vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier product 7-Bromo-2-chloroquinoline- 3-carbaldehyde vilsmeier->product condensation Condensation Reaction product->condensation hydrazide Hydrazide hydrazide->condensation derivative Hydrazone Derivative condensation->derivative treatment Treatment with Derivatives derivative->treatment cell_culture Cancer Cell Culture (A549, MCF-7, etc.) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of this compound derivatives.

apoptosis_pathway compound Quinoline Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of 7-Bromo-2-chloroquinoline-3-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed procedural guidance for the safe handling and disposal of 7-Bromo-2-chloroquinoline-3-carbaldehyde (CAS No. 136812-31-2), a compound utilized in pharmaceutical research and development. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and laboratory professionals trained in the handling of hazardous materials.

Immediate Safety and Hazard Information

This compound is classified as toxic if swallowed.[1] All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2][3]

In case of exposure:

  • Ingestion: If swallowed, seek immediate emergency medical help.[1] Rinse the mouth with water. Do not induce vomiting.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Seek immediate medical attention.

A summary of key safety and physical property data is provided in Table 1.

PropertyValue
CAS Number 136812-31-2
Molecular Formula C₁₀H₅BrClNO
Molecular Weight 270.51 g/mol
Appearance Yellow to off-white solid
Hazard Classification Acute toxicity - Oral (Category 3)[1]
Hazard Statements H301: Toxic if swallowed[1]
Precautionary Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility[1][4][5]

Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][5]

Waste Segregation and Collection

Due to its halogenated nature, this compound waste must be segregated from non-halogenated chemical waste.[6]

  • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or spill cleanup absorbents, that come into contact with the compound should be collected and disposed of as halogenated organic waste.

  • Solutions: Solutions containing this compound should be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste."

The decision-making process for proper disposal is outlined in the workflow diagram below.

DisposalWorkflow cluster_assessment Waste Assessment cluster_collection Collection and Segregation cluster_disposal Final Disposal Waste Generation of this compound Waste IsSolid Is the waste solid or contaminated solid material? Waste->IsSolid IsLiquid Is the waste a solution? IsSolid->IsLiquid No SolidContainer Collect in labeled container for 'Halogenated Organic Solid Waste' IsSolid->SolidContainer Yes LiquidContainer Collect in labeled container for 'Halogenated Organic Liquid Waste' IsLiquid->LiquidContainer Yes LicensedDisposal Arrange for pickup by a licensed hazardous waste disposal facility SolidContainer->LicensedDisposal LiquidContainer->LicensedDisposal

Disposal decision workflow for this compound.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect the material into a suitable container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.

Experimental Protocol: In-Lab Neutralization (Pre-treatment)

For laboratories equipped and authorized to perform chemical neutralization of hazardous waste, a possible pre-treatment step for aqueous solutions containing this compound involves the neutralization of the aldehyde functional group. This can reduce the reactivity and potential toxicity of the waste stream before final disposal. The aldehyde group in similar quinoline structures is known to undergo nucleophilic addition reactions.

Note: This procedure should only be performed by trained personnel in a chemical fume hood. It is essential to test the effectiveness of the neutralization on a small scale before treating a larger volume of waste.

Method: Reaction with Sodium Bisulfite

This method converts the aldehyde to a water-soluble bisulfite adduct.

Materials:

  • Waste solution containing this compound

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Stir plate and stir bar

  • pH indicator paper

  • Appropriate beakers and graduated cylinders

Procedure:

  • Place the beaker containing the aldehyde waste solution on a stir plate within a chemical fume hood and begin stirring.

  • Slowly add the saturated sodium bisulfite solution to the waste. An excess of the bisulfite reagent should be used to ensure a complete reaction.

  • Stir the mixture for a minimum of 2 hours to allow the reaction to proceed to completion.

  • Test the pH of the solution and neutralize to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate) if necessary.

  • The resulting solution, now containing the bisulfite adduct, must still be collected and disposed of as "Halogenated Organic Liquid Waste" through a licensed disposal facility. This pre-treatment step reduces the hazard of the aldehyde but does not eliminate the halogenated organic component.

The logical flow for waste handling, including the optional neutralization step, is presented in the diagram below.

WasteHandlingLogic Start Waste Generated CheckNeutralization Is in-lab neutralization feasible and authorized? Start->CheckNeutralization NeutralizationProtocol Perform Aldehyde Neutralization Protocol CheckNeutralization->NeutralizationProtocol Yes CollectHalogenatedWaste Collect in Labeled, Sealed Container for Halogenated Waste CheckNeutralization->CollectHalogenatedWaste No NeutralizationProtocol->CollectHalogenatedWaste DisposeHazardous Dispose as Hazardous Waste via Licensed Facility CollectHalogenatedWaste->DisposeHazardous

Logical flow for handling this compound waste.

By providing this detailed guidance, we aim to empower our customers to maintain the highest standards of safety and environmental stewardship in their critical research endeavors.

References

Personal protective equipment for handling 7-Bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Bromo-2-chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 136812-31-2). Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and GHS Classification

This compound is classified as acutely toxic if swallowed.[1] It may also cause skin and eye irritation, and respiratory irritation.[2][3]

GHS Classification Hazard Statement Pictogram Signal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[1][4]
alt text
Danger
Physical and Chemical Properties
Property Value Reference
Molecular Formula C10H5BrClNO[4][5][][7][8]
Molecular Weight 270.51 g/mol [4][]
Appearance Yellow to off-white solid[5]
Purity ≥95%[4]
Boiling Point 389.8±37.0 °C (Predicted)[4]
Density 1.727±0.06 g/cm3 (Predicted)[4]

Operational Plan: Safe Handling Procedures

Strict adherence to the following procedures is mandatory to minimize exposure and ensure safety.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Ensure adequate ventilation in the laboratory.[1]

2. Personal Protective Equipment (PPE): A comprehensive PPE plan is crucial. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use.[1][9]
Eyes/Face Safety goggles with side shields or a face shieldEssential to protect against splashes or airborne particles.[9][10][11] A face shield should be worn over safety glasses if there is a significant splash hazard.[9]
Body Laboratory coatA flame-resistant lab coat, fully buttoned, is required to protect skin from potential contact.[9][11]
Respiratory NIOSH-approved respiratorRequired if working outside of a fume hood or if dust formation is likely. Fit-testing and training are necessary.[9]
Feet Closed-toe shoesShoes must fully cover the feet to protect from spills.[9]

3. Handling and Storage:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Wash hands and exposed skin thoroughly after handling.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • The substance should be stored in a locked area.[1]

Emergency and Disposal Plan

1. First-Aid Measures:

Exposure Route First-Aid Procedure
Ingestion IF SWALLOWED: Get emergency medical help immediately. Rinse mouth with water. Do not induce vomiting.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

2. Spill Response: In the event of a spill, follow the workflow below.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess & Contain cluster_Cleanup Cleanup & Decontamination cluster_Disposal Final Steps Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ventilate Ensure Adequate Ventilation Assess->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain PPE Don Appropriate PPE Cleanup Collect Spill Using Spark-Proof Tools PPE->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Package Package Waste in Sealed Containers Dispose Dispose as Hazardous Waste Package->Dispose Report Report Incident Dispose->Report

Caption: Chemical Spill Response Workflow.

3. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • All disposal must be conducted through an approved waste disposal facility and in accordance with all applicable local, state, and federal regulations.[1]

  • Do not allow the product to enter drains or the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.